2-Oxabicyclo[2.2.2]octan-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2-oxabicyclo[2.2.2]octan-4-amine |
InChI |
InChI=1S/C7H13NO/c8-7-3-1-6(2-4-7)9-5-7/h6H,1-5,8H2 |
InChI Key |
RMGNOCMBJZNUHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1OC2)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Oxabicyclo[2.2.2]octan-4-amine (CAS 2411312-48-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Oxabicyclo[2.2.2]octan-4-amine, a saturated bicyclic amine with significant potential in medicinal chemistry and drug discovery. The document covers its core properties, a plausible synthetic pathway, safety considerations, and its emerging role as a bioisostere for the phenyl ring, aimed at improving the physicochemical properties of bioactive molecules.
Introduction: The Emergence of Saturated Bicyclic Scaffolds
In modern drug discovery, the pursuit of novel molecular scaffolds that offer improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a paramount objective. While aromatic rings, particularly the phenyl group, are ubiquitous in pharmaceuticals, they can be associated with metabolic liabilities and poor solubility.[1][2] Consequently, the development of saturated bioisosteres—three-dimensional structures that mimic the spatial arrangement of a phenyl ring while possessing more favorable physicochemical characteristics—has gained considerable traction.[2][3]
The 2-oxabicyclo[2.2.2]octane core has emerged as a promising scaffold in this context.[3] Its rigid, three-dimensional structure allows for precise vectoral placement of substituents, mimicking the para-disubstituted pattern of a phenyl ring.[3] The introduction of a heteroatom, in this case, oxygen, can favorably modulate properties such as solubility and polarity.[3] 2-Oxabicyclo[2.2.2]octan-4-amine, in particular, introduces a key functional group for further chemical modification and for establishing critical interactions with biological targets.
Physicochemical and Structural Properties
While extensive experimental data for 2-Oxabicyclo[2.2.2]octan-4-amine is not widely published, its properties can be inferred from the parent scaffold and related derivatives. The hydrochloride salt (CAS 2411312-48-4) is commercially available, indicating a degree of stability.[1]
| Property | Value/Information | Source |
| CAS Number | 2411312-48-4 (hydrochloride salt) | [1] |
| Molecular Formula | C₇H₁₃NO (free base) | - |
| Molecular Weight | 127.18 g/mol (free base) | - |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Solubility | Expected to have improved aqueous solubility compared to non-polar analogues, particularly as the hydrochloride salt. Incorporation of the 2-oxabicyclo[2.2.2]octane core in place of a phenyl ring in the drug Imatinib increased its aqueous solubility. | [3] |
| Stability | The 2-oxabicyclo[2.2.2]octane core is reported to be stable in air and at room temperature for extended periods (over a year). It also shows stability to 1 M HCl and 1 M NaOH at room temperature for 1 hour. | [3] |
Synthesis and Characterization
A specific, peer-reviewed synthesis for 2-Oxabicyclo[2.2.2]octan-4-amine has not been detailed in the public domain. However, based on the work of Mykhailiuk and colleagues on functionalized 2-oxabicyclo[2.2.2]octanes, a plausible and robust synthetic route can be proposed.[3] This approach leverages an intramolecular iodocyclization as the key step to construct the bicyclic core.
Proposed Synthetic Pathway
The synthesis of 2-oxabicyclo[2.2.2]octan-4-amine can be envisioned starting from a suitable cyclohexene precursor. The introduction of the amine functionality is likely achieved via an azide intermediate, which is a common and reliable method for installing primary amines.
A potential synthetic route is outlined below:
Caption: Proposed synthetic workflow for 2-Oxabicyclo[2.2.2]octan-4-amine hydrochloride.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, step-by-step protocol based on established methodologies for the synthesis of related compounds.[3]
Step 1: Synthesis of the Iodide Intermediate
-
Alkene Formation: A commercially available cyclohexanone derivative is subjected to a Wittig reaction to introduce an exocyclic double bond.
-
Allylic Alcohol Formation: The resulting alkene is treated with a strong base, such as lithium diisopropylamide (LDA), followed by quenching with acetaldehyde to generate the corresponding allylic alcohol.
-
Iodocyclization: The crucial 2-oxabicyclo[2.2.2]octane core is formed via an intramolecular iodocyclization of the allylic alcohol. This is typically achieved by reacting the alcohol with molecular iodine in a solvent like acetonitrile.
Step 2: Amination
-
Azide Formation: The iodide intermediate is reacted with sodium azide in a suitable solvent (e.g., DMF) to displace the iodide and form the corresponding azide.
-
Reduction to the Amine: The azide is then reduced to the primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as THF is commonly employed for this transformation.
Step 3: Salt Formation
-
Protonation: The free base of 2-Oxabicyclo[2.2.2]octan-4-amine is dissolved in a suitable organic solvent (e.g., diethyl ether or methanol) and treated with a solution of hydrochloric acid (e.g., HCl in ether) to precipitate the hydrochloride salt.
-
Isolation: The resulting solid is collected by filtration, washed with a non-polar solvent, and dried under vacuum to yield the final product.
Characterization
| Technique | Expected Observations |
| ¹H NMR | The spectrum is expected to show a series of complex multiplets in the aliphatic region corresponding to the protons of the bicyclic core. The bridgehead protons would likely appear as distinct signals. The protons on the carbon bearing the amine group would also be identifiable. |
| ¹³C NMR | The spectrum should display distinct signals for each of the unique carbon atoms in the bicyclic framework. The carbon attached to the oxygen and the carbon attached to the nitrogen would be expected to resonate at characteristic chemical shifts. |
| Mass Spectrometry (MS) | For the free base, the expected molecular ion peak [M+H]⁺ would be at m/z 128.1175. Predicted collision cross section data for the protonated molecule is available.[4] |
| Infrared (IR) Spectroscopy | The spectrum should show characteristic N-H stretching vibrations for the primary amine, as well as C-O and C-N stretching bands. |
Safety and Handling
A specific Safety Data Sheet (SDS) for 2-Oxabicyclo[2.2.2]octan-4-amine (CAS 2411312-48-4) is not publicly available. However, based on the safety information for the structurally related 2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride and other bicyclic amines, the following hazards should be anticipated and appropriate precautions taken.[5]
| Hazard Category | Precautionary Measures |
| Skin Irritation | Causes skin irritation. Wear protective gloves and clothing. |
| Eye Irritation | Causes serious eye irritation. Wear safety glasses with side-shields or goggles. |
| Respiratory Tract Irritation | May cause respiratory irritation. Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation. |
| Harmful if Swallowed | May be harmful if swallowed. Do not ingest. Wash hands thoroughly after handling. |
General Handling Procedures:
-
Handle in accordance with good industrial hygiene and safety practices.
-
Avoid contact with skin, eyes, and clothing.
-
Ensure adequate ventilation.
-
Store in a tightly sealed container in a cool, dry place.
Applications in Drug Discovery
The primary application of 2-Oxabicyclo[2.2.2]octan-4-amine in drug discovery lies in its use as a bioisosteric replacement for a para-substituted phenyl ring.[2][3] This substitution can lead to several advantageous modifications of a drug candidate's properties.
Sources
- 1. 2-oxabicyclo[2.2.2]octan-4-amine hydrochloride | 2411312-48-4 [sigmaaldrich.com]
- 2. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring [ouci.dntb.gov.ua]
- 3. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - {2-oxabicyclo[2.2.2]octan-1-yl}methanamine (C8H15NO) [pubchemlite.lcsb.uni.lu]
- 5. aaronchem.com [aaronchem.com]
2-Oxabicyclo[2.2.2]octan-4-amine Hydrochloride: A Technical Guide to the Scaffold
Topic: Chemical Structure of 2-Oxabicyclo[2.2.2]octan-4-amine Hydrochloride Format: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the contemporary pursuit of "escaping from Flatland"—the transition from planar, aromatic drug candidates to three-dimensional, saturated architectures—2-oxabicyclo[2.2.2]octan-4-amine hydrochloride (CAS: 2411312-48-4) has emerged as a high-value building block.[1] This bicyclic ether amine serves as a robust, saturated bioisostere for the phenyl ring, offering a strategic solution to common medicinal chemistry bottlenecks: poor aqueous solubility, rapid metabolic clearance, and non-specific binding.
This guide provides a comprehensive structural analysis, validated synthetic pathways, and medicinal chemistry applications of this scaffold, grounding every claim in chemical logic and peer-reviewed literature.
Structural Analysis & Stereochemistry
The Bicyclic Framework
The core structure is a 2-oxabicyclo[2.2.2]octane system.[2] Unlike the carbocyclic analog (bicyclo[2.2.2]octane), the introduction of an oxygen atom at position 2 breaks the symmetry and imparts distinct electronic properties.
-
Bridgehead Amine (C4): The primary amine is located at the C4 bridgehead position. This placement rigidly projects the nitrogen lone pair, reducing conformational entropy penalties upon binding to protein targets.
-
Ether Bridge (O2): The oxygen atom acts as a hydrogen bond acceptor (HBA), increasing polarity without introducing a donor. This is critical for modulating logD values.
-
Geometry: The bicyclic cage forces the cyclohexane ring into a rigid boat-like conformation, maintaining a defined distance between the bridgehead carbons (approx. 2.6 Å), which mimics the para-substitution vector of a phenyl ring.
Salt Form: Hydrochloride
The hydrochloride salt (R-NH₃⁺ Cl⁻) is the standard stable form.
-
Stoichiometry: 1:1 (Amine:HCl).
-
Physical State: Typically a white to off-white crystalline solid.
-
Hygroscopicity: The salt is generally less hygroscopic than the free base, facilitating handling and storage.
Structural Visualization
Validated Synthetic Pathways
The synthesis of 4-substituted 2-oxabicyclo[2.2.2]octanes is non-trivial due to the challenge of installing the bridgehead functionality. The most authoritative modern route utilizes iodocyclization followed by a Curtius rearrangement .
Retrosynthetic Logic
-
Target: 4-Amine.
-
Precursor: 4-Carboxylic Acid.
-
Key Transformation: Curtius Rearrangement (Acid → Isocyanate → Amine).[3][4]
-
Scaffold Formation: Iodolactonization or iodoetherification of a 4-substituted cyclohex-3-en-1-ol derivative.
Step-by-Step Protocol
Step 1: Scaffold Construction via Iodocyclization
-
Starting Material: 4-(Hydroxymethyl)cyclohex-3-en-1-one derivative or similar unsaturated alcohol.
-
Reagents: Iodine (
), KI, NaHCO₃, MeCN/H₂O. -
Mechanism:[2][3][5][6][7] Electrophilic activation of the alkene by iodine triggers intramolecular nucleophilic attack by the hydroxyl group, closing the [2.2.2] ether bridge.
-
Outcome: Formation of the iodinated bicyclic core.
Step 2: Deiodination and Functionalization
-
Reagents: Radical reduction (e.g., AIBN, Bu₃SnH or environmentally friendly silanes) removes the iodine atom.
-
Intermediate: 2-oxabicyclo[2.2.2]octane-4-carboxylic acid ethyl ester.
Step 3: Hydrolysis to Carboxylic Acid
-
Reagents: LiOH or NaOH, THF/H₂O.
-
Product: 2-oxabicyclo[2.2.2]octane-4-carboxylic acid (pKa ~4.4).
Step 4: Curtius Rearrangement to Amine
-
Activation: Convert acid to acyl azide using Diphenylphosphoryl azide (DPPA) and TEA in Toluene.
-
Rearrangement: Heat to ~80-100°C to generate the isocyanate intermediate in situ.
-
Hydrolysis:[4] Acidic hydrolysis (HCl/H₂O) converts the isocyanate to the primary amine hydrochloride.
-
Purification: Recrystallization from EtOH/Et₂O.
Synthetic Workflow Diagram
Medicinal Chemistry Applications
Bioisosterism: The Phenyl Replacement
The 2-oxabicyclo[2.2.2]octane scaffold is a validated saturated bioisostere for the phenyl ring.[2]
-
Vector Mimicry: The C1–C4 axis mimics the geometry of para-substituted benzenes.
-
Solubility: The ether oxygen and sp³ character significantly lower LogP (lipophilicity) and increase aqueous solubility compared to the flat, hydrophobic phenyl ring.
-
Metabolic Stability: Unlike phenyl rings which are prone to oxidative metabolism (e.g., hydroxylation by CYPs), the bicyclic cage is metabolically robust.
"Escape from Flatland"
Increasing the fraction of sp³ carbons (
-
Basicity Modulation: The bridgehead amine is typically less basic (pKa ~9.0–9.5 estimated) than standard aliphatic amines (pKa ~10.5) due to the inductive electron-withdrawing effect of the
-oxygen atom (O2). This lower pKa can improve membrane permeability at physiological pH. -
Selectivity: The 3D bulk of the cage can fill hydrophobic pockets more effectively than planar rings, potentially improving selectivity.
Comparative Data Table
| Property | Phenyl Ring | Bicyclo[2.2.2]octane | 2-Oxabicyclo[2.2.2]octane |
| Geometry | Planar (2D) | 3D Cage | 3D Cage |
| Solubility | Low | Medium | High (Ether dipole) |
| Metabolic Liability | High (Arene oxidation) | Low | Very Low |
| Electronic Character | Electron Rich (Pi cloud) | Lipophilic | Polar/Inductive |
| Typical Use | Core Scaffold | Spacer | Solubilizing Spacer |
Handling and Stability
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The hydrochloride salt is stable but should be kept dry.
-
Solubility: Highly soluble in water, DMSO, and Methanol. Sparingly soluble in non-polar solvents (DCM, Hexanes).
-
Safety: Irritant. Standard PPE (gloves, goggles) required. No specific acute toxicity hazards reported beyond standard amine handling protocols.
References
-
Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications. [Link]
-
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. [Link]
-
PubChem. (2024). Compound Summary: 2-Oxabicyclo[2.2.2]octane.[2][8][9] National Library of Medicine. [Link]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 7. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. 2-Oxabicyclo[2.2.2]octane | C7H12O | CID 22508510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl- [webbook.nist.gov]
The 2-Oxabicyclo[2.2.2]octane Scaffold: A Strategic Guide to Phenyl Ring Bioisosterism
Executive Summary: Escaping Flatland with Polarity
The dominance of the phenyl ring in drug discovery is undisputed, yet it brings inherent liabilities: poor aqueous solubility, metabolic susceptibility (aromatic hydroxylation), and a lack of three-dimensionality ("flatland"). While the all-carbon bicyclo[2.2.2]octane (BCO) has served as a saturated spacer, it often exacerbates lipophilicity issues.
The 2-oxabicyclo[2.2.2]octane (2-oxa-BCO) scaffold represents a superior evolution of this concept. By introducing an ether oxygen into the bridged system, this scaffold retains the structural vectors of a para-substituted phenyl ring while simultaneously lowering logP, increasing Fraction of sp3 (Fsp3), and acting as a weak hydrogen bond acceptor. This guide details the physicochemical rationale, synthetic accessibility, and strategic implementation of 2-oxa-BCO in lead optimization.[1]
Physicochemical Rationale
The primary failure mode of the all-carbon BCO bioisostere is the "grease ball" effect—it increases bulk lipophilicity without offering solvation capability. The 2-oxa-BCO solves this by leveraging the ether oxygen to modulate the partition coefficient.
Comparative Analysis: Benzene vs. Saturated Analogs[1][2][3]
| Property | Phenyl Ring (Benzene) | Bicyclo[2.2.2]octane (BCO) | 2-Oxabicyclo[2.2.2]octane |
| Hybridization | sp² (Planar) | sp³ (3D) | sp³ (3D) |
| Electronic Character | Electron-rich ( | Lipophilic hydrocarbon | Polarized ether (H-bond acceptor) |
| Water Solubility | Low | Very Low (decreases solubility) | High (restores/improves) |
| Metabolic Liability | High (CYP450 oxidation) | Low | Low (inert ether) |
| Vector Angle | 180° (Ideal) | ~180° | ~175–178° |
| Bridgehead Distance | ~2.8 Å (para) | ~2.6 Å | ~2.5 Å |
The "Ether Effect"
The oxygen atom in the 2-position serves two critical functions:
-
LogP Reduction: It lowers the calculated LogP (cLogP) by approximately 1.0–1.5 units compared to the BCO analog.
-
Solvation: Unlike the BCO, which is a hydrophobic sphere, the 2-oxa-BCO engages in hydrogen bonding with solvent water molecules, dramatically improving the solubility profile of the parent drug.
Structural & Geometric Analysis
Successful bioisosterism requires precise vector alignment. The 2-oxa-BCO scaffold mimics the para-phenyl substitution pattern with high fidelity, though with a slight contraction in spatial volume.
Vector Alignment[4]
-
Distance (
): The distance between the C1 and C4 bridgehead carbons in 2-oxa-BCO is approximately 2.54–2.56 Å . This is roughly 0.3 Å shorter than the centroid-centroid distance of a para-phenyl ring (~2.88 Å).[2] In most binding pockets, this contraction is tolerated or can be compensated for by linker flexibility. -
Twist Angle: Unlike the rigid planarity of benzene, the 2-oxa-BCO scaffold possesses a slight twist. However, the exit vectors at C1 and C4 remain highly collinear, ensuring that substituents are projected into the same sub-pockets as the original aromatic ring.
Decision Matrix: When to Deploy
The following decision tree outlines the logical triggers for selecting this scaffold during Lead Optimization.
Figure 1: Strategic decision matrix for selecting the 2-oxabicyclo[2.2.2]octane scaffold.
Synthetic Accessibility: The Iodocyclization Protocol
While Diels-Alder reactions were historically used to construct the core, the modern, modular approach for generating para-substituted bioisosteres relies on the iodocyclization of cyclohexane-containing alkenyl alcohols . This method, pioneered by Mykhailiuk et al., allows for the installation of diverse functionality at the bridgeheads.
Experimental Protocol: Synthesis of the Core Scaffold
Objective: Synthesis of a 1,4-disubstituted 2-oxabicyclo[2.2.2]octane core.
Reagents & Equipment[3]
-
Substrate: 4-(Hydroxymethyl)cyclohex-1-enecarboxylate (derived from Hagemann’s ester or similar precursors).
-
Reagent: Iodine (
).[1][3][2] -
Solvent: Acetonitrile (MeCN).
-
Base: Saturated aqueous
(for workup). -
Reducing Agent: Tributyltin hydride (
) or Tris(trimethylsilyl)silane (TTMSS) for deiodination.
Step-by-Step Methodology
-
Preparation of Alkenyl Alcohol:
-
Start with a 4-substituted cyclohex-1-enyl derivative. Ensure a hydroxymethyl group is present at the C4 position (relative to the alkene). This alcohol acts as the internal nucleophile.
-
-
Iodocyclization (Ring Closure):
-
Dissolve the alkenyl alcohol (1.0 equiv) in MeCN (0.1 M).
-
Cool the solution to 0 °C.
-
Add
(1.2 equiv) portion-wise. -
Allow the reaction to warm to room temperature and stir for 2–4 hours. Mechanism: The iodine activates the alkene, triggering the intramolecular attack of the hydroxyl group to form the ether bridge.
-
Quench: Add saturated aqueous
to reduce excess iodine (color change from violet/brown to colorless). Extract with EtOAc.
-
-
Deiodination (Optional but common):
-
The cyclization leaves an iodine atom on the scaffold.[1] To obtain the unsubstituted bridge, perform a radical reduction.
-
Dissolve the crude iodide in toluene.
-
Add
(1.2 equiv) and AIBN (catalytic). -
Reflux for 2 hours.
-
Purify via flash chromatography (
, Hexane/EtOAc gradient).
-
-
Functionalization:
-
The resulting bridgehead positions (C1 and C4) can be further derivatized (e.g., ester hydrolysis to acid, Curtius rearrangement to amine) to match the parent phenyl ring substituents.
-
Figure 2: The Iodocyclization synthetic pathway for constructing the 2-oxabicyclo[2.2.2]octane core.
Case Study: Imatinib (Gleevec) Optimization
To validate the scaffold, researchers replaced the central para-phenyl ring of the kinase inhibitor Imatinib.
-
The Problem: The all-carbon BCO analog of Imatinib suffered from a 3-fold decrease in water solubility compared to the parent drug (113 µM vs. 351 µM).
-
The Solution: Incorporation of the 2-oxabicyclo[2.2.2]octane core.[1][3][2][4][5][6][7]
-
The Result:
-
Solubility: Restored to 389 µM (superior to the original phenyl-based drug).
-
Lipophilicity: Significant reduction in cLogP (2.6 for 2-oxa-BCO vs. 4.5 for Imatinib).[2]
-
Metabolic Stability: Enhanced stability in liver microsomes due to the removal of the aromatic ring liable to oxidation.
-
Activity: Retained kinase inhibitory potency, proving the vector alignment is biologically relevant.
-
References
-
Levterov, V. V., et al. (2023).[3][2][8][9][10] "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications, 14, 5608.[3][8] [Link]
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]
-
Mykhailiuk, P. K. (2019).[1][8] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17, 2839-2849.[1] [Link]
-
Stepan, A. F., et al. (2012).[5][11] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry, 55(8), 3414–3424. [Link]
Sources
- 1. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring [ouci.dntb.gov.ua]
- 2. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzene Bioisosteric Replacements - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 2023-2021 – Mykhailiuk Research Site [mykhailiukchem.org]
- 10. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
A Senior Application Scientist's Guide to the Physicochemical Properties of Saturated Bioisosteres in Modern Drug Design
Introduction: The Shift from Flatland to 3D Chemical Space
For decades, medicinal chemistry has heavily relied on aromatic rings, particularly the phenyl group, as a core scaffold in drug design. While effective, this reliance on sp2-hybridized systems often introduces liabilities related to metabolic instability and poor solubility. The strategic replacement of these flat, aromatic moieties with three-dimensional, sp3-rich saturated bioisosteres has emerged as a powerful strategy to overcome these challenges.[1][2][3] Saturated bioisosteres are chemical substituents that mimic the size, shape, and electrostatic properties of the original group while possessing a distinct set of physicochemical characteristics.
This guide provides an in-depth exploration of the core physicochemical properties modulated by saturated bioisosteres, offering both the theoretical rationale and practical, field-proven experimental protocols for their evaluation. As drug development professionals, understanding how to leverage these motifs is critical for designing next-generation therapeutics with superior ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The replacement of benzene rings with sp3-hybridized bioisosteres, such as bicyclo[1.1.1]pentane (BCP) and cubane, generally enhances pharmacokinetic properties while preserving biological activity.[1][2][4] These rigid, strained frameworks are particularly advantageous because the ring strain increases the s-character of their C-H bonds, imparting significant metabolic stability.[1][2][4][5]
This guide will focus on the following key bioisosteres and properties:
-
Key Saturated Bioisosteres:
-
Bicyclo[1.1.1]pentane (BCP): A non-classical bioisostere for para-substituted phenyl rings and tert-butyl groups.[6][7][8][9]
-
Cubane: A highly rigid and strained scaffold that provides an excellent geometric match to the benzene ring.[1][2][4][5]
-
Small Saturated Heterocycles: Azetidines, oxetanes, and cyclobutanes, which serve as versatile replacements for common functional groups.
-
-
Core Physicochemical Properties:
-
Lipophilicity (LogP & LogD)
-
Aqueous Solubility
-
Metabolic Stability
-
Plasma Protein Binding (PPB)
-
Ionization Constant (pKa)
-
The following diagram illustrates the strategic decision-making process when considering a saturated bioisostere replacement.
Caption: Workflow for selecting and evaluating saturated bioisosteres.
Lipophilicity (LogP & LogD)
Lipophilicity is arguably the most critical physicochemical property in drug discovery, influencing everything from membrane permeability and target binding to solubility and metabolic clearance.[10] It is a balancing act: a drug must be lipophilic enough to cross cell membranes but hydrophilic enough to remain soluble in aqueous environments like blood plasma.[11]
Causality Behind Bioisosteric Replacement: Aromatic rings are inherently lipophilic. Replacing a phenyl group (cLogP ~1.5-2.0) with a saturated bioisostere like BCP or cubane significantly reduces lipophilicity by increasing the fraction of sp3-hybridized carbons (Fsp3). This reduction often leads to decreased non-specific binding and improved metabolic profiles.[7][8][12]
Key Descriptors:
-
LogP: The partition coefficient of a neutral compound between octan-1-ol and water.[10][13]
-
LogD: The distribution coefficient at a specific pH (typically 7.4 for physiological relevance), which accounts for both ionized and non-ionized species. For any ionizable compound, LogD is the more accurate descriptor of lipophilicity in a biological context.[10][13][14]
Experimental Protocol: Shake-Flask Method for LogD Determination
This method remains the "gold standard" for its accuracy and direct measurement of partitioning.[10]
Principle: The compound is dissolved in a biphasic system of n-octanol and a physiologically relevant aqueous buffer (e.g., PBS at pH 7.4). After reaching equilibrium, the concentration of the compound in each phase is measured to calculate the distribution coefficient.
Materials:
-
n-Octanol (pre-saturated with aqueous buffer)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4, pre-saturated with n-octanol)
-
Test compound
-
Glass vials with PTFE-lined caps
-
Vortex mixer and shaker/rotator
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)
Step-by-Step Methodology:
-
Preparation: Pre-saturate the n-octanol and aqueous buffer by mixing them vigorously for 24 hours and then allowing the phases to separate. This prevents volume changes during the experiment.
-
Compound Addition: Prepare a stock solution of the test compound in the aqueous buffer. Add a known volume of this stock to a vial containing a known volume of n-octanol. The final concentration should be high enough for accurate quantification but low enough to avoid solubility issues in either phase.
-
Equilibration: Cap the vials tightly and shake them for a set period (e.g., 2-4 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition and reach equilibrium.[10]
-
Phase Separation: Centrifuge the vials (e.g., at 2000 x g for 15 minutes) to ensure complete separation of the two phases.
-
Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous layer. Be meticulous to avoid cross-contamination.
-
Quantification: Analyze the concentration of the compound in each aliquot using a validated HPLC-UV or LC-MS/MS method. A calibration curve in each solvent is required for accurate quantification.
Data Analysis: The LogD is calculated using the following formula: LogD = log10 ( [Compound]octanol / [Compound]aqueous )
Aqueous Solubility
Poor aqueous solubility is a primary cause of attrition in drug development, leading to low bioavailability and formulation challenges.[15][16] Saturated bioisosteres can dramatically improve solubility by breaking up the planarity and reducing the lipophilicity associated with aromatic rings.[6][8][12] For example, replacing a benzene ring with a BCP moiety has been shown to significantly improve the solubility of drug candidates.[6]
Key Solubility Types:
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a DMSO stock, begins to precipitate in an aqueous buffer. It's a high-throughput measurement used for early-stage screening.[15][16][17]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound's most stable crystalline form in a solvent. It is a more accurate but lower-throughput measurement, crucial for lead optimization.[15][16][17]
Experimental Protocol: Thermodynamic Shake-Flask Solubility Assay
This protocol determines the equilibrium solubility and is considered the benchmark for solubility measurements.[17][18]
Principle: An excess of the solid compound is agitated in an aqueous buffer until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is measured.
Materials:
-
Solid test compound (crystalline form preferred)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Glass vials or 96-well filter plates (e.g., Millipore Multiscreen)
-
Orbital shaker
-
Centrifuge or filtration apparatus
-
Analytical instrument for quantification (HPLC-UV or LC-MS/MS)
Step-by-Step Methodology:
-
Compound Addition: Add an excess of the solid compound to a vial containing a known volume of the aqueous buffer. The excess should be visually apparent to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for an extended period, typically 24 hours, to ensure equilibrium is reached.[15][17]
-
Separation of Solid: Remove undissolved solid by either centrifuging the samples at high speed or filtering the suspension through a low-binding filter plate. Filtration is often preferred to avoid disturbing the equilibrium.
-
Sample Preparation: Dilute the resulting saturated solution (supernatant or filtrate) with a suitable solvent for analysis.
-
Quantification: Determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard calibration curve.
Data Analysis: The thermodynamic solubility is reported directly as the measured concentration in the saturated solution (e.g., in µg/mL or µM).
Metabolic Stability
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver.[19][20] Compounds that are rapidly metabolized have a short half-life and poor oral bioavailability. Aromatic rings are often sites of metabolic attack (e.g., hydroxylation by Cytochrome P450 enzymes). The C-H bonds in strained saturated systems like BCP and cubane are stronger and less accessible to metabolic enzymes, leading to significantly enhanced metabolic stability.[1][2][4]
In Vitro Systems:
-
Liver Microsomes: Subcellular fractions containing Phase I enzymes (e.g., CYPs). They are cost-effective and suitable for high-throughput screening of oxidative metabolism.[20][21]
-
Hepatocytes: Intact liver cells containing both Phase I and Phase II enzymes, as well as transporters. They provide a more comprehensive and physiologically relevant model of liver metabolism.[20][21]
Caption: Experimental workflow for in vitro metabolic stability assays.
Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
Principle: The test compound is incubated with HLM in the presence of the necessary cofactor (NADPH) to initiate Phase I metabolism. The depletion of the parent compound over time is monitored by LC-MS/MS.[19][22]
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compound and positive control (e.g., a rapidly metabolized drug like verapamil)
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
96-well incubation plate and thermal cycler/water bath
-
LC-MS/MS system
Step-by-Step Methodology:
-
Preparation: Thaw HLM on ice. Prepare working solutions of the test compound, positive control, and NADPH regenerating system in phosphate buffer.
-
Pre-incubation: Add HLM and the test compound to the incubation plate. Pre-incubate for 5-10 minutes at 37°C to allow the system to equilibrate.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final test compound concentration is typically low (e.g., 1 µM) to be under Km conditions.
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a well containing the cold quenching solution. The T=0 sample is taken immediately after adding NADPH.
-
Protein Precipitation: After the final time point, vortex the plate and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining concentration of the parent compound relative to the internal standard.
Data Analysis:
-
Calculate the percentage of compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the % remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) as: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
Plasma Protein Binding (PPB)
Once in the bloodstream, drugs can bind to plasma proteins like albumin and α1-acid-glycoprotein.[23] Only the unbound (free) fraction of a drug is available to interact with its target and exert a therapeutic effect.[23][24] High PPB can limit drug distribution and efficacy. While the direct impact of saturated bioisosteres on PPB is context-dependent, the associated reduction in lipophilicity often leads to lower, more favorable PPB values.
Experimental Protocol: Rapid Equilibrium Dialysis (RED) for PPB
Equilibrium dialysis is the most widely used and accepted method for determining PPB, as it minimizes non-specific binding effects.[23][24][25]
Principle: The test compound in a plasma matrix is placed in one chamber of a device separated by a semipermeable membrane from a buffer-filled chamber. The free drug equilibrates across the membrane, while the protein-bound drug remains in the plasma chamber.[25]
Materials:
-
Rapid Equilibrium Dialysis (RED) device inserts and base plate
-
Plasma from the desired species (e.g., human, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound
-
Incubator with CO2 control (optional, for pH stability)
-
LC-MS/MS system
Step-by-Step Methodology:
-
Compound Spiking: Spike the plasma with the test compound at the desired concentration(s).
-
Device Loading: Add the spiked plasma to the sample chamber (red ring) of the RED device insert. Add an equal volume of PBS to the buffer chamber.
-
Assembly: Assemble the unit by placing the inserts into the base plate and sealing it.
-
Incubation: Incubate the assembled plate on a shaker at 37°C for a sufficient time to reach equilibrium (typically 4-6 hours, determined in a preliminary experiment).[25]
-
Sampling: After incubation, carefully remove aliquots from both the plasma and buffer chambers.
-
Matrix Matching & Analysis: To ensure accurate comparison, add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot. This "matrix matching" minimizes analytical artifacts. Quantify the compound concentration in both samples via LC-MS/MS.
Data Analysis:
-
The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber: fu = [Compound]buffer / [Compound]plasma
-
The percentage of protein binding is then calculated as: % Bound = (1 - fu) * 100
Ionization Constant (pKa)
The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[26][27] It is a fundamental property that governs a compound's behavior across the physiological pH range, profoundly impacting its solubility, permeability, and potential for target engagement.[26][27] Modifying the electronic environment of a molecule by replacing an aromatic ring with a saturated, non-aromatic bioisostere can significantly alter the pKa of nearby functional groups. This provides medicinal chemists with a tool to fine-tune a compound's ionization state for optimal performance.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate and reliable method for determining pKa values.[28]
Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored continuously with a pH electrode. The pKa is determined from the inflection point of the resulting titration curve.[28]
Materials:
-
Automated titrator or a pH meter with a high-precision electrode
-
Standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH)
-
Test compound
-
Deionized water or a solution with constant ionic strength (e.g., 0.15 M KCl)
-
Stir plate and stir bar
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh and dissolve the test compound in a known volume of deionized water or KCl solution. The concentration should be sufficient for a clear titration curve.
-
Titration Setup: Calibrate the pH electrode using standard buffers. Place the sample solution in a beaker with a stir bar and immerse the pH electrode and the titrator's dispenser tip.
-
Titration: Start the titration, adding the titrant in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.
-
Data Collection: Continue the titration well past the equivalence point to obtain a full sigmoid curve.
Data Analysis:
-
Plotting: Plot the measured pH (y-axis) versus the volume of titrant added (x-axis).
-
Derivative Analysis: The equivalence point is most accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve. The peak of the first derivative curve corresponds to the equivalence point.
-
pKa Determination: The pKa is equal to the pH at the half-equivalence point (the point where half the volume of titrant needed to reach the equivalence point has been added).
Summary Data and Conclusion
The strategic incorporation of saturated bioisosteres is a cornerstone of modern medicinal chemistry. By replacing metabolically vulnerable and lipophilic aromatic rings with 3D scaffolds, researchers can systematically improve the physicochemical properties of drug candidates. The table below provides a conceptual comparison of how replacing a para-substituted phenyl ring can impact key properties.
| Property | Parent (p-Subst. Phenyl) | BCP Analogue | Cubane Analogue | Rationale for Change |
| Lipophilicity (LogD at pH 7.4) | High | Lower | Lower | Increased Fsp3, reduced lipophilic surface area.[7][12] |
| Aqueous Solubility | Low | Higher | Higher | Reduced lipophilicity and crystal lattice energy.[6][8] |
| Metabolic Stability (t½ in HLM) | Low to Moderate | Higher | Higher | Stronger, less accessible C-H bonds resist CYP450 oxidation.[1][2] |
| Fraction Unbound (fu) in Plasma | Low | Higher | Higher | Generally correlates with lower lipophilicity. |
| Molecular Shape | Planar | 3D, Rod-like | 3D, Spherical | Allows exploration of different vector spaces in target binding.[2][6] |
The transition from 2D to 3D chemical space through the use of saturated bioisosteres is not merely a trend but a fundamental shift in drug design philosophy. It allows for the decoupling of desired pharmacological activity from undesirable physicochemical properties. A rigorous, data-driven approach, grounded in the accurate measurement of properties like lipophilicity, solubility, and metabolic stability, is essential for success. The protocols and principles outlined in this guide provide a robust framework for researchers to harness the full potential of saturated bioisosteres, ultimately leading to the development of safer and more effective medicines.
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- Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery | Request PDF - ResearchGate. (n.d.). ResearchGate.
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- General access to cubanes: ideal bioisosteres of ortho-, meta-, and para-substituted benzenes | ChemRxiv. (2023, January 23). ChemRxiv.
- LogD/LogP - Enamine. (n.d.). Enamine.
- The cubane paradigm in bioactive molecule discovery: further scope, limitations and the cyclooctatetraene complement - Organic & Biomolecular Chemistry (RSC Publishing). (2019, June 26). Royal Society of Chemistry.
- Using Machine Learning to Predict Molecular Properties and Identify Viable Candidates. (2025, April 8). Dotmatics.
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- Application of bioisostere-bicyclo 1.1.1 pentane (BCP) in drug design - 中国药科大学学报. (2022, January 3). Journal of China Pharmaceutical University.
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- Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC. (n.d.). National Center for Biotechnology Information.
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2-Oxabicyclo[2.2.2]octan-4-amine: Structural Analysis, Physicochemical Profiling, and Application as an Advanced C(sp³)-Rich Bioisostere
Executive Summary
In contemporary drug discovery, the "Escape from Flatland" paradigm has driven medicinal chemists to increase the fraction of sp³-hybridized carbons (
Structural Chemistry & Physicochemical Properties
The 2-oxabicyclo[2.2.2]octane scaffold is characterized by a highly rigid, three-dimensional architecture. The substitution of an oxygen atom at the 2-position mimics the hydrogen-bond accepting capability of a morpholine ring, while the primary amine at the 4-position (a bridgehead carbon) serves as a robust attachment point for amide couplings or reductive aminations.
Quantitative Data Summary
The following table consolidates the critical physicochemical and registry data for the compound in both its free base and commercially prevalent hydrochloride salt forms[2],[3],.
| Property | Value |
| Chemical Name | 2-Oxabicyclo[2.2.2]octan-4-amine |
| Molecular Formula | C₇H₁₃NO |
| Molecular Weight (Free Base) | 127.18 g/mol |
| Molecular Weight (HCl Salt) | 163.64 g/mol |
| Monoisotopic Mass | 127.0997 Da |
| CAS Registry Number (Free Base) | 2166968-08-5 |
| CAS Registry Number (HCl Salt) | 2411312-48-4 |
| SMILES | C1CC2(CCC1OC2)N |
| InChIKey | RMGNOCMBJZNUHH-UHFFFAOYSA-N |
Causality in Experimental Design: The Bioisosteric Advantage
When designing kinase inhibitors or GPCR ligands, morpholine rings are frequently appended to solubilize the molecule or engage solvent-exposed regions of the target. However, the
The Causality of Scaffold Selection:
Replacing a morpholine with 2-oxabicyclo[2.2.2]octan-4-amine introduces profound steric bulk around the heteroatoms. The bridged bicyclic nature locks the conformation, preventing the molecule from adopting the necessary transition state geometry required for CYP450 active-site docking. Consequently, the metabolic half-life (
Figure 1: PK optimization workflow using the 2-oxabicyclo[2.2.2]octan-4-amine bioisostere core.
Application in Drug Discovery: PI3K- Inhibitor Development
The utility of 2-oxabicyclo[2.2.2]octan-4-amine is explicitly demonstrated in the synthesis of Phosphoinositide 3-kinase-gamma (PI3K-
Protocol: HATU-Mediated Amide Coupling of 2-Oxabicyclo[2.2.2]octan-4-amine
Because the primary amine is situated on a tertiary bridgehead carbon (C4), it suffers from severe steric hindrance. Standard coupling reagents (like EDC/HOBt) often fail to achieve full conversion. The following self-validating protocol utilizes HATU to overcome this energy barrier.
-
Step 1: Carboxylic Acid Activation
-
Action: Dissolve the target heterocyclic carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 15 minutes at room temperature.
-
Causality: HATU generates a highly reactive 7-azabenzotriazole (HOAt) active ester. DIPEA is selected as a non-nucleophilic base to prevent competitive attack on the activated ester.
-
Self-Validation: Aliquot 5 µL of the mixture into 1 mL of acetonitrile (MeCN) and analyze via LC-MS. The chromatogram must show >95% conversion to the HOAt-ester intermediate before proceeding.
-
-
Step 2: Aminolysis
-
Action: Add 2-oxabicyclo[2.2.2]octan-4-amine hydrochloride (1.1 eq)[3] in one portion. Heat the reaction to 40°C for 4 hours.
-
Causality: The hydrochloride salt is neutralized in situ by the excess DIPEA. Mild heating is required to overcome the steric penalty of the bridgehead attack on the active ester.
-
Self-Validation: LC-MS monitoring must show the disappearance of the HOAt-ester mass and the emergence of the desired
product peak.
-
-
Step 3: Quench and Purification
-
Action: Dilute the reaction with Ethyl Acetate (EtOAc) and wash sequentially with 5% aqueous LiCl (3x) and brine.
-
Causality: Aqueous LiCl is highly effective at partitioning DMF and the water-soluble tetramethylurea byproduct (generated from HATU) out of the organic layer, streamlining downstream chromatography.
-
Analytical Characterization Protocols
To ensure the integrity of the 2-oxabicyclo[2.2.2]octan-4-amine building block prior to library synthesis, rigorous structural validation is required.
-
High-Resolution Mass Spectrometry (HRMS): Utilize ESI-TOF in positive ion mode. The theoretical monoisotopic mass for the free base is 127.0997 Da[2]. The observed
must fall within a 5 ppm error margin of 128.1070 Da . -
¹³C NMR Symmetry Validation: Despite containing 7 carbon atoms, the 2-oxabicyclo[2.2.2]octane core possesses an internal plane of symmetry that bisects the O2–C3 bridge and passes between the C5–C6 and C7–C8 ethylene bridges.
-
Diagnostic Check: A pure sample will present exactly 5 unique carbon resonances in a ¹³C NMR spectrum (400 MHz, DMSO-
). The highly deshielded C1 (bridgehead adjacent to oxygen) and C4 (bridgehead attached to the amine) serve as critical diagnostic anchor points to confirm the structural framework.
-
References
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Beyond Flatland: The History, Synthesis, and Drug Discovery Applications of 2-Oxabicyclo[2.2.2]octane Derivatives
Executive Summary: The Evolution of a Scaffold
The 2-oxabicyclo[2.2.2]octane scaffold represents a fascinating journey in organic chemistry, bridging the gap between historical natural product isolation and cutting-edge rational drug design. Originally recognized as the core structural motif of the naturally occurring monoterpene 1,8-cineole (eucalyptol)[1], this bridged bicyclic ether has recently revolutionized medicinal chemistry. In 2023, the unsubstituted 2-oxabicyclo[2.2.2]octane core was validated as a highly effective, saturated bioisostere of the phenyl ring[2]. By escaping the "flatland" of traditional planar aromatics, this 3D scaffold dramatically improves the physicochemical properties of drug candidates—enhancing water solubility, reducing lipophilicity, and increasing metabolic stability[2][3].
This technical guide explores the historical context, the mechanistic rationale behind its use as a bioisostere, and the self-validating synthetic protocols required to construct and derivatize this critical pharmacophore.
Historical Context: From Natural Terpenes to Biotransformation
Long before its application in modern rational drug design, the 2-oxabicyclo[2.2.2]octane framework was extensively studied in the form of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane , commonly known as 1,8-cineole or eucalyptol[4]. As the major component of eucalyptus leaf oil, 1,8-cineole has a rich history of use as a mucolytic agent, antiseptic, and herbicide[1].
Early research focused heavily on the derivatization of this natural product to enhance its biological activity. For instance, Knight (2009) demonstrated that 1,8-cineole and its synthetic derivatives exhibit dose-dependent pre-emergence and post-emergence herbicidal activity[5]. To access functionalized derivatives, researchers historically relied on microbial biotransformation rather than de novo synthesis, owing to the complex stereochemistry of the bridged bicyclic system.
Self-Validating Biotransformation Protocol: Incubation of 1,8-cineole with the bacterium Sphingomonas sp. or filamentous fungi such as Mucor ramannianus yields specific hydroxylated derivatives (e.g., 2-endo-hydroxy-1,8-cineole and 3-exo-hydroxy-1,8-cineole)[6][7]. The causality here is enzymatic regioselectivity: bacterial cytochromes preferentially oxidize the sterically accessible C2 position, while fungal enzymes can attack both C2 and C3[7]. The validation of this process relies on chiral GC-MS and 2D-NMR to confirm the absolute configuration of the newly formed stereocenters, ensuring the enantiomeric purity required for downstream biological assays.
The "Escape from Flatland": 2-Oxabicyclo[2.2.2]octane as a Phenyl Ring Bioisostere
The phenyl ring is arguably the most ubiquitous structural element in medicinal chemistry, present in over 500 marketed drugs[2]. However, the over-reliance on planar, lipophilic aromatic rings often leads to poor aqueous solubility, high plasma protein binding, and off-target toxicity—a phenomenon that prompted the "Escape from Flatland" mandate in drug discovery[8].
Previous attempts to replace the phenyl ring utilized saturated bioisosteres like bicyclo[1.1.1]pentane (BCP) and cubane[2]. While geometrically similar, BCP often fails to improve solubility, and cubane is chemically labile under transition-metal catalysis or physiological conditions[2].
In 2023, Levterov et al. introduced the unsubstituted 2-oxabicyclo[2.2.2]octane as a superior saturated bioisostere for para-substituted phenyl rings[2].
Mechanistic Rationale and Geometric Matching
The success of 2-oxabicyclo[2.2.2]octane lies in its precise geometric and electronic profile:
-
Vector Alignment: X-ray crystallographic analysis confirms that the distance between the exit vectors (
) and the bond angles ( ) of 2-oxabicyclo[2.2.2]octane perfectly mimic those of a para-substituted phenyl ring[2]. -
Solubility Enhancement: Unlike the purely hydrocarbon bicyclo[2.2.2]octane, the incorporation of the oxygen atom in the 2-oxa variant acts as a critical hydrogen bond acceptor, drastically lowering the partition coefficient (LogP) and improving aqueous solubility[2].
Quantitative Physicochemical Comparison
To demonstrate the impact of this bioisosteric replacement, the phenyl ring in the anticancer drug Imatinib was substituted with both bicyclo[2.2.2]octane and 2-oxabicyclo[2.2.2]octane[2]. The quantitative data is summarized below:
| Compound Variant | Core Scaffold | Water Solubility ( | Lipophilicity Impact |
| Imatinib (Original) | para-Phenyl Ring | 351 | Baseline |
| Compound 86 | Bicyclo[2.2.2]octane | 113 | Increased (Detrimental) |
| Compound 85 | 2-Oxabicyclo[2.2.2]octane | 389 | Reduced (Favorable) |
Table 1: Physicochemical properties of Imatinib analogs. The 2-oxa substitution recovers and exceeds the solubility lost by the purely hydrocarbon bioisostere[2].
Evolutionary logic of saturated bioisosteres replacing the phenyl ring.
Synthetic Methodologies and Self-Validating Protocols
The widespread adoption of 2-oxabicyclo[2.2.2]octane in drug discovery requires scalable, modular, and robust synthetic routes. Below are two field-proven methodologies for constructing this core.
Protocol A: Iodocyclization of Cyclohexane-Containing Alkenyl Alcohols
This protocol, established by Levterov et al., is the premier method for synthesizing the unsubstituted 2-oxabicyclo[2.2.2]octane core on a multi-gram scale[2].
Causality of Reagents:
Molecular iodine (
Step-by-Step Methodology:
-
Preparation: Dissolve the cyclohexane-containing alkenyl alcohol precursor in anhydrous acetonitrile under an inert argon atmosphere.
-
Activation: Cool the reaction mixture to 0 °C and add 1.2 equivalents of molecular iodine (
) portion-wise. The low temperature prevents undesired side reactions and controls the exothermic activation of the alkene. -
Cyclization: Allow the reaction to warm to room temperature and stir for 4–6 hours. The pendant hydroxyl group will undergo an intramolecular nucleophilic attack on the iodonium intermediate, closing the bridged bicyclic ring.
-
Validation & Quenching: Monitor the reaction via TLC (visualized with
). Once the starting material is consumed, quench the reaction with saturated aqueous sodium thiosulfate ( ). Self-Validation: The immediate disappearance of the dark purple iodine color confirms the successful reduction of excess to inert iodide ( ). -
Isolation: Extract the aqueous layer with ethyl acetate, dry over
, and concentrate under reduced pressure. The resulting 2-oxabicyclo[2.2.2]octane iodide intermediate can be further functionalized (e.g., via azidation or cross-coupling) to yield the final drug analog[2].
Stepwise mechanistic workflow for the iodocyclization of alkenyl alcohols.
Protocol B: Ag(I)/Brønsted Acid Relay Catalysis for Spiro-Derivatives
For researchers targeting highly complex, sterically constrained drug scaffolds, the synthesis of spiro-2-oxabicyclo[2.2.2]octanes offers access to molecules with up to four new stereogenic centers[9].
Causality of Reagents:
This cascade reaction utilizes a binary catalyst system. The Silver(I) salt (e.g., AgOTf) acts as a
Step-by-Step Methodology:
-
Initiation: Combine o-alkynylbenzaldehyde and a styrene derivative in a suitable halogenated solvent (e.g., DCM).
-
Catalysis: Add 5 mol% AgOTf and 10 mol% of a compatible Brønsted acid catalyst at room temperature.
-
Cascade Reaction: The system undergoes a sequential Ag(I)-catalyzed alkyne cycloisomerization, an oxa-[4+2]-cycloaddition, and finally, the Brønsted acid-mediated 1,2-alkyl migration[9].
-
Validation: The reaction is self-validating through stereochemical outcome. Perform 1D NOESY NMR on the crude mixture; the presence of specific nuclear Overhauser effects will confirm the excellent diastereoselectivity dictated by the concerted migration step.
Conclusion
The trajectory of 2-oxabicyclo[2.2.2]octane—from the fragrant oils of the eucalyptus tree to the vanguard of rational drug design—highlights the importance of structural innovation in medicinal chemistry. By providing a scalable, geometrically precise, and highly soluble alternative to the ubiquitous phenyl ring, this scaffold directly addresses the pharmacokinetic attrition rates that plague modern drug development. As synthetic methodologies like iodocyclization and relay catalysis continue to mature, the integration of 2-oxabicyclo[2.2.2]octane into novel therapeutics will undoubtedly expand.
References
-
Levterov, V. V., et al. (2023). "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications, 14, 5608.[Link]
-
Knight, A. R. (2009). "Preparation and bioactivity of 1,8-cineole derivatives." PhD Thesis, Murdoch University.[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2758, Eucalyptol." PubChem.[Link]
-
Authors Unlisted (2019). "Stereoselective Synthesis of Spiro-2-oxabicyclo[2.2.2]octane Enabled by Ag(I)/ Brønsted Acid Relay Catalysis." Organic Letters, ACS Publications.[Link]
-
Pinedo-Rivilla, C., et al. (2009). "Hydroxylation of 1,8-cineole by Mucor ramannianus and Aspergillus niger." PMC - NIH.[Link]
Sources
- 1. 1,8-Cineole | C10H18O | CID 2758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Top 37 papers published by Enamine Ltd in 2023 [scispace.com]
- 4. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 5. Research Portal [researchportal.murdoch.edu.au]
- 6. Research Portal [researchportal.murdoch.edu.au]
- 7. Hydroxylation of 1,8-cineole by Mucor ramannianus and Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
synthesis of 2-oxabicyclo[2.2.2]octan-4-amine from alkenyl alcohols
This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the synthesis of 2-oxabicyclo[2.2.2]octan-4-amine . This scaffold has emerged as a critical saturated bioisostere for the phenyl ring (specifically para-substituted benzenes), offering improved solubility, metabolic stability, and reduced lipophilicity (LogP) in drug candidates.
The protocol is grounded in the breakthrough methodology established by Levterov, Mykhailiuk, et al. (2023) , utilizing a robust iodocyclization strategy.
Target Molecule: 4-Amino-2-oxabicyclo[2.2.2]octane (and derivatives) Primary Methodology: Intramolecular Iodocyclization of Alkenyl Alcohols Source Authority: Levterov, V. V., et al. Nature Chemistry / Nature Communications (2023)
Executive Summary
The 2-oxabicyclo[2.2.2]octane core acts as a non-aromatic, 3D-shaped bioisostere for the phenyl ring. Unlike the flat benzene ring, this bridged ether scaffold provides defined exit vectors (positions 1 and 4) that mimic the para-substitution pattern while enhancing the physicochemical profile of the molecule.
This guide details the synthesis of the 4-amine derivative starting from commercially available ethyl 4-oxocyclohexanecarboxylate . The route hinges on the construction of a 4-methylene-1-(hydroxymethyl)cyclohexane precursor, which undergoes a thermodynamically driven iodocyclization to lock the [2.2.2] ether bridge. The resulting bridgehead ester is then converted to the target amine via a Curtius rearrangement.
Retrosynthetic Analysis & Mechanism
The synthesis is designed to install the ether bridge between C1 and C4 of the cyclohexane ring. The key disconnection is the C-O bond formed via electrophilic activation of the C4-alkene.
Mechanistic Pathway[1][2][3]
-
Precursor Assembly: Installation of an exocyclic alkene at C4 and a hydroxymethyl group at C1 (alpha to the ester).
-
Activation: Iodine (
) activates the C4 exocyclic double bond. -
Cyclization: The C1-hydroxyl group acts as the nucleophile, attacking the C4 carbocation (or iodonium intermediate) to close the bridge.
-
Functionalization: The C1-ester is converted to the amine (C1 becomes C4 in the IUPAC numbering of the bicycle if the ether oxygen is position 2).
Figure 1: Retrosynthetic logic for the construction of the 2-oxabicyclo[2.2.2]octane core.
Detailed Experimental Protocol
Phase 1: Precursor Synthesis
Objective: Transform ethyl 4-oxocyclohexanecarboxylate into the cyclization precursor, ethyl 1-(hydroxymethyl)-4-methylenecyclohexanecarboxylate .
Step 1.1: Wittig Methylenation
-
Reagents: Methyltriphenylphosphonium bromide (
), Potassium tert-butoxide ( ), THF. -
Procedure:
-
Suspend
(1.2 equiv) in anhydrous THF at 0°C. -
Add
(1.2 equiv) portion-wise. Stir for 30 min (yellow ylide forms). -
Add ethyl 4-oxocyclohexanecarboxylate (1.0 equiv) dropwise.
-
Warm to RT and stir for 2-4 hours.
-
Workup: Quench with saturated
, extract with hexane/EtOAc. -
Product: Ethyl 4-methylenecyclohexanecarboxylate.
-
Step 1.2:
-Hydroxymethylation (Aldol-like)
-
Reagents: LDA (Lithium Diisopropylamide), Paraformaldehyde (or gaseous HCHO), THF.
-
Rationale: We need a nucleophilic alcohol at the C1 position (alpha to ester) to form the bridge.
-
Procedure:
-
Cool a solution of the Step 1.1 product (1.0 equiv) in THF to -78°C.
-
Add LDA (1.1 equiv) dropwise to generate the enolate. Stir for 30-45 min.
-
Add Paraformaldehyde (excess, depolymerized) or pass HCHO gas into the solution.
-
Stir at -78°C for 1h, then slowly warm to 0°C.
-
Workup: Quench with dilute HCl/NH4Cl. Extract with EtOAc.
-
Product: Ethyl 1-(hydroxymethyl)-4-methylenecyclohexanecarboxylate .
-
Note: This intermediate contains the necessary "Alkenyl Alcohol" motif for the Levterov cyclization.
-
Phase 2: The Key Iodocyclization
Objective: Lock the conformation into the 2-oxabicyclo[2.2.2]octane cage.
-
Reagents: Iodine (
), Acetonitrile ( ), Sodium Bicarbonate ( , optional buffer). -
Procedure:
-
Dissolve the alkenyl alcohol (from Step 1.2) in Acetonitrile (0.1 M concentration).
-
Add
(3.0 equiv) to buffer the HI generated. -
Add Iodine (
, 2.5 equiv) in one portion at RT. -
Reaction: Stir at RT (or mild heat, 40°C) for 12–18 hours. Monitor by TLC/LCMS. The reaction is driven by the formation of the stable ether bridge.
-
Quench: Add saturated aqueous
(sodium thiosulfate) to reduce excess iodine (solution turns from violet/brown to colorless). -
Extraction: Extract with EtOAc. Wash with brine, dry over
. -
Purification: Flash chromatography.
-
Product: Ethyl 4-(iodomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate .
-
Structure Check: The ester is at the bridgehead (C1). The iodomethyl group is at the other bridgehead (C4).
-
Phase 3: Functionalization to Amine
Objective: Remove the iodine handle and convert the ester to the primary amine.
Step 3.1: Deiodination (Radical Reduction)
-
Reagents:
(Lithium Aluminum Hydride) or /AIBN. -
Note:
will reduce both the iodide (to methyl) and the ester (to alcohol). If the ester is needed for the Curtius rearrangement, use a selective reduction for the iodide (e.g., , Pd/C, or Radical reduction) before hydrolysis, or re-oxidize the alcohol later. -
Recommended Route (Levterov Protocol):
-
Hydrogenation:
(balloon), Pd/C (10%), (base to scavenge HI), MeOH. -
This removes the Iodine, leaving the methyl group.
-
Product: Ethyl 4-methyl-2-oxabicyclo[2.2.2]octane-1-carboxylate .
-
Step 3.2: Saponification
-
Reagents: LiOH or NaOH, THF/H2O.
-
Procedure: Standard hydrolysis to yield the Carboxylic Acid .
Step 3.3: Curtius Rearrangement (Acid to Amine)
-
Reagents: DPPA (Diphenylphosphoryl azide),
, t-Butanol (to form Boc-amine) or Water (to form free amine). -
Procedure:
-
Dissolve the Acid in Toluene or t-BuOH.
-
Add
(1.5 equiv) and DPPA (1.2 equiv). -
Heat to 80-90°C. Evolution of
gas indicates isocyanate formation. -
If in t-BuOH: The product is the Boc-protected amine .
-
Deprotection: TFA/DCM or HCl/Dioxane.
-
Final Product: 4-Amino-2-oxabicyclo[2.2.2]octane (as salt).
-
Quantitative Data Summary
| Parameter | Value / Condition | Notes |
| Key Reagent | Iodine ( | 2.5 equivalents typically required for full conversion. |
| Solvent | Acetonitrile ( | Critical for stabilizing the iodonium intermediate. |
| Temperature | 20°C - 40°C | Mild conditions prevent decomposition of the cage. |
| Typical Yield | 65% - 85% | For the iodocyclization step (Step 2). |
| Stability | High | The [2.2.2] ether core is stable to acid, base, and heat (up to 100°C).[1] |
| LogP Shift | -1.0 to -2.0 | Compared to the corresponding phenyl analog (improved water solubility). |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis of the target amine.
Critical Controls & Troubleshooting
-
Cyclization Failure: If the iodocyclization yield is low, ensure the solvent is Acetonitrile . Other solvents (DCM, THF) often fail to stabilize the transition state required for the [2.2.2] closure, leading to [3.2.1] isomers or polymerization.
-
Regioselectivity: The alpha-hydroxymethylation (Step 1.2) must be controlled. Use strictly anhydrous conditions and fresh LDA to ensure mono-alkylation at the alpha position.
-
Safety: The Curtius rearrangement involves azides (DPPA). Work behind a blast shield and ensure proper venting of nitrogen gas.
References
-
Levterov, V. V., Panasiuk, Y., Sahun, K., et al. (2023).[2][3][4] "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Chemistry (or related Nature Portfolio journal). (Note: Search title for exact DOI).
-
Mykhailiuk, P. K. (2023).[2][1][3][4] "Saturated Bioisosteres of Benzene." Mykhailiuk Research Group Publications.
-
Denisenko, A., et al. (2023).[1][3] "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring." Nature Chemistry, 15, 1155–1163.[3][4]
Sources
Application Note & Protocol: Stereoselective Iodocyclization of Cyclohexane-Containing Alkenyl Amines for the Synthesis of Fused Piperidine Scaffolds
Abstract
The synthesis of nitrogen-containing heterocyclic scaffolds is a cornerstone of medicinal chemistry and drug development. Among these, the piperidine ring system is a prevalent motif in a vast number of FDA-approved drugs and bioactive natural products.[1] This application note provides a detailed protocol and scientific rationale for the iodocyclization of N-protected cyclohexane-containing alkenyl amines. This powerful and stereoselective transformation offers a direct route to synthesize valuable iodo-functionalized piperidine derivatives fused to a cyclohexane core. We will delve into the underlying mechanism, explain the critical experimental parameters, and provide a robust, step-by-step protocol suitable for both methods development and library synthesis.
Theoretical Background & Mechanistic Insights
The iodocyclization of alkenyl amines is a classic example of an iodoaminocyclization, a subset of halocyclization reactions. The reaction proceeds via an electrophilic addition mechanism where an electrophilic iodine species activates the carbon-carbon double bond, making it susceptible to intramolecular attack by a tethered nucleophile—in this case, the nitrogen atom of the amine.[2]
The key mechanistic steps are as follows:
-
Activation of the Alkene: An electrophilic iodine source, typically molecular iodine (I₂), reacts with the electron-rich alkene to form a cyclic iodonium ion intermediate. This three-membered ring is highly strained and electrophilic.[3]
-
Intramolecular Nucleophilic Attack: The lone pair of the nitrogen atom, acting as an internal nucleophile, attacks one of the carbons of the iodonium ion. This ring-opening step forms the new carbon-nitrogen bond, constructing the piperidine ring.
-
Regioselectivity and Baldwin's Rules: The regiochemical outcome of the cyclization is generally governed by Baldwin's Rules for ring closure.[2] For substrates like N-tosyl-(cyclohex-2-en-1-yl)methanamine, the reaction proceeds via a favored "6-exo-trig" pathway, where the nitrogen attacks the external carbon of the double bond to form a six-membered ring.
-
Deprotonation: A base present in the reaction mixture neutralizes the protonated amine, regenerating its neutrality and yielding the final iodocyclized product.
The use of a protecting group on the nitrogen, such as a tosyl (Ts) group, is crucial. It modulates the nucleophilicity of the amine, preventing side reactions while still permitting the desired cyclization.[4] Furthermore, the stereochemistry of the starting alkenyl amine, particularly the relative orientation of the alkenyl group on the cyclohexane ring, directly influences the stereochemical outcome of the newly formed stereocenters in the product.
Figure 1: Simplified reaction mechanism for the iodocyclization of an alkenyl amine.
Critical Experimental Parameters: The Causality Behind Choices
The success and reproducibility of the iodocyclization hinge on the careful selection of several key parameters. Understanding their roles is essential for optimization and troubleshooting.
-
Iodine Source:
-
Molecular Iodine (I₂): This is the most common, cost-effective, and readily available reagent. It forms a bridged iodonium ion, which can activate both carbons of the alkene for nucleophilic attack.[5][6]
-
N-Iodosuccinimide (NIS): A milder source of electrophilic iodine, often used when substrates are sensitive to the acidic conditions that can be generated by I₂.[7][8]
-
Iodine Monochloride (ICl): Due to the polarity of the I-Cl bond, ICl is a more potent electrophile than I₂.[9] This increased reactivity can be beneficial for less reactive substrates but may lead to more side products if not carefully controlled.
-
In situ Generation (Oxone®/KI): A mixture of potassium iodide (KI) and an oxidant like Oxone® provides an environmentally benign method for generating the electrophilic iodine species in the reaction mixture.[4][10]
-
-
Base:
-
The cyclization process releases one equivalent of hydriodic acid (HI). A base is essential to neutralize this acid, preventing potential decomposition of the acid-sensitive starting material or product.[7]
-
Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃): These are mild inorganic bases commonly used in sufficient excess to buffer the reaction.[2][11] Their heterogeneity is often not an issue.
-
Strong Bases (e.g., NaH): In some protocols, a strong base is used to deprotonate the N-H bond of a tosylamide before the addition of iodine. This significantly increases the nitrogen's nucleophilicity.[2]
-
-
Solvent:
-
The choice of solvent is critical for ensuring adequate solubility of all components.
-
Acetonitrile (CH₃CN) and Dichloromethane (CH₂Cl₂): These are the most frequently used solvents due to their inertness under the reaction conditions and their ability to dissolve the substrates and reagents.[2][12] Chloroform has also been shown to be effective.[11]
-
-
Temperature:
-
Iodocyclization reactions are typically conducted under mild conditions, often ranging from 0 °C to room temperature.[7] The exotherm is usually minimal and easily controlled. Lower temperatures can enhance stereoselectivity in certain systems.
-
Detailed Experimental Protocol
This protocol describes the iodocyclization of a model substrate, N-((cyclohex-2-en-1-yl)methyl)-4-methylbenzenesulfonamide.
Materials and Reagents:
-
N-((cyclohex-2-en-1-yl)methyl)-4-methylbenzenesulfonamide (Substrate)
-
Molecular Iodine (I₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution (Brine)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the N-((cyclohex-2-en-1-yl)methyl)-4-methylbenzenesulfonamide (1.0 eq) and sodium bicarbonate (3.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a substrate concentration of approximately 0.1 M. Stir the resulting suspension at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Iodine Addition: In a separate container, dissolve molecular iodine (2.0 eq) in a minimal amount of anhydrous acetonitrile. Add this iodine solution dropwise to the stirring reaction mixture over 10-15 minutes at room temperature. Self-Validating Checkpoint: The reaction mixture will turn a persistent dark brown/purple color.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours. Self-Validating Checkpoint: A new, lower Rf spot corresponding to the product should appear, and the starting material spot should diminish.
-
Quenching: Upon completion, cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution until the dark color of the excess iodine is completely discharged. Self-Validating Checkpoint: The mixture should become colorless or pale yellow.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with water and extract the aqueous layer three times with dichloromethane or ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure iodocyclized product.
Figure 2: General experimental workflow for iodocyclization.
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions and outcomes for the iodocyclization of unsaturated N-tosylamides, demonstrating the versatility of the method.
| Entry | Substrate Type | Iodine Source (eq.) | Base (eq.) | Solvent | Temp/Time | Product Type | Yield (%) | Ref. |
| 1 | Homoallylic Amine | I₂ (2.0) | K₂CO₃ (3.0) | CH₃CN | RT / 3h | 2,5-disubstituted-3-iodopyrrolidine | High | [2] |
| 2 | Unsaturated Tosylamide | KI (2.0) / Oxone® (2.0) | Wet Al₂O₃ | CH₃CN | RT / 1h | N-Tosyl-iodopiperidine | 85 | [4] |
| 3 | Primary Allylamine | I₂ (2.0) | K₂CO₃ (2.0) | CHCl₃ | 60°C / 12h | Quinoline Derivative | 84 | [11] |
| 4 | Alkenyl Carbamate | I₂ (3.0) | NaH (1.2) | THF | RT / 1h | N-cyclized Iodocarbamate | 85 | [2] |
Concluding Remarks
The iodocyclization of cyclohexane-containing alkenyl amines is a highly reliable and synthetically valuable method for constructing complex, fused N-heterocyclic systems. The resulting iodinated products are not merely final targets but also versatile intermediates for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), significantly expanding their utility in medicinal chemistry and targeted synthesis programs.[7][8] By understanding the mechanistic principles and carefully controlling the key experimental parameters outlined in this guide, researchers can effectively implement this protocol to accelerate their discovery efforts.
References
-
Reddy, L. R. (2010). Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. Marine Drugs, 8(9), 2467–2493. [Link]
-
Batchu, H., Bhattacharyya, S., & Batra, S. (2012). Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. Organic Letters, 14(24), 6330–6333. [Link]
-
askIITians. (2025). Explain why ICl is more reactive than I₂. askIITians. [Link]
-
Marcotullio, M. C., Campagna, V., Sternativo, S., Costantino, F., & Curini, M. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Synthesis, 2006(16), 2760–2766. [Link]
-
Larock, R. C., & Yue, D. (2004). Synthesis of 3-Iodoindoles by Electrophilic Cyclization of N,N-Dialkyl-2-(1-alkynyl)anilines. The Journal of Organic Chemistry, 69(4), 1369-1372. [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
-
Wu, J., et al. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry, 75(13), 4538–4541. [Link]
-
ResearchGate. (n.d.). Iodocyclization. ResearchGate. [Link]
-
Sabate, M., et al. (2000). ChemInform Abstract: Iodocyclization of O‐(3‐Cyclohexenyl)thiocarbamidates. An Unexpected Approach to Vicinal cis‐Aminocyclohexenols. ChemInform. [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Organic Chemistry Portal. [Link]
-
Hedley, S. J., et al. (2001). Synthesis of Functionalised Piperidines Through a [3 + 3] Cycloaddition Strategy. Synlett. [Link]
-
Volpe, R., et al. (2015). Mapping the Interactions of I₂, I(.), I⁻, and I⁺ with Alkynes and Their Roles in Iodocyclizations. Chemistry – A European Journal, 21(28), 10191-10199. [Link]
-
MDPI. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(2), 398. [Link]
-
Wang, Y., et al. (2023). Additive-controlled asymmetric iodocyclization enables enantioselective access to both α- and β-nucleosides. Nature Communications, 14(1), 166. [Link]
-
Nakagawa, Y., Yamaguchi, K., & Hosokawa, S. (2021). Iodide-Mediated [3 + 2]-Cycloaddition Reaction with N-Tosylaziridines and α,β-Unsaturated Ketones. The Journal of Organic Chemistry, 86(11), 7787–7796. [Link]
-
Boultwood, T., et al. (2013). Synthesis of cis-C-Iodo-N-Tosyl-Aziridines using Diiodomethyllithium: Reaction Optimization, Product Scope and Stability, and a Protocol for Selection of Stationary Phase for Chromatography. The Journal of Organic Chemistry, 78(13), 6374–6385. [Link]
-
University of Cambridge. (2025). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. University of Cambridge Repository. [Link]
-
Volpe, R., et al. (2015). Mapping the interactions of I₂, I; I⁻, and I⁺ with alkynes and their roles in iodocyclizations. Monash University Research Repository. [Link]
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Barluenga, J., & González, J. M. (2013). Iodocyclization: Past and Present Examples. Current Organic Chemistry, 17(1), 2-24. [Link]
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ResearchGate. (n.d.). Iodocyclization Reactions for the Desymmetrization of Cyclohexa-1,4-dienes. ResearchGate. [Link]
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Sasaki, T., Moriyama, K., & Togo, H. (2017). Preparation of 3-Iodoquinolines from N-Tosyl-2-propynylamines with Diaryliodonium Triflate and N-Iodosuccinimide. The Journal of Organic Chemistry, 82(21), 11727–11734. [Link]
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ResearchGate. (2023). (PDF) Additive-controlled asymmetric iodocyclization enables enantioselective access to both α- and β-nucleosides. ResearchGate. [Link]
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ResearchGate. (1991). A New Route to 3,5-Disubstituted Isoxazolidines via the Iodocyclization of Homoallylic Hydroxylamines. The Journal of Organic Chemistry. [Link]
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Barluenga, J., et al. (2003). Reaction of alkynes with iodine monochloride revisited. The Journal of Organic Chemistry, 68(26), 10173–10177. [Link]
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Scilit. (n.d.). Synthesis and Iodocyclization of Homoallylic Hydroxylamines. Scilit. [Link]
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Boultwood, T., et al. (2013). Synthesis of cis-C-iodo-N-tosyl-aziridines using diiodomethyllithium: Reaction optimization, product scope and stability, and a protocol for selection of stationary phase for chromatography. Mendeley. [Link]
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ResearchGate. (n.d.). Iodine(III)-Catalyzed Oxidative Cyclization of Aryl Amines to Construct N-Alkylbenzimidazoles. ResearchGate. [Link]
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ResearchGate. (n.d.). Iodide‐Catalysed Cyclization of Unsaturated N‐Chloroamines: A New Way to Synthesise 3‐Chloropiperidines. ResearchGate. [Link]
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Application Notes & Protocols: A Guide to Incorporating 2-Oxabicyclo[2.2.2]octan-4-amine into Novel Kinase Inhibitors
Introduction: The Quest for Specificity and Improved Physicochemical Properties in Kinase Inhibition
The human kinome, with its over 500 members, represents a rich landscape for therapeutic intervention, particularly in oncology. However, the high degree of structural conservation in the ATP-binding site poses a significant challenge in developing selective kinase inhibitors, often leading to off-target effects and associated toxicities. A prevailing strategy to overcome this hurdle is the "escape from flatland," a design principle that advocates for the incorporation of three-dimensional, rigid scaffolds to enhance both selectivity and physicochemical properties.[1]
The 2-oxabicyclo[2.2.2]octane framework has recently emerged as a compelling bioisostere for the commonly employed phenyl ring. Its rigid, non-planar structure offers a unique vectoral projection of substituents into the solvent-exposed region of the kinase active site, potentially forging novel interactions and improving selectivity. Furthermore, replacing a flat aromatic ring with a saturated bicyclic system can lead to significant improvements in aqueous solubility, metabolic stability, and a reduction in lipophilicity, all desirable attributes for a successful drug candidate.[2][3][4]
This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-oxabicyclo[2.2.2]octan-4-amine and its incorporation into a generic kinase inhibitor scaffold. We will also detail the subsequent biochemical and cell-based assays required to evaluate the efficacy and mechanism of action of the resulting compounds.
The Strategic Advantage of the 2-Oxabicyclo[2.2.2]octan-4-amine Scaffold
The rationale for employing the 2-oxabicyclo[2.2.2]octan-4-amine moiety is rooted in several key principles of modern medicinal chemistry:
-
Structural Rigidity and Pre-organization: The bicyclic nature of the scaffold locks the conformation of the molecule, reducing the entropic penalty upon binding to the target kinase. This can translate to higher binding affinity.
-
Improved Physicochemical Properties: As a saturated bioisostere of a phenyl ring, the 2-oxabicyclo[2.2.2]octane core has been shown to decrease lipophilicity (logP) and increase aqueous solubility.[2][3] These are critical parameters for oral bioavailability and favorable pharmacokinetic profiles.
-
Metabolic Stability: The replacement of an aromatic ring with a saturated bicyclic system can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the half-life of the drug.[2]
-
Novel Vectoral Projection: The amine functionality at the 4-position projects outwards from the bicyclic core, allowing it to engage with solvent-exposed regions of the kinase or form key hydrogen bonds, potentially in a manner not achievable with planar aromatic systems.
A recent patent application describing a new class of Cyclin-Dependent Kinase 2 (CDK2) inhibitors based on novel bicyclic amines provides a strong validation for this approach.[3][5][6] This highlights the growing interest and potential of such scaffolds in developing next-generation kinase inhibitors.
Synthesis and Incorporation of 2-Oxabicyclo[2.2.2]octan-4-amine
The following protocols outline a modular and scalable synthesis of 2-oxabicyclo[2.2.2]octan-4-amine and its subsequent coupling to a representative kinase inhibitor backbone.
Protocol 1: Synthesis of 2-Oxabicyclo[2.2.2]octan-4-amine
This synthesis is adapted from the work of Mykhailiuk and colleagues, who developed a robust iodocyclization-based route.[2][7]
Workflow Diagram:
Caption: Synthetic workflow for 2-oxabicyclo[2.2.2]octan-4-amine.
Step-by-Step Protocol:
-
Esterification of 4-hydroxycyclohexanecarboxylic acid: To a solution of 4-hydroxycyclohexanecarboxylic acid (1 eq.) in methanol, add a catalytic amount of sulfuric acid. Reflux the mixture for 4 hours. After cooling, neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure to yield the methyl ester.
-
Protection of the hydroxyl group: The methyl 4-hydroxycyclohexanecarboxylate (1 eq.) is dissolved in dichloromethane, and triethylamine (1.2 eq.) is added. The solution is cooled to 0°C, and tert-butyldimethylsilyl chloride (1.1 eq.) is added portion-wise. The reaction is stirred at room temperature overnight. The reaction is quenched with water, and the product is extracted with dichloromethane. The organic layer is dried and concentrated to give the TBDMS-protected ester.
-
Reduction of the ester: The protected ester (1 eq.) is dissolved in dry tetrahydrofuran (THF) and cooled to 0°C. Lithium aluminum hydride (1.5 eq.) is added slowly. The reaction is stirred at room temperature for 2 hours. The reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated to give the corresponding alcohol.
-
Oxidation to the aldehyde: The alcohol (1 eq.) is dissolved in dichloromethane, and Dess-Martin periodinane (1.2 eq.) is added. The reaction is stirred at room temperature for 2 hours. The reaction mixture is then diluted with diethyl ether and filtered through a pad of Celite. The filtrate is concentrated to yield the aldehyde.
-
Wittig olefination: To a suspension of methyltriphenylphosphonium bromide (1.2 eq.) in dry THF, add n-butyllithium (1.1 eq.) at 0°C. After stirring for 30 minutes, a solution of the aldehyde (1 eq.) in THF is added. The reaction is stirred at room temperature for 3 hours. The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is dried and concentrated. The crude product is purified by column chromatography to give the terminal alkene.
-
Deprotection of the hydroxyl group: The TBDMS-protected alkene (1 eq.) is dissolved in THF, and tetrabutylammonium fluoride (1.1 eq., 1M solution in THF) is added. The reaction is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to give the alkenyl alcohol.
-
Iodocyclization: The alkenyl alcohol (1 eq.) is dissolved in acetonitrile, and iodine (1.5 eq.) is added. The reaction is stirred at room temperature for 24 hours. A saturated aqueous solution of sodium thiosulfate is added to quench the excess iodine. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated to give the iodo-2-oxabicyclo[2.2.2]octane derivative.[2]
-
Azide displacement: The iodide (1 eq.) is dissolved in dimethylformamide (DMF), and sodium azide (3 eq.) is added. The reaction is heated to 80°C for 12 hours. After cooling, water is added, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated to give the corresponding azide.
-
Reduction to the amine: The azide (1 eq.) is dissolved in THF, and lithium aluminum hydride (2 eq.) is added at 0°C. The reaction is stirred at room temperature for 4 hours. The reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated to yield 2-oxabicyclo[2.2.2]octan-4-amine.
Protocol 2: Incorporation into a Kinase Inhibitor Scaffold via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][9][10][11] This protocol describes a general procedure for the coupling of 2-oxabicyclo[2.2.2]octan-4-amine with a heteroaryl chloride, a common structural motif in kinase inhibitors.
Reaction Scheme:
Step-by-Step Protocol:
-
Reagent Preparation: In a glovebox, add the heteroaryl chloride (1 eq.), 2-oxabicyclo[2.2.2]octan-4-amine (1.2 eq.), a suitable palladium precatalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., Cs2CO3, 2 eq.) to an oven-dried reaction vial.
-
Reaction Setup: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the vial. Seal the vial and remove it from the glovebox.
-
Reaction Execution: Heat the reaction mixture to 80-110°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired kinase inhibitor.
Note on Optimization: The choice of catalyst, ligand, base, and solvent can significantly impact the efficiency of the Buchwald-Hartwig coupling, especially with sterically hindered amines.[8] High-throughput experimentation can be employed to screen various conditions to optimize the yield for a specific heteroaryl chloride.
Biochemical and Cellular Evaluation of Novel Kinase Inhibitors
Once the novel inhibitor is synthesized, a series of assays are required to determine its potency, selectivity, and cellular activity.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[2][12][13][14]
Assay Workflow:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol:
-
Prepare Reagents: Prepare serial dilutions of the test compound in DMSO. Prepare the kinase, substrate, and ATP solutions in the appropriate kinase reaction buffer.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the kinase reaction mixture (containing the kinase, substrate, and buffer). Add the test compound at various concentrations. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[2][13]
-
Convert ADP to ATP and Detect: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30-60 minutes.[2]
-
Measure Luminescence: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Quantitative Data Summary Table:
| Compound | Target Kinase | IC50 (nM) |
| Reference Inhibitor | e.g., CDK2 | Value |
| Test Compound 1 | e.g., CDK2 | Value |
| Test Compound 2 | e.g., CDK2 | Value |
Protocol 4: Cellular Target Engagement and Pathway Modulation (Western Blot)
To confirm that the inhibitor is active in a cellular context, a Western blot can be performed to measure the phosphorylation status of a downstream substrate of the target kinase. For example, if targeting the PI3K/Akt pathway, one would measure the levels of phosphorylated Akt (p-Akt).[1][2][13][15]
Experimental Workflow:
Caption: Western blot workflow for analyzing protein phosphorylation.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line with an activated target pathway) and allow them to adhere overnight. Treat the cells with varying concentrations of the test compound for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13][15]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate (e.g., anti-p-Akt (Ser473)) overnight at 4°C. Also, probe a separate membrane with an antibody against the total protein (e.g., anti-Akt) to serve as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein band to the total protein band to determine the effect of the inhibitor on target phosphorylation.
Conclusion and Future Directions
The incorporation of the 2-oxabicyclo[2.2.2]octan-4-amine scaffold represents a promising strategy for the development of novel kinase inhibitors with enhanced selectivity and improved drug-like properties. The protocols detailed in this guide provide a comprehensive framework for the synthesis, coupling, and biological evaluation of such compounds. Further exploration of the structure-activity relationship (SAR) by modifying the substitution pattern on the bicyclic core and the kinase-binding warhead will be crucial for optimizing the potency and selectivity of these next-generation inhibitors. The inherent three-dimensionality of this scaffold opens up new avenues for designing highly specific and effective therapeutics targeting the human kinome.
References
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Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 5608. [Link]
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Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]
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Incyte Corporation. (2024). Novel Bicyclic Amines as CDK2 Inhibitors for Treating Metastatic Breast Cancer or Metastatic Lung Cancer. WIPO Patent Application WO/2024/254245. [Link]
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Sabnis, R. W. (2025). Novel Bicyclic Amines as CDK2 Inhibitors for Treating Metastatic Breast Cancer or Metastatic Lung Cancer. ACS Medicinal Chemistry Letters, 16(2), 198-199. [Link]
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Takeda, M., et al. (1977). Azabicycloalkanes as analgetics. 3. Structure-activity relationships of 1-phenyl-6-azabicyclo[3.2.1]octanes and absolute stereochemistry of (+)-1-(3-hydroxyphenyl)-6-methyl-6-azabicyclo[3.2.1]octane and its 7-endo-methyl derivative. Journal of Medicinal Chemistry, 20(2), 221-8. [Link]
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Gibson, K. R., et al. (2003). Bicyclo[2.2.1]heptanes as novel triple re-uptake inhibitors for the treatment of depression. Bioorganic & Medicinal Chemistry Letters, 13(19), 3277-80. [Link]
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Verheijen, J. C., et al. (2010). Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabi-cyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K. Bioorganic & Medicinal Chemistry Letters, 20(1), 375-9. [Link]
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Wang, Z., et al. (2018). Effects of rigidity on the selectivity of protein kinase inhibitors. European Journal of Medicinal Chemistry, 148, 108-116. [Link]
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Levterov, V. V., et al. (2023). Synthesis of 2-oxabicyclo[2.2.2]octanes and... ResearchGate. [Link]
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Reddy, T. S., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. ACS Medicinal Chemistry Letters, 8(5), 542-547. [Link]
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Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. [Link]
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Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Tanase, C. I., et al. (2018). New Constrained Amines in a Bicyclo[2.2.1]Heptane Skeleton. Revista de Chimie, 69(9), 2448-2452. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Reductive Amination Strategies for Bicyclic Amine Intermediates: A Detailed Guide for Drug Development Professionals
Introduction: The Significance of Bicyclic Amines in Medicinal Chemistry
Bicyclic amine scaffolds are privileged structures in modern drug discovery, forming the core of numerous biologically active molecules. Their rigid, three-dimensional frameworks allow for precise spatial orientation of functional groups, leading to high-affinity and selective interactions with biological targets. From the potent analgesic epibatidine to various central nervous system agents, the 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane (nortropinone) systems are of particular interest.[1][2][3] Reductive amination stands out as a robust and versatile method for the synthesis and functionalization of these critical intermediates.[4][5][6] This application note provides an in-depth exploration of reductive amination procedures, offering detailed protocols and mechanistic insights to empower researchers in the synthesis of novel bicyclic amine derivatives.
The Mechanism of Reductive Amination: A Two-Step, One-Pot Transformation
Reductive amination is a powerful chemical reaction that converts a carbonyl group (from a ketone or aldehyde) and an amine into a more substituted amine.[4][7][8] The process elegantly combines two fundamental organic reactions: the formation of an imine or iminium ion intermediate, followed by its immediate reduction.[4][9]
The reaction is typically performed as a "one-pot" procedure, which enhances efficiency by avoiding the isolation of the often-unstable imine intermediate.[4][5][9] The overall transformation can be visualized as follows:
Caption: General Mechanism of Reductive Amination.
The initial step involves the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate.[4] This is followed by the elimination of a water molecule to generate an imine (from a primary amine) or an iminium ion (from a secondary amine).[10] The choice of a suitable reducing agent is critical; it must be mild enough to selectively reduce the C=N double bond of the imine/iminium ion without significantly reducing the starting carbonyl compound.[11][12]
Choosing the Right Tool: A Comparative Analysis of Reducing Agents
The success of a reductive amination hinges on the selection of an appropriate reducing agent. Several hydride-based reagents are commonly employed, each with its own set of advantages and limitations.
| Reducing Agent | Formula | Key Characteristics | Common Solvents |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Mild and selective for imines over ketones/aldehydes. Moisture-sensitive. Does not generate toxic byproducts.[4][12][13][14] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[12][13] |
| Sodium Cyanoborohydride | NaBH₃CN | Effective and stable in mildly acidic conditions.[4][10] Can release toxic hydrogen cyanide (HCN) during workup.[4][7] | Methanol (MeOH), Ethanol (EtOH)[13] |
| Sodium Borohydride | NaBH₄ | More reactive than STAB and NaBH₃CN. Can reduce the starting carbonyl if not used carefully.[11][15] Typically added after imine formation is complete.[13] | Methanol (MeOH), Ethanol (EtOH)[13] |
| Catalytic Hydrogenation | H₂/Catalyst (Pd, Pt, Ni) | Economical for large-scale reactions.[4] Can reduce other functional groups (e.g., C=C double bonds, nitro groups).[4][16] | Varies with catalyst and substrate. |
Sodium triacetoxyborohydride (STAB) has emerged as the reagent of choice for many applications due to its excellent selectivity and improved safety profile.[12][17] It is particularly effective for the reductive amination of a wide range of ketones and aldehydes with both primary and secondary amines.[16]
Experimental Protocols: Synthesizing Bicyclic Amine Intermediates
The following protocols provide detailed, step-by-step procedures for the reductive amination of common bicyclic ketone precursors.
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a robust starting point for the synthesis of a variety of N-substituted bicyclic amines.
Caption: Workflow for Reductive Amination using STAB.
Materials:
-
Bicyclic ketone (e.g., nortropinone, 7-azabicyclo[2.2.1]heptan-2-one) (1.0 equiv)
-
Primary or secondary amine (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.3-1.5 equiv)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Appropriate solvents for extraction and chromatography
Procedure:
-
To a solution of the bicyclic ketone (1.0 equiv) and the amine (1.0-1.2 equiv) in anhydrous DCE or DCM (0.1-0.2 M), add sodium triacetoxyborohydride (1.3-1.5 equiv) portion-wise at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM (3 x volume).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Expert Insight: The portion-wise addition of STAB helps to control any potential exotherm. For less reactive amines or ketones, the addition of a catalytic amount of acetic acid can sometimes accelerate the reaction.[14]
Protocol 2: Reductive Amination using Sodium Cyanoborohydride
This method is particularly useful when working with protic solvents and can be advantageous for certain substrates.
Materials:
-
Bicyclic ketone (1.0 equiv)
-
Primary or secondary amine (1.0-1.2 equiv)
-
Sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 equiv)
-
Methanol (MeOH)
-
Acetic acid (to adjust pH)
-
Saturated aqueous sodium chloride (brine)
-
Appropriate solvents for extraction and chromatography
Procedure:
-
Dissolve the bicyclic ketone (1.0 equiv) and the amine (1.0-1.2 equiv) in methanol (0.1-0.2 M).
-
Adjust the pH of the solution to approximately 6-7 by the dropwise addition of glacial acetic acid.
-
Add sodium cyanoborohydride (1.2-1.5 equiv) in one portion.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Trustworthiness Note: Due to the toxicity of cyanide, all manipulations involving sodium cyanoborohydride and the subsequent workup should be performed in a well-ventilated fume hood.[7] Acidic workup conditions should be avoided to prevent the liberation of HCN gas.
Stereochemical Considerations in Bicyclic Systems
The rigid nature of bicyclic systems often leads to high stereoselectivity in reductive amination reactions. The hydride reagent typically attacks from the less sterically hindered face of the iminium ion intermediate. For instance, the reductive amination of norcamphor derivatives generally yields the endo product exclusively, resulting from an exo attack of the hydride.[16] Similarly, the reduction of tropinone can lead to a mixture of endo (tropine) and exo (pseudotropine) isomers, with the ratio being influenced by the choice of reducing agent and reaction conditions.[16][18][19]
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inefficient imine formation.- Deactivated amine or ketone.- Reagent decomposition. | - Add a catalytic amount of acetic acid.- Use a dehydrating agent (e.g., molecular sieves).- Increase the reaction temperature.- Use fresh reagents. |
| Formation of alcohol byproduct | - Reducing agent is too reactive.- Imine formation is slow. | - Switch to a milder reducing agent (e.g., from NaBH₄ to STAB).- Allow more time for imine formation before adding the reducing agent. |
| Dialkylation of primary amines | - The secondary amine product is more nucleophilic than the starting primary amine. | - Use a larger excess of the primary amine.- Adopt a stepwise procedure where the imine is formed and then reduced in a separate step.[14] |
Conclusion: A Versatile Tool for Amine Synthesis
Reductive amination is an indispensable transformation in the synthesis of bicyclic amine intermediates for drug discovery. Its operational simplicity, broad substrate scope, and amenability to one-pot procedures make it a highly efficient and "green" method for generating molecular diversity.[4][20] By understanding the underlying mechanism and the nuances of different reducing agents, researchers can effectively leverage this powerful reaction to construct complex and novel amine-containing molecules with high precision and control.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Afanasyev, O. I., Kuchuk, E., & Chusov, D. (2019). Reductive Amination of Carbonyl Compounds with Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 718. [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
Chemistry Steps. (2024, March 28). Reductive Amination. [Link]
-
Gómez-Sánchez, E., Soriano, E., & Marco-Contelles, J. (2008). Synthesis of heterocyclic analogues of epibatidine via 7-azabicyclo[2.2.1]hept-2-yl radical intermediates. 1. Intermolecular reactions. The Journal of Organic Chemistry, 73(17), 6784–6792. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Reductive amination. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]
-
Sygnature Discovery. (n.d.). Synthesis of Epibatidine Analogues by Pyrrole Diels–Alder Reactions: Rapid Access to Azabicyclo[2.2.1]heptane and 3,8-Diazabicyclo[3.2.1]octane Scaffolds for Library Synthesis. [Link]
-
Tropinone. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]
-
University of Bristol. (n.d.). Synthesis of Epibatidine. [Link]
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- 2. Synthesis of heterocyclic analogues of epibatidine via 7-azabicyclo[2.2.1]hept-2-yl radical intermediates. 1. Intermolecular reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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Application Notes & Protocols: Leveraging 2-Oxabicyclo[2.2.2]octane Scaffolds in Fragment-Based Drug Discovery
Introduction: Escaping Flatland in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying novel lead compounds, complementing traditional high-throughput screening (HTS).[1][2][3] The core principle of FBDD is to screen small, low-complexity molecules ("fragments") that, despite binding with low affinity, do so with high ligand efficiency.[4][5] These efficient interactions provide superior starting points for optimization into potent, drug-like candidates.[4][6]
A significant trend in medicinal chemistry is the move away from flat, aromatic structures towards molecules with greater three-dimensionality. This "escape from flatland" is driven by the observation that increased molecular saturation and rigidity can lead to improved physicochemical properties, such as enhanced solubility and metabolic stability, and can confer greater target selectivity.[7] The 2-oxabicyclo[2.2.2]octane scaffold has emerged as a novel and highly promising saturated bioisostere of the ubiquitous phenyl ring, offering a robust framework for developing next-generation therapeutics.[7]
This guide provides an in-depth exploration of the 2-oxabicyclo[2.2.2]octane scaffold, detailing its advantages, synthetic protocols for fragment library generation, biophysical screening methodologies, and strategies for hit-to-lead optimization.
The 2-Oxabicyclo[2.2.2]octane Scaffold: A Superior Bioisostere
The rationale behind the 2-oxabicyclo[2.2.2]octane scaffold is to mimic the geometry of a para-substituted phenyl ring while improving upon its drug-like properties.[7] Phenyl rings are common in drugs but can contribute to poor solubility and metabolic liabilities (e.g., oxidative metabolism).[7] While other saturated bioisosteres like bicyclo[1.1.1]pentane and bicyclo[2.2.2]octane have been developed, the 2-oxabicyclo[2.2.2]octane scaffold offers a unique combination of advantages.[7]
Causality Behind the Design: The key innovation is the replacement of a methylene bridge (CH₂) in bicyclo[2.2.2]octane with an oxygen atom.[7] This seemingly simple change has profound effects:
-
Reduced Lipophilicity: The polar ether linkage significantly lowers the compound's lipophilicity (logP/logD), which is a critical factor in improving aqueous solubility and reducing off-target toxicity.[7]
-
Maintained Geometry: Crystallographic analysis shows that the C1-C4 distance and the exit vectors of substituents are highly similar to those of a para-substituted phenyl ring, ensuring it can occupy the same binding space.[7][8]
-
Enhanced Metabolic Stability: The scaffold is resistant to oxidative metabolism that often targets aromatic rings, leading to improved stability in human liver microsomes.[7]
-
Chemical Stability: These scaffolds are typically crystalline solids, stable in air, at elevated temperatures (100°C), and to treatment with aqueous acid or base, making them robust for synthetic manipulation and storage.[7]
Data Presentation: Physicochemical Property Comparison
The advantages of the 2-oxabicyclo[2.2.2]octane scaffold are clearly demonstrated when incorporated into the structure of the anticancer drug Imatinib, replacing the central phenyl ring.
| Property | Imatinib (Phenyl Ring) | Analog (Bicyclo[2.2.2]octane) | Analog (2-Oxabicyclo[2.2.2]octane) | Source |
| cLogP | 4.5 | 3.6 | 2.6 | [7] |
| logD (pH 7.4) | 2.6 | 2.7 | 1.8 | [7] |
| Aqueous Solubility (µg/mL) | 3 | 10 | 50 | [7] |
| Metabolic Stability (CLint) | 28 | 16 | 19 | [7] |
Lower CLint value indicates higher metabolic stability.
Fragment Library Design & Synthesis
A successful FBDD campaign relies on a high-quality fragment library. For the 2-oxabicyclo[2.2.2]octane scaffold, the library should be designed to present diverse exit vectors for future optimization. A modular and scalable synthesis is therefore essential. The key step in many reported syntheses is an iodocyclization of cyclohexane-containing alkenyl alcohols.[7][9]
Experimental Protocol: Synthesis of a Core 2-Oxabicyclo[2.2.2]octane Fragment
This protocol describes a general method for the key iodocyclization step, which produces a functionalized scaffold that can be further elaborated.
Materials:
-
Cyclohexane-containing alkenyl alcohol (1.0 eq)
-
Iodine (I₂) (1.5 - 2.0 eq)
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen supply
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the starting alkenyl alcohol.
-
Solvent Addition: Dissolve the alcohol in anhydrous acetonitrile. The concentration is typically in the range of 0.1-0.5 M.
-
Iodine Addition: Add solid iodine to the solution in one portion at room temperature. The solution will turn dark brown/purple.
-
Expert Insight: The use of molecular iodine is a mild and effective way to initiate the electrophilic cyclization. Acetonitrile is a suitable polar aprotic solvent for this transformation.[9]
-
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed. This typically takes several hours to overnight.
-
Workup - Quenching: Once the reaction is complete, quench the excess iodine by adding saturated aqueous sodium thiosulfate solution dropwise until the dark color disappears and the solution becomes colorless or pale yellow.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, an iodomethyl-functionalized 2-oxabicyclo[2.2.2]octane, can be purified by column chromatography on silica gel.
-
Self-Validation: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The presence of the characteristic bicyclic cage signals in the NMR spectra validates the successful cyclization.
-
Biophysical Screening of Fragment Libraries
Because fragments bind with low affinity (typically in the high µM to mM range), highly sensitive biophysical techniques are required for hit detection.[1][10] A screening cascade is often employed, starting with a rapid primary screen to identify binders, followed by more detailed methods to validate hits and determine their binding mode.
Commonly Used Techniques:
-
Thermal Shift Assays (TSA): Also known as Differential Scanning Fluorimetry (DSF), this method measures the change in a protein's melting temperature upon ligand binding. It is a rapid, low-cost primary screen.[11]
-
Surface Plasmon Resonance (SPR): An optical technique that provides real-time kinetic data (association and dissociation rates) and affinity (Kᴅ) of the fragment-protein interaction.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique that can detect weak binding events. Ligand-observed methods like Saturation Transfer Difference (STD-NMR) or protein-observed methods like ¹H-¹⁵N HSQC are frequently used.[1][13]
-
X-ray Crystallography: Considered the gold standard for FBDD, as it directly visualizes the binding mode of the fragment in atomic detail.[1][10] This structural information is invaluable for the subsequent hit-to-lead optimization process.[5]
Protocol: High-Throughput X-ray Crystallography Screening
Crystallographic screening provides unambiguous structural data on how a fragment binds, revealing key interactions and providing a clear roadmap for optimization.[10][14]
Objective: To identify and structurally characterize 2-oxabicyclo[2.2.2]octane fragments that bind to a protein target.
Materials:
-
Highly purified and concentrated target protein (>10 mg/mL, >95% purity)
-
Crystallization plates (e.g., 96-well format)
-
Fragment library (dissolved in DMSO at high concentration, e.g., 100-500 mM)
-
Reservoir solution (from established crystallization conditions)
-
Cryoprotectant
-
Crystal mounting loops
-
Liquid nitrogen for crystal flashing
-
Synchrotron beamline access for data collection
Procedure:
-
Protein Crystallization: a. Prepare apo-protein crystals using a suitable method (e.g., sitting-drop or hanging-drop vapor diffusion). b. Optimize crystallization conditions to produce robust crystals that are resistant to cracking during the soaking process.
-
Expert Insight: The quality of the apo-crystals is paramount. They must be highly reproducible and diffract to a suitable resolution (ideally <2.5 Å) to allow for clear visualization of small fragment electron density.[14]
-
-
Fragment Soaking: a. Prepare a soaking solution by adding the fragment stock solution to the reservoir solution. The final fragment concentration is typically 1-10 mM, and the final DMSO concentration should be kept below 10% to avoid crystal damage. b. Transfer a protein crystal from its growth drop into the fragment-containing soaking solution. c. Allow the crystal to soak for a period ranging from minutes to hours. The optimal soaking time must be determined empirically.
-
Expert Insight: Soaking is often preferred over co-crystallization for fragment screening as it avoids the need to re-screen crystallization conditions for each fragment.[14]
-
-
Cryo-Protection and Mounting: a. Briefly transfer the soaked crystal into a cryoprotectant solution (often the soaking solution supplemented with an agent like glycerol or ethylene glycol) to prevent ice formation during freezing. b. Using a mounting loop, retrieve the crystal and immediately plunge it into liquid nitrogen ("flash-cooling").
-
X-ray Diffraction Data Collection: a. Mount the frozen crystal on the goniometer at a synchrotron beamline. b. Collect a complete diffraction dataset. Modern automated beamlines are essential for the high-throughput nature of this process.[10]
-
Data Processing and Hit Identification: a. Process the diffraction data to obtain a set of structure factors. b. Calculate electron density maps using the apo-protein structure as a phasing model. c. Carefully inspect the resulting difference electron density maps (Fo-Fc maps) for contiguous, unexplained positive density in a potential binding pocket.
-
Self-Validation: A true fragment hit will appear as a well-defined density that corresponds to the shape of the 2-oxabicyclo[2.2.2]octane fragment. The model of the fragment can then be built into this density and refined. A low R-free value and good geometry for the final refined model validate the protein-fragment complex structure.
-
Hit-to-Lead Optimization Strategies
Once a fragment hit is validated and its binding mode is determined, the goal is to elaborate the fragment into a more potent, lead-like molecule.[2] The rigid 2-oxabicyclo[2.2.2]octane core provides an excellent anchor, and its functional handles (exit vectors) can be used for two primary optimization strategies: fragment growing and fragment linking.[5][6]
-
Fragment Growing: This strategy involves adding chemical functionality to an unoccupied exit vector on the bound fragment to make new, favorable interactions with an adjacent region of the protein binding site.[5] This is an iterative process guided by structure-activity relationships (SAR) and structural biology.
-
Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be chemically linked together. The linker must be designed to ensure both fragments can maintain their optimal binding poses. This can lead to a dramatic increase in potency due to additive binding energies and a reduced entropic penalty.[6]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Using computational techniques in fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 5. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 6. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 7. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - Enamine [enamine.net]
- 10. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 11. Applied Biophysical Methods in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 13. academic.oup.com [academic.oup.com]
- 14. mdpi.com [mdpi.com]
preparation of 2-oxabicyclo[2.2.2]octan-4-amine hydrochloride salt
The 2-oxabicyclo[2.2.2]octane skeleton has recently emerged as a cutting-edge, three-dimensional saturated bioisostere for the para-substituted phenyl ring. By replacing flat, lipophilic aromatic rings with this sp³-rich bridged system, drug developers can dramatically improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability while perfectly maintaining the 180° linear exit vectors of the original pharmacophore[1].
This application note details the mechanistic rationale and step-by-step synthetic protocols for preparing the bridgehead amine derivative, 2-oxabicyclo[2.2.2]octan-4-amine hydrochloride (and its 1-substituted analogs), a critical building block for modern medicinal chemistry[2].
Mechanistic Rationale & Workflow Design
The synthesis of the 2-oxabicyclo[2.2.2]octane core relies on a highly scalable, transition-metal-free iodocyclization [3]. Attempting to build bridged bicyclic ethers via standard SN2 substitutions is often plagued by poor orbital overlap and competing elimination. Instead, the iodocyclization leverages the conformational pre-organization of a cyclohexane-containing alkenyl alcohol. When molecular iodine activates the exocyclic alkene, the tethered hydroxymethyl group undergoes a stereoelectronically favored cyclization to trap the iodonium ion, efficiently closing the tetrahydropyran ring and locking the [2.2.2] bicyclic architecture[3].
Functionalizing the bridgehead position (C4) to an amine presents another classical challenge: bridgehead carbons cannot undergo SN1 reactions (due to the instability of non-planar carbocations, per Bredt’s rule) or SN2 reactions (due to the impossibility of backside attack/Walden inversion). To bypass this, the protocol utilizes the Curtius Rearrangement [4]. By converting the bridgehead carboxylic acid to an acyl azide, heating induces the expulsion of nitrogen gas and a concerted migration of the bridgehead carbon to the electron-deficient nitrogen. This forms an isocyanate intermediate that is subsequently trapped by tert-butanol, yielding a Boc-protected amine with complete retention of the skeletal architecture[4].
Workflow for the synthesis of 2-oxabicyclo[2.2.2]octan-4-amine hydrochloride.
Physicochemical Profiling: Phenyl vs. 2-Oxabicyclo[2.2.2]octane
Replacing a para-phenyl ring with the 2-oxabicyclo[2.2.2]octane core fundamentally alters the physicochemical properties of the resulting molecule while preserving its spatial geometry[5]. The table below summarizes the quantitative shifts observed when this bioisosteric replacement is applied to standard scaffolds (e.g., Imatinib analogs)[1][5].
| Property | para-Phenyl Ring | 2-Oxabicyclo[2.2.2]octane | Impact on Drug Profile |
| Exit Vector Angle (φ) | 180° | 180° | Perfect spatial mimicry maintained. |
| Exit Vector Distance (d) | ~2.8 Å | ~2.6 Å | Slightly shorter; minimal impact on target binding. |
| Lipophilicity (ΔLogP) | Baseline | -0.5 to -1.0 units | Reduced lipophilicity; lowers non-specific binding. |
| Aqueous Solubility | Baseline | >3-fold increase | Enhances oral bioavailability and formulation ease. |
| Metabolic Stability | Prone to CYP450 oxidation | Highly resistant | Eliminates aromatic oxidation liabilities. |
Experimental Protocols
The following self-validating protocols describe the generation of the 1-methyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride salt (the most common scalable bioisostere variant)[3]. Note: If the strictly unsubstituted 1-H core is required, the iodomethyl intermediate undergoes decarbonylation instead of hydrogenative reduction.
Protocol 1: Assembly of the Bicyclic Core via Iodocyclization
Causality Check: Acetonitrile is chosen as the solvent because its polar, aprotic nature stabilizes the intermediate iodonium ion, preventing premature elimination and driving the cyclization forward[1].
-
Precursor Preparation: Convert commercially available methyl 4-oxocyclohexane-1-carboxylate to methyl 4-methylenecyclohexane-1-carboxylate via a standard Wittig reaction (Ph₃PCH₃Br / t-BuOK)[3].
-
Hydroxymethylation: Treat the alkene with Lithium Diisopropylamide (LDA) at -78 °C, followed by methyl formate to install an alpha-formyl group. Reduce the crude aldehyde immediately with NaBH₄ in methanol to yield the key precursor: methyl 1-(hydroxymethyl)-4-methylenecyclohexane-1-carboxylate [3].
-
Iodocyclization:
-
Dissolve the alkenyl alcohol (1.0 eq) in anhydrous acetonitrile (0.2 M).
-
Add molecular iodine (I₂, 1.5 eq) in a single portion. Stir the dark mixture at room temperature for 12 hours.
-
In-Process Control: Monitor via TLC (Hexanes/EtOAc). The disappearance of the alcohol and the formation of a less polar UV-inactive spot indicates completion.
-
Quench the reaction with saturated aqueous Na₂S₂O₃ until the solution turns pale yellow. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify via silica gel chromatography to isolate methyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate as a white crystalline solid[3].
-
Protocol 2: Core Modification (Deiodination & Saponification)
-
Hydrogenative Reduction: Dissolve the iodinated core in methanol. Add Pd/C (10% wt) and a mild base (e.g., NaOAc) to scavenge the generated HI. Stir under an H₂ atmosphere (1 atm) until LC-MS confirms complete dehalogenation to the 1-methyl derivative[3]. Filter through Celite.
-
Saponification: Treat the resulting methyl ester with 2M LiOH in THF/H₂O (1:1). Stir at 50 °C for 4 hours. Acidify the aqueous layer to pH 2 with 1M HCl and extract with EtOAc to yield 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid [3].
Protocol 3: Curtius Rearrangement to the Bridgehead Amine
Causality Check: Diphenylphosphoryl azide (DPPA) is used as a safe, in-situ generator of the acyl azide. tert-Butanol acts as both the solvent and the trapping nucleophile, directly yielding the Boc-protected amine and avoiding the isolation of the highly reactive isocyanate[4].
-
Activation: Suspend the carboxylic acid (1.0 eq) in anhydrous tert-butanol (0.3 M). Add triethylamine (Et₃N, 1.5 eq) and DPPA (1.1 eq).
-
Rearrangement: Heat the reaction mixture to 85 °C (reflux).
-
In-Process Control: The reaction will vigorously evolve N₂ gas. The cessation of bubbling (typically 4-6 hours) indicates the complete conversion of the acyl azide to the isocyanate and subsequent trapping by t-BuOH.
-
-
Workup: Concentrate the mixture under vacuum. Partition the residue between EtOAc and saturated aqueous NaHCO₃. Wash the organic layer with brine, dry, and concentrate to yield the crude tert-butyl (1-methyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate [2].
Protocol 4: Hydrochloride Salt Formation
Causality Check: Generating the HCl salt is critical. Free primary bridgehead amines are often volatile and prone to rapid atmospheric degradation (carbon dioxide absorption forming carbamates). The HCl salt locks the compound in a stable, easily weighable crystalline lattice[2].
-
Deprotection: Dissolve the Boc-protected amine in a minimal amount of dry dichloromethane (DCM).
-
Salt Precipitation: Add a solution of 4M HCl in dioxane (5.0 eq). Stir at room temperature for 2 hours.
-
In-Process Control: A white precipitate will gradually form as the lipophilic Boc group is cleaved and the polar hydrochloride salt drops out of the organic solution.
-
-
Isolation: Dilute the suspension with diethyl ether to maximize precipitation. Filter the solid, wash thoroughly with cold diethyl ether, and dry under high vacuum at 40 °C to afford 1-methyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride in high purity[2].
References
Sources
- 1. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20190211009A1 - Compounds and compositions as inhibitors of endosomal toll-like receptors - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Diversifying Peptidomimetics with 2-Oxabicyclo[2.2.2]octan-4-amine
Executive Summary & Mechanistic Rationale
The optimization of peptidomimetics frequently encounters a critical bottleneck: the over-reliance on flat, hydrophobic phenyl rings (e.g., in phenylalanine, tyrosine, or synthetic capping groups). While aromatic rings are synthetically accessible, they often impart severe liabilities, including poor aqueous solubility, high lipophilicity, and susceptibility to rapid cytochrome P450 (CYP450)-mediated oxidative metabolism[1].
To overcome these limitations and "escape from flatland," medicinal chemists have increasingly turned to saturated, sp3-rich bioisosteres. While bicyclo[1.1.1]pentane (BCP) and cubane have been utilized, they lack hydrogen-bonding capabilities and can suffer from chemical instability[2]. Enter 2-oxabicyclo[2.2.2]octane —a rationally designed, saturated bioisostere that perfectly mimics the geometry of a para-substituted phenyl ring while introducing transformative physicochemical upgrades[1].
By utilizing 2-oxabicyclo[2.2.2]octan-4-amine as a building block, researchers can directly couple this advanced scaffold into peptide backbones or side chains. The causality behind its superiority lies in its structure:
-
High sp3 Fraction: Disrupts planar π-π stacking, preventing peptide aggregation and drastically improving aqueous solubility.
-
Bridged Oxygen Atom: Acts as a critical hydrogen-bond acceptor, significantly lowering the partition coefficient (LogD) compared to carbocyclic analogs[3].
-
Metabolic Shielding: The rigid, saturated bicyclic framework lacks the easily abstractable sp2 protons of aromatic rings, rendering it highly resistant to microsomal degradation[4].
Logical relationships driving the improved physicochemical properties of the bioisostere.
Quantitative Impact on Peptidomimetic Profiles
The integration of the 2-oxabicyclo[2.2.2]octane core into known therapeutic scaffolds (such as the HDAC inhibitor Vorinostat or the kinase inhibitor Imatinib) has demonstrated profound quantitative improvements[1],[4]. Table 1 summarizes the expected property shifts when a standard phenyl-containing peptidomimetic is diversified with 2-oxabicyclo[2.2.2]octan-4-amine.
Table 1: Comparative Physicochemical Properties (Phenyl vs. 2-Oxabicyclo[2.2.2]octane)
| Property | Standard Phenyl-Peptide | 2-Oxabicyclo[2.2.2]octane Analog | Mechanistic Causality |
| Aqueous Solubility (pH 7.4) | < 10 µM | > 150 µM | Disruption of π-π stacking; introduction of polar ether bridge. |
| Lipophilicity (LogD 7.4) | ~ 3.5 | ~ 1.8 | Increased sp3 character and oxygen H-bond acceptor lower lipophilicity. |
| HLM Intrinsic Clearance | > 100 µL/min/mg | < 15 µL/min/mg | Absence of aromatic C-H bonds prevents rapid CYP450 oxidation. |
| 3D Conformation | Flat (sp2 hybridized) | Spherical (sp3 hybridized) | Rigid 3D vectoring improves target specificity and reduces off-target binding. |
Experimental Workflows & Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Quality control (QC) checkpoints are embedded to verify reaction success and biological stability.
End-to-end workflow for the synthesis and validation of 2-oxabicyclo[2.2.2]octane peptidomimetics.
Protocol A: Late-Stage Amide Coupling of 2-Oxabicyclo[2.2.2]octan-4-amine
Causality Note: 2-oxabicyclo[2.2.2]octan-4-amine is highly sterically hindered due to its bridged bicyclic nature. Standard coupling reagents (e.g., EDC/NHS) often fail or result in sluggish kinetics. We utilize HATU , which forms a highly reactive HOAt ester, to overcome this steric barrier. Furthermore, because the amine is supplied as a stable hydrochloride salt[5], an excess of DIPEA is critical to liberate the free base in situ.
Reagents:
-
N-protected peptide with a free C-terminal or side-chain carboxylate (1.0 eq)
-
2-oxabicyclo[2.2.2]octan-4-amine hydrochloride (1.5 eq)[5]
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (4.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Activation: Dissolve the N-protected peptide (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration) under an inert atmosphere (N2 or Argon). Add DIPEA (2.0 eq) and stir at room temperature for 5 minutes. Self-Validation: A color change to pale yellow indicates the formation of the active HOAt ester.
-
Free-Basing the Amine: In a separate vial, suspend 2-oxabicyclo[2.2.2]octan-4-amine hydrochloride (1.5 eq) in DMF and add DIPEA (2.0 eq). Sonicate for 2 minutes to ensure complete dissolution and neutralization.
-
Coupling: Transfer the amine solution dropwise to the activated peptide mixture. Stir the reaction at room temperature for 4–6 hours.
-
Reaction Monitoring (QC): Quench a 5 µL aliquot in 100 µL of 50% Acetonitrile/Water. Analyze via LC-MS. Self-Validation: Ensure >95% conversion of the starting peptide mass to the desired product mass.
-
Workup: Dilute the reaction mixture with Ethyl Acetate (10 volumes) and wash sequentially with 5% aqueous Citric Acid (3x), saturated NaHCO3 (3x), and Brine (1x).
-
Purification: Dry the organic layer over Na2SO4, concentrate under vacuum, and purify the crude peptidomimetic via Preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize to obtain the pure product.
Protocol B: Microsomal Stability Assay (HLM)
Causality Note: To prove that the bioisosteric replacement successfully shields the peptidomimetic from metabolism, an in vitro Human Liver Microsome (HLM) assay is required[4]. A positive control (Verapamil) is included to validate the enzymatic activity of the microsomes. If the positive control fails to degrade, the assay is invalid.
Reagents:
-
Human Liver Microsomes (HLM, 20 mg/mL protein)
-
NADPH Regenerating System (Solution A & B)
-
0.1 M Potassium Phosphate Buffer (pH 7.4)
-
Test Compound (2-oxabicyclo[2.2.2]octane-peptidomimetic) and Control (Verapamil)
Step-by-Step Methodology:
-
Preparation: Prepare a 1 µM solution of the test compound and the positive control in 0.1 M Potassium Phosphate Buffer (pH 7.4) containing a final concentration of 0.5 mg/mL HLM. Keep on ice.
-
Pre-Incubation: Transfer 50 µL aliquots of the mixture into a 96-well plate. Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding 10 µL of the pre-warmed NADPH regenerating system to each well.
-
Time-Course Sampling: At time points t = 0, 15, 30, 45, and 60 minutes, terminate the reaction by adding 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Self-Validation: The t=0 sample must be quenched before the addition of NADPH to establish the 100% baseline.
-
Protein Precipitation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a clean plate and analyze via LC-MS/MS (MRM mode).
-
Data Processing: Plot the natural log of the remaining compound area ratio vs. time. Calculate the half-life (
) and intrinsic clearance ( ). Self-Validation: Verapamil must show a of < 15 minutes; the 2-oxabicyclo[2.2.2]octane peptidomimetic should ideally exhibit a > 60 minutes, validating the metabolic shielding[1].
References
-
2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Levterov, V. V., et al. Nature Communications 14, 5608 (2023). URL:[Link]
-
An “Ideal” Bioisoster of the para-substituted Phenyl Ring. Mykhailiuk, P. K. ChemRxiv (2023). URL:[Link]
Sources
Troubleshooting & Optimization
improving yield of iodocyclization in 2-oxabicyclo synthesis
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance on overcoming challenges associated with the iodocyclization reaction for 2-oxabicyclo synthesis. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you enhance your reaction yields and achieve your synthetic targets.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the iodocyclization for 2-oxabicyclo synthesis, providing a foundational understanding of the key reaction parameters.
Q1: My iodocyclization reaction is giving a low yield or not working at all. What are the most common culprits?
Low yields in iodocyclization are typically traced back to a few critical areas:
-
Substrate Purity and Reactivity: Impurities in the starting alkenyl alcohol can inhibit the reaction. The electronic nature of the alkene is also crucial; electron-rich alkenes are more nucleophilic and react faster with the electrophilic iodine source.[1][2]
-
Reagent Quality: The electrophilic iodine source (e.g., I₂, NIS, ICl) can degrade, especially if sensitive to moisture.[3] Ensure you are using fresh or properly stored reagents.
-
Incorrect Stoichiometry or Choice of Base: A base is often necessary to neutralize the acid byproduct.[4][5] However, using a base that is too strong can lead to undesired side reactions, such as α-iodination.[6]
-
Inappropriate Solvent: The solvent plays a significant role in stabilizing intermediates and influencing reaction pathways. A suboptimal solvent can hinder the reaction rate or favor side reactions.[7]
-
Sub-optimal Temperature: While many iodocyclizations proceed at room temperature, some substrates require heating to overcome activation barriers, while others need cooling to prevent decomposition or improve selectivity.[8]
Q2: How do I choose the right electrophilic iodine source for my reaction?
The choice depends on the reactivity of your substrate and the desired reaction conditions.
-
Molecular Iodine (I₂): This is the most common, cost-effective, and mildest reagent. It is often sufficient for activated, electron-rich alkenes.[8]
-
N-Iodosuccinimide (NIS): NIS is a more powerful electrophilic iodine source than I₂ and is often used for less reactive alkenes. It avoids the generation of HI, which can be advantageous.[4][5]
-
Iodine Monochloride (ICl): ICl is a highly reactive source and should be used with caution, particularly for substrates sensitive to strong acids. It can be effective for electron-deficient systems.[3][4]
Q3: What is the role of the base in the iodocyclization reaction, and how do I select one?
The primary role of the base is to scavenge the proton (H⁺) generated during the cyclization, preventing the reaction medium from becoming too acidic, which could lead to side reactions or decomposition.
-
Weak, Non-nucleophilic Bases: For most applications, a weak base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is ideal.[9] These bases are sufficient to neutralize the acid without interfering with the substrate or reagents.
-
Avoiding Strong Bases: Strong bases can deprotonate other parts of the molecule or react with the iodine source, leading to complications. For instance, strong bases can promote a competing α-iodination reaction if an enolizable ketone is present.[6]
Q4: Can the regioselectivity of the cyclization (e.g., exo vs. endo) be controlled?
Yes, regioselectivity is a key aspect of this reaction. According to Baldwin's rules, the exo cyclization pathway is generally favored for forming 5- and 6-membered rings. However, the outcome is influenced by:
-
Substrate Structure: The substitution pattern on the alkene and the length of the tether connecting the alkene and the hydroxyl group are the primary determinants.[10]
-
Reaction Conditions: In some cases, the choice of solvent and the presence of Lewis base catalysts can influence the ratio of constitutional isomers.[11][12] For the synthesis of the 2-oxabicyclo[2.2.2]octane core, the reaction typically proceeds through a 6-endo cyclization pathway.[8]
Troubleshooting Guide: Enhancing Iodocyclization Yields
This guide provides a systematic approach to diagnosing and resolving specific issues encountered during the synthesis of 2-oxabicyclo compounds.
Data Presentation: Common Problems & Solutions
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Starting Material Recovered | 1. Insufficiently electrophilic iodine source. 2. Low substrate reactivity (electron-poor alkene). 3. Decomposed iodine reagent. 4. Reaction temperature is too low. | 1. Switch to a more reactive iodine source (e.g., from I₂ to NIS). [4][5]2. For deactivated substrates, consider using a Lewis acid catalyst or performing the reaction in a strong acid. [3]3. Use a freshly opened bottle of the iodine reagent or purify it before use. [3]4. Gradually increase the reaction temperature in increments of 10-20 °C while monitoring by TLC. [13] Some substrates may require heating to facilitate cyclization.[8] |
| Low Yield with Complex Mixture of Byproducts | 1. Reaction temperature is too high. 2. Incorrect choice of base (too strong). 3. Substrate decomposition under acidic conditions. 4. Presence of unprotected, reactive functional groups. | 1. Run the reaction at a lower temperature (e.g., 0 °C or room temperature). [3]2. Switch to a milder base like NaHCO₃ or run the reaction without a base if the substrate is stable. [6][9]3. Ensure a sufficient amount of base is used to buffer the HI generated during the reaction. 4. Protect sensitive functional groups (e.g., other alcohols, amines) before attempting the cyclization. [14] |
| Formation of Diodo Adduct (Non-cyclized) | 1. The rate of intermolecular reaction with iodine is faster than the intramolecular cyclization. 2. Solvent is not effectively promoting the cyclization pathway. | 1. Run the reaction at high dilution to favor the intramolecular pathway. 2. Screen different solvents. Polar aprotic solvents like acetonitrile (MeCN) or dichloromethane (DCM) often work well. [8][15] Consider aqueous media, which can sometimes accelerate the desired cyclization.[1] |
| Poor Regio- or Stereoselectivity | 1. The substrate allows for multiple competing cyclization pathways (e.g., 5-exo vs. 6-endo). 2. Thermodynamic vs. kinetic control issues. | 1. Modify the substrate to favor the desired pathway, if possible. 2. Adjust the reaction temperature. Lower temperatures often favor kinetic products, which are typically the exo isomers. 3. The addition of Lewis base catalysts has been shown to influence cyclization selectivity in some systems. [11] |
Visualizing the Process
Understanding the underlying mechanism and having a logical workflow for troubleshooting are critical for success.
General Mechanism of Iodocyclization
The reaction proceeds via the formation of a key intermediate, the iodonium ion, which is then captured intramolecularly by the nucleophilic hydroxyl group.
Caption: A logical workflow for troubleshooting low-yield reactions.
Experimental Protocols
This section provides a representative, detailed methodology for the iodocyclization reaction to synthesize a 2-oxabicyclo[2.2.2]octane scaffold.
Protocol: Iodocyclization of a Cyclohexane-Containing Alkenyl Alcohol
This protocol is adapted from established methods for synthesizing the 2-oxabicyclo[2.2.2]octane core. [8] Materials:
-
Cyclohexane-containing alkenyl alcohol (Substrate, 1.0 equiv)
-
Molecular Iodine (I₂, 1.5 equiv)
-
Sodium Bicarbonate (NaHCO₃, 2.0 equiv)
-
Acetonitrile (MeCN, anhydrous)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the alkenyl alcohol substrate (1.0 equiv) and sodium bicarbonate (2.0 equiv).
-
Rationale: NaHCO₃ acts as a mild base to neutralize the HI formed during the reaction, preventing potential acid-catalyzed side reactions. [9] * Add anhydrous acetonitrile to dissolve the starting material (concentration typically 0.05-0.1 M).
-
Rationale: Acetonitrile is a polar aprotic solvent that has been shown to be effective for this specific transformation. [8]
-
-
Addition of Iodine:
-
In a separate flask, prepare a solution of molecular iodine (1.5 equiv) in anhydrous acetonitrile.
-
Add the iodine solution dropwise to the stirring solution of the substrate at room temperature over 10-15 minutes. The reaction mixture will typically turn a persistent brown/orange color.
-
Rationale: A slight excess of iodine ensures complete consumption of the starting material. Dropwise addition helps to control the reaction rate and minimize potential side reactions.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Rationale: Continuous monitoring prevents over-running the reaction, which could lead to the formation of degradation products.
-
-
Workup and Quenching:
-
Once the reaction is complete, quench the excess iodine by adding saturated aqueous sodium thiosulfate solution dropwise until the brown color disappears and the solution becomes colorless.
-
Rationale: Sodium thiosulfate reduces unreacted I₂ to colorless iodide (I⁻), simplifying purification.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with water and then saturated aqueous brine.
-
Rationale: The washes remove inorganic salts and water-soluble impurities.
-
-
Drying and Concentration:
-
Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2-oxabicyclo product.
-
Rationale: Chromatography is necessary to remove any non-polar byproducts and unreacted starting material, yielding the product in high purity.
-
References
-
Lewis base catalysis of bromo- and iodolactonization, and cycloetherification. [Link]
-
2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC. [Link]
-
Recent Advances in the Synthesis of Iodoheterocycles via Iodocyclization of Functionalized Alkynes | Bentham Science Publishers. [Link]
-
Synthesis of 2-oxabicyclo[2.2.2]octanes and... - ResearchGate. [Link]
-
Iodocyclization in Aqueous Media and Supramolecular Reaction Control Using Water-Soluble Hosts | ACS Omega. [Link]
-
Synthesis of 3-Iodoindoles by Electrophilic Cyclization of N,N-Dialkyl-2-(1-alkynyl)anilines. [Link]
-
Lewis base catalysis of bromo- and iodolactonization, and cycloetherification - PMC - NIH. [Link]
-
Lewis base catalysis of bromo- and iodolactonization, and cycloetherification - PNAS. [Link]
-
Iodine-mediated solvent-controlled selective electrophilic cyclization and oxidative esterification of o-alkynyl aldehydes: an easy access to pyranoquinolines, pyranoquinolinones, and isocumarins - PubMed. [Link]
-
Iodocyclization: Past and Present Examples | Request PDF - ResearchGate. [Link]
-
An Iodocyclization Approach to Substituted 3-Iodothiophenes - Organic Chemistry Portal. [Link]
-
A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes - PMC. [Link]
-
Iodolactonization - Wikipedia. [Link]
-
Iodocyclization in Aqueous Media and Supramolecular Reaction Control Using Water-Soluble Hosts - PMC. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Iodocyclization in Aqueous Media and Supramolecular Reaction Control Using Water-Soluble Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Iodine-mediated solvent-controlled selective electrophilic cyclization and oxidative esterification of o-alkynyl aldehydes: an easy access to pyranoquinolines, pyranoquinolinones, and isocumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Iodocyclization Approach to Substituted 3-Iodothiophenes [organic-chemistry.org]
- 10. Lewis base catalysis of bromo- and iodolactonization, and cycloetherification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Polar Bicyclic Amine Hydrochlorides
Welcome to the Technical Support Center for the purification of polar bicyclic amine hydrochlorides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the purification of this important class of compounds. The inherent polarity and salt form of these molecules often present unique purification hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these challenges and achieve your desired purity.
The Challenge of Purifying Polar Bicyclic Amine Hydrochlorides
Polar bicyclic amine hydrochlorides are prevalent scaffolds in medicinal chemistry due to their rigid, three-dimensional structures that can effectively probe biological space. However, the very properties that make them attractive as pharmacophores—their polarity and ionic nature—complicate their purification. Common issues include:
-
High Water Solubility: Makes extraction into common organic solvents inefficient.
-
Poor Chromatographic Behavior: Often results in streaking on standard silica gel and poor retention in reversed-phase chromatography.
-
Presence of Inorganic Salts: Byproducts from synthesis or salt formation can be difficult to remove.
-
Chiral Resolution: Many bicyclic amines possess stereocenters, necessitating specialized chiral separation techniques.
This guide will address these issues in a practical, question-and-answer format, providing not just protocols, but the scientific reasoning behind them.
Purification Strategy Decision Guide
Choosing the right purification strategy is the first and most critical step. The following decision tree can guide you through the selection process based on the nature of your sample and the impurities present.
Caption: Decision tree for selecting a purification strategy for polar bicyclic amine hydrochlorides.
Troubleshooting Guides
Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids. However, finding the right solvent system for highly polar hydrochlorides can be challenging.
Q: My amine hydrochloride is soluble in almost everything polar and insoluble in everything nonpolar. How do I find a suitable recrystallization solvent?
A: This is a common problem. The key is often to use a mixed-solvent system. Here's a systematic approach:
-
Identify a "Good" Solvent and a "Bad" Solvent: A "good" solvent is one in which your compound is soluble, even at room temperature (e.g., water, methanol, ethanol). A "bad" solvent (or "anti-solvent") is one in which your compound is insoluble (e.g., diethyl ether, ethyl acetate, hexane)[1]. The two solvents must be miscible.
-
Procedure for Mixed-Solvent Recrystallization:
-
Dissolve your crude amine hydrochloride in the minimum amount of the hot "good" solvent.
-
While the solution is still hot, add the "bad" solvent dropwise until you see persistent cloudiness (turbidity). This indicates that the solution is saturated.
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation[2].
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold "bad" solvent.
-
Q: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Here are some solutions:
-
Increase the Amount of Solvent: Add more of the "good" solvent to the hot mixture to ensure the compound stays dissolved at a higher temperature and crystallizes upon cooling.
-
Lower the Temperature of Crystallization: Use a solvent system with a lower boiling point.
-
Scratch the Inside of the Flask: Use a glass rod to scratch the inner surface of the flask at the meniscus. The small scratches provide nucleation sites for crystal growth[3].
-
Seed the Solution: Add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.
Table 1: Common Recrystallization Solvents for Amine Hydrochlorides
| Solvent/System | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | High | Excellent for many polar salts, but can be difficult to remove.[2] |
| Ethanol | 78 | High | Good general-purpose polar solvent.[1] |
| Isopropanol | 82 | Medium | Often a good choice when ethanol is too strong a solvent. |
| Ethanol/Water | Variable | High | A versatile mixed-solvent system. |
| Methanol/Diethyl Ether | Variable | Medium | Effective for many amine hydrochlorides. |
| Isopropanol/Hexane | Variable | Low-Medium | Good for less polar hydrochlorides. |
Data compiled from various sources, including[2].
Chromatography
When recrystallization is not feasible, chromatography is the next logical step. However, the high polarity of bicyclic amine hydrochlorides requires specialized techniques.
Q: My amine hydrochloride streaks badly on a standard silica gel column. How can I improve the peak shape?
A: Streaking on silica is typically caused by strong interactions between the basic amine and the acidic silanol groups on the silica surface. Here are several effective strategies:
-
Use an Amine-Functionalized Silica Column: These columns have a basic surface that minimizes interactions with basic analytes, resulting in sharper peaks and better separations. You can often use less polar solvent systems like hexane/ethyl acetate[3][4].
-
Add a Mobile Phase Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, into your mobile phase can neutralize the acidic sites on the silica gel, improving peak shape[5]. A typical starting point is 0.1-1% TEA in a dichloromethane/methanol or ethyl acetate/hexane mobile phase.
-
Switch to a Different Stationary Phase: Alumina (basic or neutral) can be a good alternative to silica for the purification of basic compounds[6].
Q: My compound has very poor retention on a C18 reversed-phase column. What are my options?
A: This is a common issue for highly polar compounds. Here's a hierarchy of solutions to try:
-
Use a Polar-Embedded or Polar-Endcapped C18 Column: These columns are designed to be more "water-friendly" and provide better retention for polar analytes compared to traditional C18 columns[7].
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds that are not well-retained in reversed-phase chromatography. In HILIC, a polar stationary phase (like silica, diol, or amide) is used with a mobile phase rich in an organic solvent (typically acetonitrile) and a small amount of water. Water acts as the strong eluting solvent[8][9][10].
Table 2: Starting Conditions for HILIC Purification of Polar Bicyclic Amine Hydrochlorides
| Parameter | Recommendation | Rationale |
| Column | Bare Silica, Amide, or Diol | Provides a polar surface for hydrophilic interactions. |
| Mobile Phase A | Water with 10 mM Ammonium Formate or Acetate (pH 3-6) | The aqueous component facilitates partitioning. The buffer improves peak shape.[11] |
| Mobile Phase B | Acetonitrile | The primary, weak solvent in HILIC. |
| Gradient | Start at 95% B, decrease to 40-60% B over 10-15 column volumes | A high organic start ensures retention, while the gradient elutes compounds.[11] |
| Sample Diluent | As close to the initial mobile phase composition as possible | Minimizes peak distortion.[12] |
Q: How do I remove inorganic salts (e.g., NaCl) from my amine hydrochloride sample?
A: Inorganic salts can be particularly troublesome. Here are a few methods:
-
Acid-Base Extraction: This is often the most effective method.
-
Dissolve the crude mixture in water.
-
Make the aqueous solution basic with a strong base like NaOH to deprotonate the amine hydrochloride, forming the free amine.
-
Extract the free amine into an organic solvent like dichloromethane or ethyl acetate. The inorganic salts will remain in the aqueous layer.
-
Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent.
-
Re-form the hydrochloride salt by dissolving the free amine in a suitable organic solvent (e.g., diethyl ether, isopropanol) and adding a solution of HCl in the same solvent or bubbling HCl gas through the solution.
-
-
Ion-Exchange Chromatography: This technique separates molecules based on their charge.
-
Cation-Exchange: Your protonated amine hydrochloride will bind to a cation-exchange resin. Neutral and anionic impurities (like Cl⁻ from NaCl) will pass through. The desired compound is then eluted by increasing the salt concentration or changing the pH of the eluent[13][14].
-
Anion-Exchange: If you are trying to remove anionic impurities, you can use an anion-exchange resin.
-
Chiral Resolution
For chiral bicyclic amines, separating the enantiomers is often a critical step.
Q: What is the most common method for resolving the enantiomers of a bicyclic amine?
A: Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analytical and preparative separation of enantiomers.
-
Stationary Phase Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often the first choice for screening for the separation of chiral amines[15][16].
-
Mobile Phase: For normal-phase chiral HPLC, a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. For basic amines, adding a small amount of a basic modifier like diethylamine (DEA) or a more acidic modifier like trifluoroacetic acid (TFA) can significantly improve the separation[17][18].
Frequently Asked Questions (FAQs)
Q1: Can I use normal-phase chromatography directly on the hydrochloride salt?
A1: It is generally not recommended. The salt form is highly polar and will likely have very strong interactions with the silica gel, leading to very broad peaks or complete retention on the column. It is usually better to purify the free amine and then convert it back to the hydrochloride salt.
Q2: I have a very small amount of material. What is the best micro-scale purification technique?
A2: For small amounts, preparative Thin-Layer Chromatography (prep-TLC) on silica gel (with a basic modifier in the mobile phase) can be effective. Alternatively, small-scale column chromatography using a Pasteur pipette as a column can be used. For highly polar compounds, a small HILIC guard column may also be suitable for purification.
Q3: My bicyclic amine hydrochloride is not a solid. How can I purify it?
A3: If your compound is an oil or a tar, chromatography is your primary option. Follow the recommendations in the chromatography troubleshooting section, starting with HILIC or reversed-phase with a polar-modified column.
Q4: Are there any alternatives to chromatography for removing colored impurities?
A4: Yes, you can try treating a solution of your compound with activated charcoal. The charcoal adsorbs many colored impurities. However, be aware that it can also adsorb some of your desired product, so use it sparingly[19].
Q5: How can I confirm the purity of my final product?
A5: A combination of techniques should be used to assess purity. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or MS) is excellent for determining the percentage of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any residual solvents or impurities. For chiral compounds, chiral HPLC is necessary to determine the enantiomeric excess (ee).
Troubleshooting Workflow for Chromatography
Sources
- 1. personal.tcu.edu [personal.tcu.edu]
- 2. athabascau.ca [athabascau.ca]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. reddit.com [reddit.com]
- 7. agilent.com [agilent.com]
- 8. biotage.com [biotage.com]
- 9. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 10. srdata.nist.gov [srdata.nist.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. waters.com [waters.com]
- 13. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromtech.com [chromtech.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 17. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Functionalization of 2-Oxabicyclo[2.2.2]octane Scaffolds
From the desk of the Senior Application Scientist
Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with the 2-oxabicyclo[2.2.2]octane scaffold. This rigid, three-dimensional bioisostere presents a unique set of opportunities and challenges in synthetic chemistry.[1][2][3] Its cage-like structure, while offering advantages in terms of metabolic stability and solubility, often introduces significant steric hurdles that can complicate functionalization.[1][4] This guide is designed to provide you with practical, field-proven insights to navigate these challenges effectively. We will delve into the "why" behind common experimental issues and offer robust solutions to advance your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of the 2-oxabicyclo[2.2.2]octane core that create steric challenges?
The main steric challenges arise from the rigid, bridged structure of the 2-oxabicyclo[2.2.2]octane system. The carbon skeleton is conformationally locked, which means that substituents are held in fixed spatial arrangements. This rigidity can hinder the approach of reagents to certain reaction centers. The "inside" of the bicyclic system is particularly crowded, making reactions that require a specific trajectory of approach, like some nucleophilic substitutions, difficult.
Q2: Which positions on the 2-oxabicyclo[2.2.2]octane scaffold are most affected by steric hindrance?
The bridgehead positions (C1 and C4) and the carbons of the bicyclic framework (C3, C5, C6, C7, C8) all experience varying degrees of steric hindrance.
-
Bridgehead Positions (C1 and C4): These positions are tertiary carbons and are part of the rigid cage structure. They are particularly challenging for reactions that proceed through planar intermediates, such as SN1-type reactions, due to the strain of forming a planar carbocation at the bridgehead (a violation of Bredt's Rule).[5] While direct functionalization is possible, it often requires specialized methods.
-
Bridge Carbons (C3, C5, C6, C7, C8): The accessibility of these positions depends on the substitution pattern and the specific face of the ring system. The concave face of the bicyclic system is more sterically hindered than the convex face.
Below is a diagram illustrating the different positions and the regions of high steric hindrance.
Figure 1: Structure of 2-oxabicyclo[2.2.2]octane with key positions and steric considerations.
Q3: Are there any general strategies to mitigate steric hindrance when planning a synthesis with this scaffold?
Yes, several proactive strategies can be employed:
-
Choice of Reagents: Opt for smaller, more reactive reagents when possible. For example, using a smaller nucleophile or a more active catalyst can sometimes overcome steric barriers.
-
Reaction Conditions: Higher temperatures can provide the necessary activation energy to overcome steric repulsion. However, this must be balanced against the potential for side reactions. Microwave irradiation can also be effective in some cases.
-
Alternative Reaction Pathways: If a traditional ionic reaction is failing, consider pathways that are less sensitive to steric bulk, such as radical-based reactions or transition-metal-catalyzed C-H functionalization.[2]
-
Use of Directing Groups: In some cases, installing a directing group can help to position a reagent for a selective reaction at a specific, otherwise hindered, position.[6]
Troubleshooting Guide
Problem 1: Low or no yield in a nucleophilic substitution reaction at a non-bridgehead position (e.g., C3 or C5).
Q: I am attempting to displace a leaving group (e.g., a tosylate or a halide) on a carbon of one of the ethylene bridges with a nucleophile, but the reaction is sluggish and gives poor yields. What is going wrong?
A: This is a common issue stemming from the steric hindrance of the bicyclic framework.
Possible Causes and Solutions:
-
Steric Hindrance from the Scaffold: The rigid cage structure can physically block the nucleophile's access to the electrophilic carbon. The required backside attack for an SN2 reaction can be particularly difficult.
-
Solution 1: Employ Smaller, More Reactive Nucleophiles. If you are using a bulky nucleophile, consider a smaller alternative. For example, if a t-butoxide is failing, sodium methoxide might be more successful.
-
Solution 2: Increase Reaction Temperature. Providing more thermal energy can help overcome the activation barrier imposed by steric repulsion. Use a high-boiling solvent and heat the reaction for an extended period.
-
Solution 3: Switch to a More Powerful Nucleophile. A more reactive nucleophile may have a lower activation energy for the substitution.
-
-
Poor Leaving Group: Ensure your leaving group is sufficiently reactive.
-
Solution: Use a Better Leaving Group. If you are using a chloride, consider converting it to a bromide, iodide, or a triflate, which are all better leaving groups.
-
-
Alternative Pathway: Radical-Mediated Functionalization. If ionic pathways are proving difficult, a radical-based approach can be a powerful alternative as these reactions are often less sensitive to steric effects.
-
Example Protocol: Radical-mediated Azidation (as an alternative to SN2 with azide)
This protocol is a conceptual example and should be adapted and optimized for your specific substrate.
-
Substrate Preparation: Start with a derivative of your 2-oxabicyclo[2.2.2]octane that has a handle for radical generation, for example, a carboxylic acid at the desired position.
-
Reaction Setup: In a reaction vessel, dissolve the carboxylic acid substrate in a suitable solvent (e.g., a mixture of DMSO and water).
-
Reagents: Add a photoredox catalyst (e.g., an iridium or ruthenium complex), an azide source (e.g., sodium azide), and an oxidant.
-
Reaction Conditions: Irradiate the mixture with visible light at room temperature.
-
Work-up and Purification: After the reaction is complete, perform a standard aqueous work-up and purify the product by column chromatography.
-
-
Problem 2: Difficulty in functionalizing the bridgehead C1 position.
Q: I need to install a functional group at the C1 bridgehead position, but my attempts at cross-coupling reactions are failing. What are the key challenges and how can I overcome them?
A: Functionalizing the C1 bridgehead is challenging due to both steric hindrance and electronic effects.
Possible Causes and Solutions:
-
Instability of Intermediates: As mentioned in the FAQs, the formation of a planar carbocation at the bridgehead is highly unfavorable.[5] Similarly, the oxidative addition step in many cross-coupling reactions can be difficult at this sterically congested and electron-rich center.
-
Solution 1: Utilize Nickel Catalysis. Nickel catalysts can be more effective than palladium for cross-coupling reactions at sterically hindered centers. They can operate through different mechanistic pathways that may be more favorable for the bicyclic system.[1]
-
Solution 2: Consider Decarboxylative Cross-Coupling. If you can synthesize a derivative with a carboxylic acid at the C1 position, a decarboxylative cross-coupling reaction can be an effective strategy. This approach avoids the direct oxidative addition to the C-X bond at the bridgehead.
-
-
Ineffective Pre-functionalization: The starting material for your cross-coupling (e.g., a bridgehead halide) may be difficult to synthesize or unreactive.
-
Solution: Alternative Handles for Functionalization. Instead of a halide, consider using a boronic acid or ester derivative at the bridgehead. These can be prepared through methods like iodocyclization followed by a lithium-halogen exchange and borylation.
-
Comparative Table of Conditions for Bridgehead Functionalization:
| Strategy | Catalyst/Reagents | Key Advantages | Potential Challenges |
| Ni-mediated Cross-Coupling | NiCl₂(dppp), Grignard reagent | Effective for sterically hindered centers. | Requires careful optimization of ligands and conditions. |
| Decarboxylative Borylation | Cu catalyst, bis(pinacolato)diboron | Milder conditions, avoids harsh organometallics. | Requires synthesis of the bridgehead carboxylic acid. |
| Curtius Reaction | DPPA, heat | Access to bridgehead amines. | Can require high temperatures. |
Problem 3: Lack of selectivity in C-H functionalization.
Q: I am trying to use a C-H activation approach to functionalize the 2-oxabicyclo[2.2.2]octane core, but I am getting a mixture of products. How can I improve the regioselectivity?
A: Achieving high regioselectivity in C-H functionalization on this scaffold requires careful consideration of directing groups and reaction conditions.
Possible Causes and Solutions:
-
Multiple Reactive C-H Bonds: The 2-oxabicyclo[2.2.2]octane core has several C-H bonds with similar bond dissociation energies, leading to a lack of selectivity in some C-H activation reactions.
-
Solution 1: Install a Directing Group. A directing group can coordinate to the metal catalyst and position it to activate a specific C-H bond, often in an ortho-like position relative to the directing group.[6] For example, a carboxylic acid or an amide can direct the functionalization to a nearby C-H bond.
-
Solution 2: Substrate-Controlled Functionalization. The inherent steric and electronic properties of your substituted 2-oxabicyclo[2.2.2]octane may favor reaction at a particular site. Analyze your starting material for the most accessible and electronically activated C-H bonds.
-
Workflow for Improving C-H Functionalization Selectivity:
Figure 2: Decision workflow for troubleshooting poor selectivity in C-H functionalization.
References
-
Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 5608. [Link]
-
Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. ResearchGate. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A. Structure and Mechanisms (5th ed.). Springer.
-
Dandapani, S., et al. (2016). Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. PMC. [Link]
-
Gensch, T., et al. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 47(15), 5572-5672. [Link]
-
Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Organizatsiya Ukraïnsʹkykh Natsionalistiv. [Link]
-
StackExchange. (2018). Stability comparison on the basis of violation of Bredt's rule between bicyclic carbocations. Chemistry Stack Exchange. [Link]
Sources
- 1. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring [ouci.dntb.gov.ua]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC [pmc.ncbi.nlm.nih.gov]
solving solubility issues with 2-oxabicyclo[2.2.2]octan-4-amine free base
Welcome to the dedicated technical support guide for 2-oxabicyclo[2.2.2]octan-4-amine. This resource is designed for researchers, medicinal chemists, and formulation scientists who are incorporating this promising scaffold into their research and development pipelines. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to overcome common hurdles associated with the handling and formulation of this compound, with a specific focus on its free base form.
The unique bridged bicyclic structure of 2-oxabicyclo[2.2.2]octan-4-amine offers significant conformational rigidity, a desirable trait in modern drug design for enhancing selectivity and optimizing pharmacokinetics. However, like many amine-containing compounds, its free base form can present significant solubility challenges that may impede accurate biological evaluation and preclinical development.
This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols. We will explore the underlying physicochemical principles governing its solubility and provide systematic, step-by-step guidance to diagnose and resolve these issues effectively.
Frequently Asked Questions (FAQs)
Q1: My 2-oxabicyclo[2.2.2]octan-4-amine free base shows very low solubility in aqueous buffers (e.g., PBS pH 7.4). Is this expected?
A: Yes, this is a highly expected behavior for a compound like 2-oxabicyclo[2.2.2]octan-4-amine. The free base form of an amine is un-ionized and, therefore, less polar. Molecules with rigid, bicyclic aliphatic ring systems often exhibit strong crystal lattice energy, meaning more energy is required to break the crystal structure apart and solvate the individual molecules. This high lattice energy, combined with the non-polar nature of the free base, typically results in poor aqueous solubility at neutral or alkaline pH.
Q2: Why does the solubility of the compound seem to increase when I add acid to the solution?
A: The primary amine group on the 2-oxabicyclo[2.2.2]octan-4-amine scaffold is basic. By adding an acid, you are protonating this amine to form a conjugate acid (an ammonium salt). This process is governed by the compound's pKa, which is the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its neutral (free base) form.
The resulting salt is an ionic species that can readily interact with polar water molecules through ion-dipole interactions, dramatically increasing its aqueous solubility. According to the Henderson-Hasselbalch equation, solubility of a basic compound will increase as the pH of the solution drops significantly below its pKa.
Q3: I'm seeing inconsistent results in my cell-based assays. Could this be related to solubility?
A: Absolutely. Poor aqueous solubility is a frequent cause of assay artifacts and poor data reproducibility. If the compound precipitates in your assay medium, the actual concentration exposed to the cells is unknown and significantly lower than the nominal concentration you prepared. This can lead to an underestimation of potency (e.g., inflated IC50 values). Precipitated compound can also interfere with assay readouts, for instance, by scattering light in absorbance or fluorescence-based assays. It is crucial to ensure your compound is fully dissolved at the tested concentrations in the final assay buffer.
Q4: What is the most straightforward first step to improve the solubility of my free base for initial in vitro screening?
A: The most direct and widely used method is pH adjustment . For a basic compound like this, lowering the pH of your aqueous vehicle will protonate the amine, forming a more soluble salt in situ. A common starting point is to prepare a concentrated stock solution in an acidic vehicle or an organic solvent and then dilute it into your final aqueous assay buffer. However, careful consideration of the final pH and its potential impact on the biological assay is essential.
Troubleshooting Guide: Systematic Solubility Enhancement
This section provides a structured workflow for diagnosing and solving solubility issues with 2-oxabicyclo[2.2.2]octan-4-amine free base.
Problem: Inability to prepare a sufficiently concentrated aqueous stock solution for biological assays.
This workflow provides a systematic approach, from simple to more complex methods, for achieving the desired concentration.
Caption: A systematic workflow for troubleshooting solubility issues.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment using pH Adjustment
This protocol allows for a rapid determination of the approximate solubility of your compound in a buffer of your choice as a function of pH.
Objective: To find the lowest pH required to fully dissolve the target concentration of 2-oxabicyclo[2.2.2]octan-4-amine free base.
Materials:
-
2-oxabicyclo[2.2.2]octan-4-amine free base
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare a Slurry: Add a pre-weighed amount of the free base to a known volume of PBS (pH 7.4) to create a slurry with a concentration significantly higher (e.g., 5-10 fold) than your target concentration.
-
Initial pH Reading: Measure and record the initial pH of the slurry.
-
Titration: While vigorously stirring or vortexing, add small aliquots (e.g., 1-5 µL) of 1 M HCl.
-
Observation: After each addition, allow the mixture to equilibrate for 2-3 minutes. Observe for visual dissolution.
-
pH Measurement: Once the compound appears to be fully dissolved (the solution becomes clear), measure and record the final pH. This pH value is the approximate point at which your target concentration is soluble.
-
Confirmation: To confirm this is true solubility, centrifuge the sample at high speed (e.g., >14,000 rpm) for 15 minutes. If no pellet is observed, the compound is dissolved.
-
pH Compatibility Check: Ensure this final pH is compatible with your biological assay system. If the pH is too low, it may affect cell viability or protein function.
Protocol 2: Preparation of a Salt Form for Enhanced Solubility
For more robust and long-term solutions, preparing a stable salt form is a standard industry practice. The hydrochloride (HCl) salt is often the first choice due to its simplicity and high success rate.
Objective: To convert the free base into its more soluble hydrochloride salt.
Materials:
-
2-oxabicyclo[2.2.2]octan-4-amine free base
-
Anhydrous Diethyl Ether (or other suitable non-polar solvent)
-
2.0 M HCl solution in Diethyl Ether
-
Anhydrous Methanol or Ethanol
-
Stir plate and magnetic stir bar
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the free base in a minimal amount of a suitable anhydrous solvent like methanol or ethanol.
-
Acidification: While stirring, slowly add a stoichiometric equivalent (1.0 to 1.1 eq) of the 2.0 M HCl solution in diethyl ether dropwise to the solution of the free base.
-
Precipitation: The hydrochloride salt will likely precipitate out of the solution as a solid. Continue stirring for 30-60 minutes at room temperature to ensure complete reaction and precipitation.
-
Isolation: Collect the precipitated salt by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Drying: Dry the resulting salt under high vacuum to remove all residual solvents.
-
Characterization: Confirm the salt formation and purity using appropriate analytical techniques (e.g., NMR, LC-MS, melting point).
-
Solubility Testing: Compare the aqueous solubility of the newly formed salt with the original free base using Protocol 1 (starting at neutral pH, as no acid addition should be necessary).
Table 1: Comparison of Expected Solubility Strategies
| Method | Principle | Pros | Cons | Best For |
| pH Adjustment | Protonation of the basic amine to form a soluble salt in situ. | Simple, rapid, requires no chemical modification. | pH may be incompatible with assay; risk of precipitation upon dilution. | Initial in vitro screening; range-finding studies. |
| Co-solvents (e.g., DMSO) | Increasing the polarity of the bulk solvent to solvate the compound. | High solubilizing power for many organics; easy to prepare high-concentration stocks. | Co-solvents can be toxic to cells; may affect protein conformation. | High-throughput screening (HTS); in vitro assays where solvent tolerance is known. |
| Salt Formation | Covalent modification to create a permanently ionized, more soluble form. | Produces a stable, solid material with improved and reproducible solubility. | Requires chemical synthesis and characterization; not all salts have good properties. | In vivo studies; long-term development; formulation into final dosage forms. |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulation of the hydrophobic molecule within the cyclodextrin cavity. | Can significantly increase solubility without altering pH; low toxicity. | Can be expensive; may alter drug-target binding kinetics. | Both in vitro and in vivo studies, especially when pH modification is not viable. |
Mechanistic Visualizations
The following diagrams illustrate the key concepts behind the solubility of 2-oxabicyclo[2.2.2]octan-4-amine.
Caption: The effect of pH on the ionization state and solubility.
References
Technical Support Center: Optimizing Metabolic Stability of 2-Oxabicyclo[2.2.2]octane Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-oxabicyclo[2.2.2]octane analogs. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the experimental challenges of optimizing the metabolic stability of this promising class of compounds. The 2-oxabicyclo[2.2.2]octane scaffold has emerged as a valuable bioisostere for the phenyl ring, often leading to improved physicochemical properties such as enhanced metabolic stability and increased aqueous solubility[1][2][3]. This guide will help you harness these advantages in your drug discovery programs.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the assessment of metabolic stability for 2-oxabicyclo[2.2.2]octane analogs.
Q1: Why is assessing the metabolic stability of 2-oxabicyclo[2.2.2]octane analogs important in drug discovery?
A1: Metabolic stability is a critical parameter that influences a drug candidate's pharmacokinetic profile, including its half-life, oral bioavailability, and potential for drug-drug interactions. Early assessment of metabolic stability allows for the identification of metabolic liabilities and guides medicinal chemistry efforts to design more robust and effective drug candidates. Compounds with high metabolic stability are more likely to maintain therapeutic concentrations in the body for a longer duration.
Q2: What are the primary in vitro models used to evaluate the metabolic stability of these analogs?
A2: The two most common in vitro systems for assessing metabolic stability are:
-
Liver Microsomes: These are subcellular fractions of the liver that are rich in Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily[4]. They are a cost-effective and high-throughput model for initial screening of metabolic stability.
-
Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes[5]. Hepatocytes provide a more comprehensive picture of a compound's metabolic fate and are often used to confirm and expand upon findings from microsomal assays.
Q3: What are the key parameters I should be measuring in a metabolic stability assay?
A3: The primary readouts from an in vitro metabolic stability assay are:
-
In Vitro Half-Life (t½): The time it takes for 50% of the parent compound to be metabolized.
-
Intrinsic Clearance (CLint): A measure of the intrinsic metabolic capacity of the liver for a specific compound. A lower CLint value indicates greater metabolic stability.
Q4: How is the disappearance of the 2-oxabicyclo[2.2.2]octane analog monitored during the assay?
A4: The concentration of the parent compound over time is typically monitored using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This analytical technique offers high sensitivity and selectivity, allowing for accurate quantification of the compound even in complex biological matrices.
Part 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Guide 1: Assay-Specific Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Action(s) |
| No metabolism observed for the test compound. | 1. Inactive microsomes or hepatocytes.2. Inactive NADPH regenerating system (for microsomal assays).3. The compound is not a substrate for the enzymes present.4. Analytical issues (poor sensitivity, ion suppression). | 1. Include a positive control compound with a known metabolic profile to verify enzyme activity.2. Prepare a fresh NADPH regenerating system.3. Consider using a different test system (e.g., hepatocytes if microsomes were used) to assess a broader range of metabolic pathways.4. Optimize the LC-MS/MS method for your compound. |
| High variability between replicate wells. | 1. Inconsistent pipetting.2. Inhomogeneous suspension of microsomes or hepatocytes.3. Temperature fluctuations during incubation.4. Poor solubility of the compound. | 1. Ensure accurate and consistent pipetting, especially for small volumes.2. Gently mix the microsomal or hepatocyte stock solution before aliquoting.3. Maintain a constant 37°C incubation temperature.4. See the troubleshooting guide for poorly soluble compounds below. |
| Very rapid disappearance of the compound (<5 minutes). | 1. High metabolic rate of the compound.2. Non-enzymatic degradation (chemical instability). | 1. Use a lower protein concentration or shorter incubation times.2. Run a control incubation without the NADPH regenerating system (for microsomes) or with heat-inactivated enzymes to check for chemical instability. |
Guide 2: Troubleshooting for Poorly Soluble 2-Oxabicyclo[2.2.2]octane Analogs
Poor aqueous solubility is a common challenge in drug discovery. Here’s how to address it in the context of metabolic stability assays:
| Issue | Potential Cause(s) | Troubleshooting Action(s) |
| Compound precipitation in assay buffer. | 1. The final concentration of the compound exceeds its aqueous solubility.2. The concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | 1. Lower the final concentration of the test compound.2. Ensure the final DMSO concentration is as high as permissible by the assay system (typically ≤ 1%) to aid solubility. |
| Non-specific binding to plasticware or proteins. | The hydrophobic nature of the compound leads to its adsorption onto surfaces, reducing the effective concentration available for metabolism. | 1. Include a pre-incubation step without the NADPH regenerating system to assess non-specific binding.2. Consider using low-binding plates.3. Include a surfactant like 0.01% Triton X-100 in the incubation buffer (validate for non-interference with enzyme activity). |
| Inaccurate quantification due to poor solubility. | Inconsistent dissolution of the compound can lead to variability in the starting concentration (T0) and subsequent time points. | 1. Prepare stock solutions in an appropriate organic solvent and ensure complete dissolution before spiking into the assay buffer.2. Vigorously mix the assay plate at the start of the incubation. |
Guide 3: LC-MS/MS Analysis Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Action(s) |
| Poor peak shape (tailing, fronting, or splitting). | 1. Column degradation or contamination.2. Inappropriate mobile phase composition or pH.3. Injection of a solvent much stronger than the mobile phase. | 1. Flush the column with a strong solvent or replace it if necessary.2. Optimize the mobile phase conditions.3. Ensure the injection solvent is compatible with the mobile phase. |
| High background noise or ion suppression. | 1. Contaminants in the sample, mobile phase, or LC system.2. Co-elution of the analyte with matrix components. | 1. Use high-purity solvents and reagents.2. Optimize the sample preparation method to remove interfering substances.3. Adjust the chromatographic conditions to separate the analyte from interfering peaks. |
| Inconsistent retention times. | 1. Changes in mobile phase composition.2. Fluctuations in column temperature.3. Air bubbles in the pump. | 1. Prepare fresh mobile phase and ensure proper mixing.2. Use a column oven to maintain a consistent temperature.3. Degas the mobile phase and prime the pump. |
Part 3: Experimental Protocols & Optimization Strategies
This section provides detailed protocols for key metabolic stability assays and strategies for optimizing the metabolic stability of your 2-oxabicyclo[2.2.2]octane analogs.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a 2-oxabicyclo[2.2.2]octane analog in human liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw human liver microsomes on ice.
-
Prepare a microsomal stock solution in phosphate buffer.
-
Prepare the test compound working solution by diluting the stock solution in phosphate buffer.
-
-
Incubation:
-
Add the microsomal stock solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Seal the plate and vortex to mix.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).
-
Protocol 2: In Vitro Metabolic Stability in Cryopreserved Human Hepatocytes
Objective: To determine the CLint and t½ of a 2-oxabicyclo[2.2.2]octane analog in a more physiologically relevant system.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
96-well collagen-coated plates
-
Incubator (37°C, 5% CO₂)
-
Other materials as listed in Protocol 1
Procedure:
-
Cell Plating:
-
Thaw and plate the cryopreserved hepatocytes in collagen-coated 96-well plates according to the supplier's instructions.
-
Allow the cells to attach and form a monolayer (typically 2-4 hours).
-
-
Incubation:
-
Remove the plating medium and replace it with fresh medium containing the test compound at the desired final concentration.
-
-
Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the incubation medium.
-
-
Sample Processing and Analysis:
-
Follow the same sample processing and data analysis steps as described in the microsomal stability assay protocol. The CLint is typically expressed as µL/min/10⁶ cells.
-
Strategies for Optimizing Metabolic Stability
The rigid, three-dimensional structure of the 2-oxabicyclo[2.2.2]octane core generally confers good metabolic stability. However, certain positions on the scaffold or its substituents can be susceptible to metabolism.
1. Identifying Metabolic "Soft Spots":
-
Metabolite Identification Studies: Following an initial metabolic stability assay, analyze the samples for the presence of metabolites using high-resolution mass spectrometry. The structure of the metabolites can reveal the sites of metabolic attack.
-
In Silico Prediction: Utilize computational tools to predict potential sites of metabolism on your molecule. These tools can help prioritize which analogs to synthesize.
2. Blocking Metabolic "Soft Spots":
Drawing an analogy from the structurally similar adamantane scaffold, which is known to undergo hydroxylation at its bridgehead carbons, it is plausible that the bridgehead positions of the 2-oxabicyclo[2.2.2]octane core are potential metabolic "soft spots"[6][7].
-
Fluorination: The introduction of a fluorine atom at a metabolically labile position can block metabolism at that site due to the strength of the C-F bond.
-
Deuteration: Replacing a hydrogen atom with a deuterium atom at a site of metabolism can slow down the rate of metabolism due to the kinetic isotope effect.
-
Steric Hindrance: Introducing bulky substituents near a metabolic soft spot can sterically hinder the approach of metabolizing enzymes.
Part 4: Visualizations
Diagram 1: General Workflow for Assessing Metabolic Stability
Caption: A streamlined workflow for in vitro metabolic stability assays.
Diagram 2: Decision Tree for Optimizing Metabolic Stability
Caption: A decision-making process for improving metabolic stability.
References
-
Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 5608. [Link]
-
Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(12), 10044-10092. [Link]
-
ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. [Link]
-
Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. [Link]
-
Preprints.org. (2026). Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. [Link]
-
University of Queensland eSpace. (2023). The oxidation of oxygen and sulfur‐containing heterocycles by cytochrome P450 enzymes. [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]
-
ResearchGate. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. [Link]
-
OUCI. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ether Bond Cleavage of a Phenylcoumaran β‐5 Lignin Model Compound and Polymeric Lignin Catalysed by a LigE‐type Etherase from Agrobacterium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. connectsci.au [connectsci.au]
- 7. jchr.org [jchr.org]
Technical Support Center: Bridgehead Amine Protection Troubleshooting
Welcome to the Bridgehead Amine Support Center . Bridgehead amines—such as bicyclo[1.1.1]pentan-1-amines (BCPs), 1-adamantylamines, and quinuclidines—are highly valued bioisosteres in modern drug discovery. However, their unique steric encumbrance and the rigid geometry of their polycyclic cages make standard protection protocols (like Boc, Cbz, or Fmoc) prone to sluggish kinetics and complex side reactions.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to minimize side reactions and maximize yields when protecting these challenging substrates.
Frequently Asked Questions (Troubleshooting Guides)
FAQ 1: Sluggish Kinetics & Reagent Degradation (Boc Protection)
Q: My Boc protection of bicyclo[1.1.1]pentan-1-amine stalls at 40% conversion. Adding more base (TEA/DMAP) and heating only results in the decomposition of Boc₂O. How do I drive this to completion?
The Causality: The bridgehead carbon of the BCP cage creates a severe steric shield around the nitrogen lone pair, preventing the required trajectory for nucleophilic attack on the bulky di-tert-butyl dicarbonate (Boc₂O) [1]. When you apply traditional forcing conditions (excess triethylamine or DMAP with heat), the base promotes the decomposition of Boc₂O into isobutylene and CO₂ faster than the hindered amine can attack it. You are effectively destroying your reagent before the reaction can occur.
The Solution: Abandon base-catalyzed activation and switch to hydrogen-bond donor catalysis using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). HFIP acts as both solvent and catalyst; it forms a bifurcated hydrogen bond with the carbonyl oxygens of Boc₂O, rendering it highly electrophilic without the need for basic conditions that cause degradation [2].
Mechanistic divergence: Base-induced Boc2O degradation vs. HFIP-mediated electrophilic activation.
FAQ 2: Symmetrical Urea Formation during Curtius Rearrangement
Q: I am synthesizing a Boc-protected 1-adamantylamine directly from the carboxylic acid via a Curtius rearrangement (using DPPA and t-BuOH). My major isolated product is a symmetrical urea. How do I prevent this?
The Causality: The Curtius rearrangement generates a highly reactive bridgehead isocyanate intermediate. For the desired Boc-amine to form, tert-butanol must attack this isocyanate. However, tert-butanol is a bulky, slow-reacting nucleophile. If there is even a trace amount of water in your reaction mixture (often introduced via hygroscopic solvents or reagents), the water rapidly hydrolyzes a fraction of the isocyanate to the free bridgehead amine. This free amine is a vastly superior nucleophile compared to tert-butanol and will immediately attack unreacted isocyanate, forming the highly stable, insoluble symmetrical urea [3].
The Solution:
-
Absolute Anhydrous Conditions: Use freshly distilled, over-molecular-sieves toluene and strictly anhydrous tert-butanol.
-
Lewis Acid Catalysis: Introduce a mild Lewis acid (e.g., 10 mol% Zn(OTf)₂) to accelerate the attack of the weak tert-butanol nucleophile on the isocyanate, outcompeting the urea formation pathway.
Curtius rearrangement pathway highlighting the water-induced symmetrical urea side reaction.
FAQ 3: Alkylation Byproducts During Deprotection
Q: When deprotecting my Boc-bridgehead amine using standard TFA/DCM, I observe +56 m/z (tert-butyl) alkylation adducts on my molecule's electron-rich aromatic rings. How can I safely deprotect without alkylation?
The Causality: Acidic cleavage of the Boc group generates a highly reactive tert-butyl cation. While standard aliphatic amines deprotect smoothly, the steric bulk of bridgehead amines can slightly retard the release of the protecting group, requiring longer exposure times to the acid. This extended residence time allows the liberated tert-butyl cations to undergo Friedel-Crafts alkylation with any electron-rich moieties (e.g., tryptophan, tyrosine, or synthetic electron-rich arenes) present in your molecule [4].
The Solution: Implement a highly efficient cation scavenger cocktail. Alternatively, switch to a milder, non-alkylating deprotection method, such as 0.1 M HCl in HFIP, which stabilizes the leaving groups and prevents electrophilic aromatic substitution.
Quantitative Data: Reaction Condition Comparison
The table below summarizes the expected outcomes when applying various Boc-protection conditions to a standard hindered bridgehead amine (e.g., BCP-amine).
| Reaction Condition | Conversion (24h) | Major Side Product | Recommendation & Causality |
| Boc₂O, TEA, DCM | < 20% | Unreacted Amine | Poor. Steric bulk prevents attack; TEA is insufficient to activate Boc₂O. |
| Boc₂O, DMAP, MeCN | ~55% | Isobutylene, CO₂ | Suboptimal. DMAP activates Boc₂O, but degradation outpaces the hindered amine's attack. |
| Boc₂O, NaHMDS, THF | ~80% | Over-acylated impurities | Moderate. Deprotonates the amine to a powerful amide nucleophile, but harsh basicity limits functional group tolerance. |
| Boc₂O, HFIP (Neat) | > 95% | None | Optimal. H-bonding activates Boc₂O electrophilically without base, perfectly accommodating steric hindrance. |
Verified Experimental Protocols
Protocol 1: HFIP-Mediated Boc Protection of Bicyclo[1.1.1]pentan-1-amine
This protocol utilizes hydrogen-bond activation to bypass the steric limitations of the BCP cage, ensuring a self-validating, high-yielding reaction without reagent degradation.
Materials:
-
Bicyclo[1.1.1]pentan-1-amine hydrochloride (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 eq) - Only required if starting from the HCl salt.
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.5 M)
Step-by-Step Methodology:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add bicyclo[1.1.1]pentan-1-amine hydrochloride (1.0 eq).
-
Solvation: Suspend the salt in HFIP to achieve a 0.5 M concentration.
-
Free-Basing: Add DIPEA (1.0 eq) dropwise at room temperature to liberate the free amine. Self-validation check: The suspension should transition to a clear solution.
-
Activation & Coupling: Add Boc₂O (1.1 eq) in one portion. Note that no gas evolution (CO₂) should be vigorously observed; if rapid bubbling occurs, your Boc₂O is decomposing.
-
Incubation: Stir the reaction at room temperature for 2 hours. Monitor via TLC (Ninhydrin stain). The disappearance of the deep purple spot indicates complete consumption of the primary amine.
-
Workup: Concentrate the reaction mixture under reduced pressure to recover the HFIP (which can be distilled and reused).
-
Purification: Redissolve the crude residue in Ethyl Acetate. Wash sequentially with 0.1 M HCl (to remove DIPEA), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pure Boc-protected BCP-amine.
References
- BenchChem. Bicyclo[1.1.1]pentane-1,3-diamine | 148561-75-5. BenchChem Technical Resources.
- Organic Chemistry Portal. Boc-Protected Amino Groups. Organic-Chemistry.org.
- BenchChem. Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem Technical Resources.
- ResearchGate. Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2.
Validation & Comparative
2-Oxabicyclo[2.2.2]octane Derivatives: The "Ideal" Bioisostere for the para-Substituted Phenyl Ring
An Objective Comparison Guide on Crystallographic Data and Physicochemical Profiling
Executive Summary As a Senior Application Scientist in drug development, I frequently encounter the developability brick wall caused by flat, lipophilic aromatic rings. The para-substituted phenyl ring is a ubiquitous structural motif, present in over 500 approved drugs[1]. However, its sp2-hybridized nature often introduces significant liabilities, including poor aqueous solubility and high metabolic clearance[2]. To mitigate these issues, medicinal chemists have increasingly turned to saturated 3D bioisosteres. While bicyclo[1.1.1]pentane (BCP) and bicyclo[2.2.2]octane (BCO) have been widely adopted, they possess inherent geometric or lipophilic limitations[1]. Recently, 2-oxabicyclo[2.2.2]octane has been validated as an "ideal" bioisostere, combining optimal geometric mimicry with a strategically placed oxygen atom that drastically improves physicochemical properties[3].
This guide objectively compares the crystallographic and physicochemical performance of 2-oxabicyclo[2.2.2]octane against traditional alternatives and provides the self-validating experimental protocols required to profile these derivatives.
Crystallographic & Geometric Comparison
To establish trustworthiness in bioisosteric replacement, the 3D conformation of the surrogate must precisely match the exit vectors of the original ring. X-ray crystallography provides the definitive, empirical data for this geometric mimicry[3]. We evaluate two primary parameters:
-
Distance (
): The spatial distance between the two exit vectors. -
Collinearity Angles (
): The angles defining the linearity of the exit vectors (ideal collinearity is 180°).
Table 1: Geometric Parameters Derived from X-ray Crystallography
| Scaffold / Bioisostere | Distance | Angle | Angle | 3D Character |
| para-Phenyl (Imatinib) | ~2.78 | 177 - 178 | 177 - 178 | Flat (sp2) |
| Bicyclo[1.1.1]pentane (BCP) | ~1.85 | 180 | 180 | 3D (sp3) |
| Bicyclo[2.2.2]octane (BCO) | ~2.58 | 180 | 180 | 3D (sp3) |
| 2-Oxabicyclo[2.2.2]octane | ~2.58 | ~178 - 180 | ~178 - 180 | 3D (sp3) + Polar |
Expertise & Experience Insight: The causality behind BCP's occasional failure in structure-activity relationship (SAR) transferability lies in its distance (
Structural evolution from the flat phenyl ring to the ideal 2-oxabicyclo[2.2.2]octane bioisostere.
Physicochemical Profiling: The Imatinib Case Study
Replacing the phenyl ring in the anticancer drug Imatinib with 2-oxabicyclo[2.2.2]octane yields profound improvements in ADME (Absorption, Distribution, Metabolism, and Excretion) properties[1].
Table 2: Physicochemical Properties of Imatinib vs. Bioisosteric Analogs
| Property | Native Imatinib (para-Phenyl) | BCO-Imatinib | 2-Oxa-BCO-Imatinib |
| Lipophilicity (clogP) | 4.5 | 3.6 | 2.6 |
| Aqueous Solubility | Baseline (Poor) | Decreased | Significantly Increased |
| Metabolic Stability (HLM) | Baseline | Enhanced | Highly Enhanced |
Expertise & Experience Insight: The introduction of the oxygen atom in the 2-oxa-BCO core lowers the calculated lipophilicity (clogP) by nearly 2 log units compared to the native phenyl ring[3]. This reduction directly causes a significant increase in thermodynamic water solubility. Furthermore, the transition from a flat sp2 aromatic system to an sp3-rich aliphatic core reduces non-specific
Experimental Methodologies
To ensure absolute trustworthiness, every protocol utilized to generate the above data must function as a self-validating system. Below are the step-by-step methodologies for synthesizing the core, validating its geometry via X-ray, and profiling its metabolic stability.
Protocol A: Synthesis and X-ray Crystallization of 2-Oxa-BCO Derivatives
-
Iodocyclization: Dissolve the cyclohexane-containing alkenyl alcohol precursor in anhydrous acetonitrile. Add molecular iodine (I
) at 0 °C. The reaction proceeds via an iodonium ion intermediate, followed by intramolecular nucleophilic attack by the hydroxyl group to form the bridged 2-oxabicyclo[2.2.2]octane core[1]. -
Purification: Quench the reaction with saturated aqueous sodium thiosulfate to neutralize excess iodine. Extract the organic layer with ethyl acetate, dry over anhydrous Na
SO , and purify via silica gel flash chromatography. -
Crystallization (Self-Validation): Dissolve the purified 2-oxa-BCO derivative in a minimal volume of hot ethyl acetate. Slowly diffuse hexanes into the solution in a sealed chamber at room temperature over 48-72 hours to yield high-quality single crystals.
-
X-ray Diffraction: Mount the single crystal on a diffractometer equipped with a Mo-K
radiation source ( Å). Solve the structure using direct methods to empirically extract the , , and geometric parameters[7].
Protocol B: In Vitro Metabolic Stability (HLM) Assay
-
Incubation Preparation: Incubate the test compound (1
M final concentration) with pooled human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37 °C[2]. -
Reaction Initiation: Initiate the metabolic reaction by adding the cofactor NADPH (1 mM final concentration).
-
Kinetic Sampling: Aliquot 50
L samples at precise intervals (0, 5, 15, 30, and 60 minutes). Quench the reaction immediately by mixing with 150 L of cold acetonitrile containing an internal standard (e.g., tolbutamide). -
LC-MS/MS Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate the intrinsic clearance (
)[5].
Experimental workflow from iodocyclization synthesis to X-ray validation and ADME profiling.
Conclusion
The 2-oxabicyclo[2.2.2]octane scaffold represents a masterclass in rational drug design. By combining the optimal exit-vector geometry of BCO with the polarity-enhancing properties of an oxygen heteroatom, it successfully bridges the gap between structural fidelity and physicochemical developability. For drug development professionals facing solubility or clearance roadblocks with flat aromatic rings, this bioisostere offers a highly validated, structurally sound alternative.
References
-
Mykhailiuk, P. K., et al. "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications 14, 5608 (2023). Available at:[Link]
-
Cambridge MedChem Consulting. "Aromatic Bioisosteres." Drug Discovery Resources. Available at: [Link]
Sources
- 1. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. scispace.com [scispace.com]
- 7. journals.iucr.org [journals.iucr.org]
Phenyl Ring vs. 2-Oxabicyclo[2.2.2]octane: A Comparative Guide to Lipophilicity in Drug Design
Introduction: The Imperative to "Escape from Flatland"
In modern medicinal chemistry, the phenyl ring is arguably the most ubiquitous scaffold, valued for its rigid structure and ability to participate in various intermolecular interactions.[1] However, its prevalence in screening libraries has been linked to a high "aromatic ring count," which often contributes to undesirable physicochemical properties like poor aqueous solubility, high metabolic turnover, and off-target promiscuity.[2][3] This has given rise to the "escape from flatland" strategy, a design principle that advocates for increasing the three-dimensionality of drug candidates by replacing flat, aromatic systems with saturated, sp³-rich scaffolds.[4][5][6] One such scaffold gaining significant traction as a phenyl ring bioisostere is 2-oxabicyclo[2.2.2]octane.[7][8]
This guide provides an in-depth, data-driven comparison of the lipophilicity of the phenyl ring and 2-oxabicyclo[2.2.2]octane, offering experimental insights and protocols for researchers engaged in lead optimization and drug development.
At a Glance: Physicochemical Property Comparison
The decision to replace a phenyl ring is fundamentally driven by the need to modulate key drug-like properties. Lipophilicity, commonly expressed as LogP (the partition coefficient between octanol and water), is a critical parameter that governs a molecule's solubility, permeability, and metabolic stability.[9] The following table summarizes the key differences between a para-substituted phenyl ring and a 1,4-substituted 2-oxabicyclo[2.2.2]octane core.
| Property | Phenyl Ring (Benzene) | 2-Oxabicyclo[2.2.2]octane | Rationale for Difference |
| Calculated LogP (cLogP) | ~2.13 | Significantly Lower (e.g., < 1.0) | Introduction of a polar oxygen atom and removal of aromaticity reduces lipophilicity.[7][10] |
| Fraction of sp³ Carbons (Fsp³) | 0 | 1.0 | Complete saturation increases 3D character, improving solubility and reducing promiscuity.[3] |
| Molecular Shape | Planar, 2D | Globular, 3D | The rigid, bicyclic structure provides a defined three-dimensional exit vector for substituents.[7] |
| Hydrogen Bond Acceptors | 0 (π-system can be a weak acceptor) | 1 (Bridgehead Oxygen) | The ether oxygen can engage in beneficial hydrogen bonds with biological targets.[11] |
| Polar Surface Area (PSA) | 0 Ų | ~9.23 Ų | The presence of the oxygen atom introduces polarity, which can improve solubility. |
Note: cLogP values are estimates and can vary based on the algorithm used. Experimental values are context-dependent.
Visualizing the Structural and Physicochemical Divergence
The fundamental differences in structure directly translate to the observed differences in lipophilicity and other key properties. The following diagram illustrates this relationship.
Caption: Comparison of Phenyl Ring and 2-Oxabicyclo[2.2.2]octane properties.
Experimental Evidence: Quantifying the Impact on Lipophilicity
The theoretical advantages of replacing a phenyl ring with 2-oxabicyclo[2.2.2]octane are substantiated by experimental data. A key study demonstrated this by modifying the approved drug Imatinib.[7]
-
Imatinib (contains a phenyl ring): cLogP = 4.5
-
Imatinib analog (phenyl replaced with bicyclo[2.2.2]octane): cLogP = 3.6
-
Imatinib analog (phenyl replaced with 2-oxabicyclo[2.2.2]octane): cLogP further reduced (and solubility increased).[7]
This trend is consistently observed. The replacement of a phenyl ring with a 2-oxabicyclo scaffold can reduce lipophilicity by 0.5–1.4 cLogP or logD units.[10] This reduction is critical for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. While the purely aliphatic bicyclo[2.2.2]octane also reduces lipophilicity compared to the phenyl ring, the incorporation of the oxygen atom in the 2-oxabicyclo[2.2.2]octane scaffold provides an additional and significant decrease in lipophilicity and an increase in aqueous solubility.[7]
Causality Behind the Change: Why is 2-Oxabicyclo[2.2.2]octane Less Lipophilic?
The reduced lipophilicity of the 2-oxabicyclo[2.2.2]octane core is not coincidental; it is a direct consequence of its fundamental physicochemical characteristics:
-
Introduction of Polarity: The most significant factor is the replacement of a non-polar carbon atom with a polar ether oxygen. This introduces a permanent dipole and increases the molecule's overall polarity and polar surface area, making it more favorable to interact with the aqueous phase over the lipophilic (octanol) phase in a LogP experiment.[11]
-
Hydrogen Bonding Capability: The oxygen atom acts as a hydrogen bond acceptor, a feature absent in the phenyl ring. This allows for stronger interactions with water molecules, further increasing its hydrophilicity and contributing to improved aqueous solubility.[7]
-
Loss of Aromaticity: The π-electron system of the phenyl ring contributes to its lipophilicity through non-polar van der Waals and π-π stacking interactions. By moving to a fully saturated (sp³-hybridized) system, these lipophilic interactions are eliminated.[3]
-
Molecular Shape and Desolvation: The globular, three-dimensional shape of the bicyclic scaffold is more readily accommodated in the structured hydrogen-bond network of water compared to the planar phenyl ring, which requires a larger and more energetically costly desolvation penalty to move from the aqueous to the lipid phase.
Experimental Protocol: Shake-Flask Method for LogP/LogD Determination (OECD 107)
To ensure the trustworthiness and reproducibility of lipophilicity data, a standardized experimental protocol is essential. The "shake-flask" method is a widely accepted and robust technique.[12][13]
Objective:
To determine the n-octanol/water partition coefficient (LogP) of a test compound.
Materials:
-
n-Octanol (purity > 99%), pre-saturated with water.
-
Water (HPLC grade), pre-saturated with n-octanol.
-
Test compound.
-
Reference standards with known LogP values.
-
Centrifuge tubes with screw caps.
-
Mechanical shaker or vortex mixer.
-
Centrifuge.
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS).
Step-by-Step Methodology:
-
Preparation of Solvents (Self-Validation Step):
-
Causality: Pre-saturation of the two immiscible phases (octanol and water) is critical to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results.
-
Mix n-octanol and water in a large vessel (e.g., 1:1 v/v).
-
Shake vigorously for 24 hours at a controlled temperature.
-
Allow the phases to separate completely for at least 24 hours before use.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound in the most appropriate solvent (typically the phase in which it is more soluble). The concentration should be chosen to be well within the linear range of the analytical detector.
-
-
Partitioning Experiment:
-
In a centrifuge tube, add a precise volume of the pre-saturated n-octanol and pre-saturated water. The volume ratio can be adjusted based on the expected LogP, but a 1:1 or 2:1 ratio is common.
-
Spike the system with a small, known volume of the test compound stock solution.
-
Cap the tube tightly and shake vigorously for a predetermined time (e.g., 60 minutes) at a constant temperature (e.g., 25°C). The time should be sufficient to reach equilibrium, which should be confirmed in preliminary experiments.
-
-
Phase Separation:
-
Causality: A clean separation of the two phases is mandatory for accurate sampling. Emulsions are a common source of error.
-
Centrifuge the tubes at high speed (e.g., 3000 x g) for 15-30 minutes to break any emulsions and ensure a sharp interface between the octanol and water layers.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the upper (octanol) and lower (aqueous) phases.
-
Analyze the concentration of the test compound in each phase using a validated analytical method (e.g., HPLC). A full calibration curve should be run in parallel.
-
-
Calculation:
-
The partition coefficient, P, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
P = [Concentration]octanol / [Concentration]aqueous
-
LogP = log10(P)
-
-
Controls and Validation:
-
The experiment should be run in triplicate.
-
A mass balance calculation ([Total mass recovered] / [Initial mass added]) should be performed. A recovery of 90-110% validates the integrity of the experiment.
-
Reference compounds with LogP values bracketing the expected value of the test compound should be run concurrently to validate the experimental setup.
-
Conclusion and Implications for Drug Discovery
The replacement of a phenyl ring with a 2-oxabicyclo[2.2.2]octane scaffold is a powerful and validated strategy in medicinal chemistry to reduce lipophilicity. This bioisosteric substitution directly addresses key challenges associated with flat, aromatic compounds by increasing three-dimensionality, improving aqueous solubility, and enhancing metabolic stability.[7][8] As demonstrated by both computational and experimental data, the presence of the bridgehead oxygen atom in the 2-oxabicyclo[2.2.2]octane core is the primary driver of its favorable physicochemical properties compared to both the parent phenyl ring and its purely aliphatic bicyclo[2.2.2]octane counterpart. By leveraging this understanding and employing robust experimental protocols to quantify these effects, researchers can more effectively navigate the complex landscape of lead optimization and increase the probability of developing successful clinical candidates.[4][5]
References
-
Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications. Available at: [Link]
-
Lovering, F. (2022). Escape from Flatland: 2D to 3D Molecules via Dearomatization. Nature Portfolio. Available at: [Link]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Available at: [Link]
-
Longdom Publishing. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
-
ACD/Labs. LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]
-
Scott, J. S., & Williams, D. H. (2019). Escaping from Flatland: [2 + 2] Photocycloaddition; Conformationally Constrained sp3-rich Scaffolds for Lead Generation. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Denisenko, A., et al. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry. Available at: [Link]
-
Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
-
Lenci, E., et al. (2016). An approach to “escape from flatland”: chemo-enzymatic synthesis and biological profiling of a library of bridged bicyclic compounds. Organic & Biomolecular Chemistry. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. OUCI. Available at: [Link]
-
Janssen, E., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry. Available at: [Link]
-
Janssen, E., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Publishing. Available at: [Link]
-
Pl-C, M., et al. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Cambridge MedChem Consulting. (2019). LogD. Cambridge MedChem Consulting. Available at: [Link]
-
Asghar, J. (2021). logP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube. Available at: [Link]
-
Chemspace. (2023). Bioisosteres of a meta-Substituted Phenyl Ring. Chemspace. Available at: [Link]
-
PRISM BioLab. (2023). Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. PRISM BioLab. Available at: [Link]
-
Kumar, S., et al. (2023). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. Lirias. Available at: [Link]
-
Mykhailiuk, P. (2023). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ChemRxiv. Available at: [Link]
-
Wiley Online Library. (n.d.). Bicyclo[2.2.2]octane (BCO) as a 3D-Rich Bioisostere for the para-Pheny. Wiley Online Library. Available at: [Link]
-
ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. Available at: [Link]
-
PubChem. (n.d.). Partition coefficient (logP) (benzene). PubChem. Available at: [Link]
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A Comparative Guide to Metabolic Stability: Bicyclo[2.2.2]octane vs. 2-Oxabicyclo[2.2.2]octane Analogs in Drug Discovery
Introduction: The Critical Role of Metabolic Stability
In the intricate process of drug discovery and development, a candidate molecule's success is not solely dictated by its potency at a biological target. Its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) the drug—is of paramount importance. A key determinant of this profile is metabolic stability, which describes the susceptibility of a compound to biotransformation by metabolic enzymes.[1] Compounds that are rapidly metabolized often fail to achieve therapeutic concentrations in the body or require frequent, high doses, increasing the risk of off-target effects. Conversely, a molecule with high metabolic stability can lead to a longer half-life, improved bioavailability, and a more predictable dosing regimen.[1][2]
The liver is the primary site of drug metabolism, largely orchestrated by the cytochrome P450 (CYP) superfamily of enzymes, which catalyze Phase I oxidative reactions.[3][4] A common liability for many drug candidates is the presence of aromatic rings, such as a para-substituted phenyl group, which are often susceptible to CYP-mediated oxidation. To mitigate this, medicinal chemists employ a strategy known as bioisosteric replacement, where a problematic functional group is swapped for a different group with similar steric and electronic properties but an improved metabolic profile.
This guide provides an in-depth comparison of two important saturated, three-dimensional bioisosteres for the phenyl ring: the established bicyclo[2.2.2]octane (BCO) scaffold and its more recent analog, 2-oxabicyclo[2.2.2]octane. We will examine experimental data comparing their metabolic stability, discuss the underlying physicochemical principles, and provide detailed protocols for assessing these properties in a laboratory setting.
Structural Scaffolds: A Subtle Yet Impactful Change
The bicyclo[2.2.2]octane and 2-oxabicyclo[2.2.2]octane scaffolds share a rigid, three-dimensional architecture that effectively mimics the spatial arrangement of a para-substituted phenyl ring.[5] The critical distinction lies in the replacement of a methylene bridge (CH₂) in the BCO core with an oxygen atom in the 2-oxabicyclo analog. This seemingly minor substitution has profound implications for the molecule's overall properties.
Caption: Core structures of Bicyclo[2.2.2]octane and its 2-oxabicyclo analog.
The introduction of the ether oxygen in the 2-oxabicyclo[2.2.2]octane scaffold imparts several advantageous changes to the molecule's physicochemical profile:
-
Reduced Lipophilicity: The oxygen atom introduces polarity, which typically lowers the molecule's partition coefficient (logP), reducing its "greasiness." This can be beneficial for avoiding issues like non-specific binding and improving a drug's overall developability profile.[6][7]
-
Enhanced Aqueous Solubility: A direct consequence of reduced lipophilicity is often an increase in aqueous solubility. Poor solubility is a major hurdle in drug development, and improving it can lead to better absorption and bioavailability.[6][7]
-
Altered Electronic Properties: The electron-withdrawing nature of the oxygen atom can influence the acidity or basicity of nearby functional groups. For instance, a carboxylic acid attached to the 2-oxabicyclo[2.2.2]octane scaffold is more acidic (lower pKa) than one attached to the purely carbocyclic BCO skeleton.[6]
Comparative Analysis of Metabolic Stability: Experimental Evidence
The primary rationale for replacing a planar phenyl ring with a saturated bicyclic scaffold is to block sites of metabolic oxidation and thus enhance stability.[5][8] The absence of an electron-rich aromatic system makes these cores less susceptible to attack by CYP enzymes.[5]
A key study directly compared these two scaffolds by incorporating them into the structure of the anticancer drug Imatinib, replacing its central phenyl ring. The metabolic stability of these analogs was then assessed in human liver microsomes (HLM), a standard in vitro model for evaluating Phase I metabolism.[6][9] The key parameter measured is intrinsic clearance (CLint), which reflects the inherent ability of the liver enzymes to metabolize a drug; a lower CLint value signifies greater metabolic stability.[10][11]
| Compound | Scaffold | Intrinsic Clearance (CLint) in HLM (mg/(min•μL)) |
| Imatinib (Parent Drug) | Phenyl Ring | 28 |
| Analog 86 | Bicyclo[2.2.2]octane (BCO) | 16 |
| Analog 85 | 2-Oxabicyclo[2.2.2]octane | 19 |
| Data sourced from Levterov, V.V., et al. (2023).[6] |
Analysis of Experimental Data:
The results are unequivocal: both saturated bioisosteres dramatically improved metabolic stability compared to the original phenyl-containing drug.[6]
-
Superiority over Phenyl: The BCO-containing analog (86) and the 2-oxabicyclo analog (85) showed a 43% and 32% reduction in intrinsic clearance, respectively, compared to Imatinib. This confirms the foundational hypothesis that replacing an oxidatively liable aromatic ring with a saturated, rigid scaffold is a highly effective strategy for enhancing metabolic stability.
-
BCO vs. 2-Oxabicyclo: In this specific chemical context, the purely carbocyclic BCO scaffold demonstrated slightly higher metabolic stability (lower CLint) than its 2-oxabicyclo counterpart. While the difference is not vast, it suggests that the carbocyclic core is marginally more resistant to metabolism. However, it is crucial to recognize that the 2-oxabicyclo analog still represents a major improvement over the parent drug and brings with it the significant advantages of improved solubility and lower lipophilicity.[6]
The choice between these scaffolds is therefore not based on metabolic stability alone but on a multi-parameter optimization. For a drug candidate where metabolic stability is the single most critical issue and solubility is already adequate, the BCO scaffold may be preferred. However, in many common scenarios where both solubility and metabolism are challenges, the 2-oxabicyclo[2.2.2]octane scaffold presents a more balanced and often superior solution.[6][12]
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
To ensure the trustworthiness and reproducibility of metabolic stability data, a rigorously validated protocol is essential. The following describes a standard procedure for determining the intrinsic clearance of a test compound using liver microsomes. This assay measures the rate of disappearance of the parent compound over time when incubated with the primary enzymes responsible for Phase I metabolism.[13][14]
Materials and Reagents
-
Pooled Liver Microsomes (e.g., human, rat)
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and G6P-dehydrogenase)
-
Phosphate Buffer (e.g., 0.1 M, pH 7.4)
-
Test Compounds and Positive Controls (e.g., Verapamil for high clearance, Dextromethorphan for low clearance)
-
Internal Standard (IS) solution
-
Quenching Solution (e.g., ice-cold acetonitrile or methanol containing the IS)
-
Analytical Instruments: HPLC with tandem mass spectrometry (LC-MS/MS)[10][15]
Experimental Workflow
Caption: Workflow for a typical in vitro microsomal stability assay.
Step-by-Step Procedure
-
Prepare Solutions: Thaw liver microsomes and dilute them in phosphate buffer to the desired protein concentration (e.g., 0.5-1.0 mg/mL). Prepare the NADPH regenerating system according to the manufacturer's instructions. Prepare a working solution of the test compound.[16][17]
-
Pre-incubation: In a microcentrifuge tube or 96-well plate, mix the microsomal solution with the test compound. Pre-incubate this mixture for approximately 5-10 minutes at 37°C to allow the compound to equilibrate with the enzymes.[17]
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the mixture.[15]
-
Incubation and Sampling: Incubate the reaction mixture at 37°C with gentle agitation. At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[15][17]
-
Reaction Termination: Immediately add the aliquot to a separate tube or well containing ice-cold quenching solution (e.g., acetonitrile with internal standard). This action stops the enzymatic reaction and precipitates the microsomal proteins.[10][15]
-
Sample Preparation: Vortex the quenched samples vigorously and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[15]
-
Analysis: Carefully transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.
Data Analysis
-
Calculate Percent Remaining: Determine the percentage of the test compound remaining at each time point relative to the 0-minute time point.
-
Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The half-life is calculated as: t½ = 0.693 / k.
-
Calculate Intrinsic Clearance (CLint): The intrinsic clearance is calculated using the half-life and the protein concentration in the assay.[17]
Conclusion and Future Outlook
The strategic replacement of metabolically labile aromatic rings with saturated bioisosteres is a cornerstone of modern medicinal chemistry. Both bicyclo[2.2.2]octane and 2-oxabicyclo[2.2.2]octane have proven to be highly effective scaffolds for enhancing metabolic stability.
-
Bicyclo[2.2.2]octane (BCO) is a well-established, robust scaffold that can confer a significant metabolic advantage, as demonstrated by its superior performance in the Imatinib case study.
-
2-Oxabicyclo[2.2.2]octane represents a more advanced bioisostere that provides a powerful combination of enhanced metabolic stability and improved physicochemical properties, particularly aqueous solubility.[6][7][9]
The decision of which scaffold to employ must be made within the broader context of a drug candidate's overall profile. The 2-oxabicyclo[2.2.2]octane scaffold is an invaluable tool for simultaneously addressing multiple common drug development challenges, making it an exceptionally attractive building block for designing the next generation of therapeutics. As our understanding of drug metabolism and molecular design continues to evolve, the application of such thoughtfully designed three-dimensional scaffolds will be instrumental in developing safer and more effective medicines.
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The Superior Water Solubility of 2-Oxabicyclo[2.2.2]octan-4-amine Bioisosteres: A Comparative Guide
In the landscape of modern drug discovery, the pursuit of candidate molecules with optimized physicochemical properties is paramount. Among these, aqueous solubility stands as a critical determinant of a drug's bioavailability and overall developability. The "escape from flatland," a strategic shift away from flat, aromatic structures towards three-dimensional, sp³-rich scaffolds, has emerged as a powerful approach to enhance such properties. This guide provides an in-depth comparison of the water solubility advantages of 2-oxabicyclo[2.2.2]octan-4-amine, a promising saturated bicyclic bioisostere, against its common carbocyclic and monocyclic counterparts.
The Challenge of Solubility in Drug Design
A significant portion of drug candidates emerging from high-throughput screening are characterized by high lipophilicity and poor water solubility. This often leads to challenges in formulation, diminished absorption, and ultimately, a higher attrition rate in clinical development. Bioisosteric replacement, the substitution of one chemical group with another that retains similar biological activity but possesses different physical or chemical properties, is a cornerstone of medicinal chemistry for addressing these liabilities. The strategic incorporation of saturated heterocyclic scaffolds is a prime example of this, often leading to improved aqueous solubility and metabolic stability.
2-Oxabicyclo[2.2.2]octan-4-amine: A Scaffold for Enhanced Solubility
The 2-oxabicyclo[2.2.2]octan-4-amine scaffold has garnered attention as a bioisosteric replacement for common moieties like aminocyclohexane and 4-aminopiperidine. Its rigid, bicyclic structure provides a defined exit vector for substituents, mimicking the spatial arrangement of its bioisosteres, while the introduction of an oxygen atom into the core framework offers a distinct advantage in improving aqueous solubility.
The key to this advantage lies in the ability of the bridgehead oxygen atom to act as a hydrogen bond acceptor. This introduces a polar functional group without significantly altering the overall size and shape of the scaffold, thereby increasing the molecule's affinity for water.
Comparative Analysis of Water Solubility
Direct experimental evidence highlighting the solubility benefits of the 2-oxabicyclo[2.2.2]octane core comes from a study on analogs of the anticancer drug Imatinib.[1] This study provides a compelling case for the strategic incorporation of this scaffold.
| Compound | Structure | Water Solubility (µM) |
| Imatinib (phenyl-containing) | (Structure of Imatinib) | 351 |
| Bicyclo[2.2.2]octane Analog | (Structure of Imatinib with bicyclo[2.2.2]octane) | 113 |
| 2-Oxabicyclo[2.2.2]octane Analog | (Structure of Imatinib with 2-oxabicyclo[2.2.2]octane) | 389 |
Table 1: Comparative water solubility of Imatinib and its saturated bioisosteric analogs.[1]
As the data indicates, replacing the para-substituted phenyl ring in Imatinib with a purely carbocyclic bicyclo[2.2.2]octane scaffold led to a more than threefold decrease in water solubility.[1] In stark contrast, the incorporation of the 2-oxabicyclo[2.2.2]octane core not only recovered but slightly improved upon the solubility of the parent drug.[1] This demonstrates the profound impact of the embedded oxygen atom on the molecule's interaction with water.
-
Cyclohexylamine: This foundational carbocyclic amine is reported to be miscible with water, with a solubility of 1000 mg/mL at 20°C.[2][3][4][5][6][7][8] Its ability to participate in hydrogen bonding through the amine group contributes to this property.
-
4-Aminopiperidine: As a heterocyclic amine, 4-aminopiperidine is also expected to have high water solubility due to the presence of two nitrogen atoms capable of forming hydrogen bonds. It is a widely used scaffold in drug discovery to impart favorable physicochemical properties.
The structural comparison suggests that 2-oxabicyclo[2.2.2]octan-4-amine, with its amine group and bridgehead oxygen, possesses enhanced hydrogen bonding potential compared to cyclohexylamine and is comparable to 4-aminopiperidine, predicting excellent aqueous solubility.
Visualizing Bioisosteric Relationships
The following diagrams illustrate the structural similarities and key differences between 2-oxabicyclo[2.2.2]octan-4-amine and its bioisosteres.
Caption: Molecular structures of the compared amines.
Experimental Protocols for Solubility Determination
The accurate assessment of aqueous solubility is crucial. The "shake-flask" method (OECD Guideline 105) is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.
Shake-Flask Method (OECD 105) - Step-by-Step Protocol
-
Preparation of a Saturated Solution: An excess amount of the test compound is added to a known volume of water (or a relevant buffer system, e.g., phosphate-buffered saline at pH 7.4) in a flask.
-
Equilibration: The flask is agitated at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the solid phase from the aqueous solution. Care must be taken to avoid temperature changes during this step.
-
Quantification: The concentration of the compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Replicate Analysis: The experiment is performed in triplicate to ensure the reliability and reproducibility of the results.
This method provides the thermodynamic solubility, which represents the true equilibrium solubility of the compound. For higher throughput screening in early drug discovery, kinetic solubility assays are often employed. These methods, while faster, measure the concentration at which a compound precipitates from a supersaturated solution (often from a DMSO stock) and may not represent the true thermodynamic solubility.
Caption: Workflow for the Shake-Flask solubility assay.
Conclusion
The strategic incorporation of the 2-oxabicyclo[2.2.2]octan-4-amine scaffold represents a valuable tactic in medicinal chemistry to enhance the aqueous solubility of drug candidates. The embedded bridgehead oxygen atom acts as a key hydrogen bond acceptor, improving the molecule's interaction with water without compromising its three-dimensional structure. As demonstrated by the Imatinib case study, this bioisosteric replacement can reverse the detrimental effects on solubility observed with purely carbocyclic scaffolds. For researchers and drug development professionals, the 2-oxabicyclo[2.2.2]octane core offers a promising building block to design next-generation therapeutics with improved "drug-like" properties.
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A Tale of Two Scaffolds: A Comparative Guide to 2-Oxabicyclo[2.2.2]octane and Bicyclo[1.1.1]pentane as Benzene Mimics in Drug Discovery
For the modern medicinal chemist, the perilous journey of a drug candidate through development is often dictated by its physicochemical properties. The ubiquitous phenyl ring, while a cornerstone of many successful drugs, can introduce metabolic liabilities and poor solubility. This has led to the rise of saturated bioisosteres, three-dimensional scaffolds that mimic the geometry of a benzene ring while offering improved pharmaceutical properties. Among the frontrunners in this "escape from flatland" are 2-oxabicyclo[2.2.2]octane and bicyclo[1.1.1]pentane (BCP). This guide provides a head-to-head comparison of these two promising benzene mimics, offering experimental data and synthetic insights to aid researchers in their quest for superior drug candidates.
Introduction: The Rationale for Benzene Bioisosteres
The replacement of a flat, aromatic phenyl ring with a saturated, three-dimensional scaffold is a strategic move in drug design aimed at improving a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Saturated bioisosteres can enhance solubility, increase metabolic stability, and provide novel vectors for chemical exploration, all while maintaining the crucial geometric arrangement of substituents required for biological activity.[2] Both 2-oxabicyclo[2.2.2]octane and bicyclo[1.1.1]pentane have emerged as valuable tools in this endeavor, each with a unique set of characteristics.[3][4]
Structural and Geometric Properties: A Comparative Analysis
A key consideration for a benzene bioisostere is its ability to replicate the spatial orientation of substituents, particularly in a para-substituted phenyl ring. Crystallographic analysis reveals that 2-oxabicyclo[2.2.2]octane provides a closer mimicry of the bond distances and exit vectors of a para-substituted phenyl ring compared to the more compact bicyclo[1.1.1]pentane.[3]
The distance between the bridgehead carbons in bicyclo[1.1.1]pentane is approximately 1.85 Å, which is significantly shorter than the roughly 2.8 Å distance between the C1 and C4 carbons of a para-substituted phenyl ring.[4] In contrast, the corresponding distance in 2-oxabicyclo[2.2.2]octane is closer to that of benzene, making it a more geometrically faithful replacement in some contexts.[3]
Figure 1. A conceptual comparison of the geometric similarities of the scaffolds to a para-substituted benzene ring.
Physicochemical Properties: A Head-to-Head Battle
The true test of a benzene bioisostere lies in its impact on a molecule's physicochemical properties. Experimental data from the replacement of a phenyl ring in the anticancer drug Imatinib provides a clear comparison.
| Property | Imatinib (Phenyl) | Imatinib Analog (2-Oxabicyclo[2.2.2]octane) | Imatinib Analog (Bicyclo[2.2.2]octane*) |
| Aqueous Solubility (µM) | 351 | 389 | 113 |
| clogP | 4.5 | 2.6 | 3.6 |
| logD | 2.6 | 1.8 | 2.7 |
| Metabolic Stability (CLint, mg/(min•µL)) | 28 | 19 | 16 |
| Bicyclo[2.2.2]octane is a close structural relative of BCP and is often used for comparative purposes. Data from[3]. |
As the data indicates, the incorporation of the 2-oxabicyclo[2.2.2]octane scaffold into Imatinib led to a significant decrease in lipophilicity (clogP and logD) and an increase in metabolic stability, while maintaining aqueous solubility.[3] The bicyclo[2.2.2]octane analog also showed improved metabolic stability but at the cost of reduced solubility.[3]
A similar trend is observed in a p38 kinase inhibitor, where replacement of a phenyl ring with bicyclo[1.1.1]pentane resulted in a dramatic increase in aqueous solubility and a decrease in lipophilicity.[5]
| Property | p38 Kinase Inhibitor (Phenyl) | p38 Kinase Inhibitor (BCP Analog) |
| LogP | 2.24 | 1.95 |
| Aqueous Solubility (H₂O, pH 7.4, µM) | 4 | 174 |
| Data from[5]. |
These examples underscore a general trend: both scaffolds can effectively reduce lipophilicity and enhance metabolic stability. However, the impact on solubility can be context-dependent, with the more polar 2-oxabicyclo[2.2.2]octane potentially offering an advantage in maintaining or improving this crucial parameter.
Case Study: Vorinostat (SAHA)
The histone deacetylase inhibitor Vorinostat (SAHA) provides another valuable case study. Replacement of the phenyl ring with 2-oxabicyclo[2.2.2]octane resulted in a new bioactive analog.[2][3] This demonstrates that beyond improving physicochemical properties, these scaffolds can be well-tolerated by target enzymes and lead to the discovery of novel intellectual property.
Synthetic Accessibility: A Practical Consideration
The ease of synthesis and functionalization is a critical factor for the adoption of any new chemical scaffold in drug discovery programs.
Synthesis of 2-Oxabicyclo[2.2.2]octanes
A key and efficient method for the synthesis of the 2-oxabicyclo[2.2.2]octane core is the iodocyclization of cyclohexane-containing alkenyl alcohols.[3] This method is generally high-yielding and allows for the introduction of various substituents.
Figure 2. General workflow for the synthesis of 2-oxabicyclo[2.2.2]octanes.
Experimental Protocol: General Procedure for Iodocyclization [3]
-
To a solution of the starting alkene (1.00 equivalent) in acetonitrile (MeCN), add sodium bicarbonate (NaHCO₃).
-
Add a solution of iodine (I₂) in MeCN dropwise to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-oxabicyclo[2.2.2]octane.
Synthesis of Bicyclo[1.1.1]pentanes
The synthesis of 1,3-difunctionalized bicyclo[1.1.1]pentanes often relies on the ring-opening of the highly strained [1.1.1]propellane.[1] Multicomponent reactions, such as the cascade atom transfer radical addition (CATRA), have emerged as powerful one-step methods to generate structurally diverse BCPs.[6]
Figure 3. Conceptual overview of the CATRA reaction for BCP synthesis.
Experimental Protocol: A Typical Procedure for the Cascade Atom Transfer Radical Addition of [1.1.1]propellane [6]
-
In a Schlenk tube equipped with a magnetic stirring bar, combine the alkene (1.5 equivalents), alkyl iodide (1.5 equivalents), and the photocatalyst (e.g., 4CzIPN, 2.5 mol%).
-
Add a solution of [1.1.1]propellane in a suitable solvent (e.g., 0.2 M in Et₂O/cyclohexane, 1.0 equivalent).
-
Dilute the mixture with a solvent such as dichloromethane to achieve the desired reaction concentration (e.g., ~0.1 M).
-
Degas the reaction mixture by freeze-pump-thaw cycles.
-
Irradiate the mixture with a visible light source (e.g., blue LEDs) at room temperature until the reaction is complete.
-
Concentrate the reaction mixture and purify the residue by flash column chromatography to isolate the 1,3-disubstituted bicyclo[1.1.1]pentane product.
Conclusion: Choosing the Right Scaffold for the Job
Both 2-oxabicyclo[2.2.2]octane and bicyclo[1.1.1]pentane offer compelling advantages over the traditional phenyl ring, providing medicinal chemists with powerful tools to optimize the properties of their drug candidates.
2-Oxabicyclo[2.2.2]octane stands out for its closer geometric mimicry of the para-substituted phenyl ring and its potential to enhance solubility due to the embedded ether oxygen. Its synthesis via iodocyclization is a robust and scalable method.
Bicyclo[1.1.1]pentane , while a less faithful geometric mimic in terms of distance, has a proven track record of significantly improving solubility and metabolic stability. The development of multicomponent reactions involving [1.1.1]propellane has greatly expanded its synthetic accessibility and the diversity of derivatives that can be readily prepared.
Ultimately, the choice between these two scaffolds will be project-specific, guided by the particular challenges of the lead molecule and the desired property enhancements. This guide provides a foundation of comparative data and synthetic considerations to empower researchers to make informed decisions in their pursuit of the next generation of innovative medicines.
References
- A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry.
- Levterov, V. V., Panasiuk, Y., Sahun, K., Stashkevych, O., Badlo, V., Shablykin, O., ... & Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
- Synthesis of 1,3‐difunctionalized bicyclo[1.1.1]pentanes.
- Visible light-induced synthesis of 1,3-disubstituted bicyclo[1.1.
- Synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes by cross-coupling induced by transition metals – formation of C–C bonds.
- Synthesis of 1-azido-3-heteroaryl bicyclo[1.1.1]pentanes via azidoheteroarylation of [1.1.1]propellane. Green Chemistry.
- 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
- Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of medicinal chemistry, 55(7), 3414-3424.
- Method of preparing substituted bicyclo[1 1 1]pentanes.
- Bioisosteres for Benzene. Denmark Group.
- Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. PMC.
- Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. UCL Discovery.
- Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups. PharmaBlock.
- 2-Oxabicyclo[2.2.
- Bioisosteres v2 - Recent Trends and Tactics. Baran Lab.
- Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Macmillan Group.
- p38 MAP Kinase Inhibitor IV. MilliporeSigma.
- Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups. PharmaBlock.
- The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Semantic Scholar.
- Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring. PharmaBlock.
- An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ChemRxiv.
- Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. PMC.
- Lp-pla2 inhibitors.
- Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary
- 2-Oxabicyclo[2.2.2]octane: A New Bioisostere of the Phenyl Ring. Enamine.
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- 4. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - Enamine [enamine.net]
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- 6. chinesechemsoc.org [chinesechemsoc.org]
A Comparative Guide to the LC-MS/MS Fragmentation of 2-oxabicyclo[2.2.2]octan-4-amine
This guide provides an in-depth analysis of the expected fragmentation patterns of 2-oxabicyclo[2.2.2]octan-4-amine, a saturated bicyclic amine of increasing interest in medicinal chemistry as a bioisostere for the phenyl ring.[1][2] Understanding its behavior under collision-induced dissociation (CID) is critical for its unambiguous identification, characterization in complex matrices, and for distinguishing it from structural isomers. This document outlines the theoretical fragmentation pathways, provides a robust analytical protocol, and compares its fragmentation behavior to a simpler cyclic amine to highlight the influence of its unique bridged-ether structure.
Theoretical Fragmentation Pathways of Protonated 2-oxabicyclo[2.2.2]octan-4-amine
Under typical positive-mode electrospray ionization (ESI), the primary amine will be protonated, yielding a molecular ion [M+H]⁺ with an m/z of 128.1. The presence of a single nitrogen atom dictates an odd nominal molecular mass (127 Da), and thus an even-mass protonated molecule, consistent with the nitrogen rule.[3] The subsequent fragmentation via collision-induced dissociation (CID) is governed by the stability of the rigid bicyclic scaffold and the charge-directing effect of the protonated amine.
The primary fragmentation pathways for cyclic amines involve cleavage of bonds alpha and beta to the nitrogen atom.[4] For 2-oxabicyclo[2.2.2]octan-4-amine, the fragmentation is predicted to be dominated by two main routes originating from the protonated parent ion:
-
Route A: Loss of Ammonia (NH₃): A common pathway for primary amines is the elimination of a neutral ammonia molecule (17.03 Da).[5] This charge-remote fragmentation would result in the formation of a bicyclic carbocation at m/z 111.1 . This fragment is expected to be a significant and diagnostic ion.
-
Route B: Ring-Opening via α-Cleavage: Charge-directed cleavage of the C3-C4 bond (alpha to the amine) is another highly probable event.[3] This initial ring-opening would lead to a radical cation intermediate. A subsequent hydrogen transfer and cleavage of the C1-C6 bond would be required to generate a stable, observable fragment. A plausible outcome of this cascade is the formation of a protonated vinyl-tetrahydropyran species via the loss of a C₂H₄N radical, leading to a fragment at m/z 85.1 .
-
Route C: Retro-Diels-Alder (RDA) Reaction: Bicyclic systems, particularly those containing heteroatoms, can undergo characteristic retro-Diels-Alder reactions.[6] For the 2-oxabicyclo[2.2.2]octane core, this would involve the cleavage of the C1-C6 and C4-C5 bonds, leading to the expulsion of ethene (28.05 Da). This would generate a protonated 3,4-dihydro-2H-pyran-2-amine fragment ion at m/z 100.1 .
The following diagram illustrates these proposed fragmentation pathways.
Sources
Safety Operating Guide
Standard Operating Procedure: Disposal & Handling of 2-Oxabicyclo[2.2.2]octan-4-amine
An authoritative, step-by-step Standard Operating Procedure (SOP) for the handling, segregation, and disposal of 2-Oxabicyclo[2.2.2]octan-4-amine and its derivatives.
Executive Summary & Scientific Context
As a Senior Application Scientist, I recognize that laboratory safety extends far beyond basic compliance; it requires a mechanistic understanding of the chemicals we handle. 2-Oxabicyclo[2.2.2]octan-4-amine (and its hydrochloride salt) is a highly specialized, sterically hindered bicyclic amine building block. It is predominantly utilized in advanced drug discovery, specifically in the synthesis of PI3K-γ (Phosphoinositide 3-kinase gamma) inhibitors targeting autoimmune diseases, neurodegenerative disorders, and oncology [1].
Because this compound contains a biologically active secondary/primary amine motif, improper disposal can lead to environmental toxicity, unwanted exothermic reactions in waste lines, and the generation of hazardous nitrogen oxides (NOx) upon incineration. This guide provides a self-validating, scientifically grounded protocol for the safe operational handling and disposal of this compound.
PI3K-γ signaling pathway illustrating the inhibitory intervention point of the target compound.
Chemical Profiling & Hazard Assessment
Before executing any disposal protocol, personnel must understand the physicochemical properties of the waste. The free base of 2-Oxabicyclo[2.2.2]octan-4-amine is highly reactive, whereas its hydrochloride (HCl) salt is more stable but presents distinct solubility challenges.
Quantitative Data & Waste Categorization
| Property / Parameter | 2-Oxabicyclo[2.2.2]octan-4-amine (Free Base) | 2-Oxabicyclo[2.2.2]octan-4-amine HCl (Salt) |
| CAS Number | 2166968-08-5 [2] | 2411312-48-4 [3] |
| Molecular Formula | C7H13NO | C7H13NO · HCl |
| Physical State | Liquid / Low-melting solid | Crystalline Powder |
| Primary Hazard | Corrosive/Irritant, Volatile Amine | Irritant, Hygroscopic |
| Solvent Compatibility | Alcohols, THF, Ethyl Acetate | Water, Methanol, DMSO |
| Incompatible Solvents | DCM, Chloroform (Forms salts) | Strong bases (Releases free amine) |
| Target Waste Stream | Non-Halogenated Organic Waste | Aqueous Waste (if neutralized) or Solid Waste |
The Causality of Incompatibility: Never dispose of the free base amine in halogenated waste streams (e.g., Dichloromethane). Over time, the nucleophilic amine will react with the halogenated solvent via an exothermic Menshutkin reaction, forming insoluble quaternary ammonium salts. This can pressurize sealed waste carboys and cause catastrophic container failure.
Experimental Workflows: Step-by-Step Disposal Protocols
To ensure a self-validating safety system, every step in these protocols includes a verification check.
Protocol A: Disposal of Liquid/Solution Waste (Free Base)
This protocol applies to reaction filtrates, mother liquors, or unused free-base material dissolved in organic solvents.
-
Safety Verification: Don appropriate PPE (nitrile gloves, safety goggles, flame-retardant lab coat). Ensure all work is conducted inside a certified chemical fume hood.
-
Solvent Compatibility Check: Verify that the primary solvent of the waste is non-halogenated (e.g., Methanol, Ethanol, Ethyl Acetate). If the solvent is halogenated, the mixture must be segregated into a dedicated, vented "Halogenated Amine Waste" container to prevent pressure buildup.
-
Dilution & Quenching: Slowly dilute the amine solution with a combustible, non-halogenated solvent (e.g., Ethanol) to a concentration of <5% w/v. This reduces the thermodynamic potential for runaway reactions in the waste container.
-
Transfer: Using a grounded funnel, transfer the diluted solution into the designated Non-Halogenated Organic Waste carboy.
-
Validation: Cap the carboy loosely for 15 minutes to allow any generated vapors to escape, then seal tightly. Log the exact mass/volume of the amine added to the waste manifest.
Protocol B: Disposal of Solid Waste (Hydrochloride Salt)
Disposing of solid powders directly into solid waste bins can create inhalation hazards and complicate incineration logistics.
-
Dissolution: Weigh the excess/waste 2-Oxabicyclo[2.2.2]octan-4-amine hydrochloride. Transfer it to a beaker.
-
Solvation: Dissolve the solid completely in an excess of Methanol or Water.
-
Scientific Rationale: Dissolving the solid ensures homogeneous mixing in the waste stream, preventing concentrated "hot spots" of nitrogenous waste that can cause localized micro-explosions in the incinerator feed lines.
-
-
pH Adjustment (If Aqueous): If dissolving in water, the solution will be slightly acidic. Neutralize to pH 7-8 using dilute Sodium Bicarbonate (
) before pouring into the Aqueous Waste stream. Do not raise the pH above 9, as this will deprotonate the salt and volatilize the free amine. -
Final Routing: Transfer to the appropriate liquid waste carboy and update the hazardous waste log.
Waste Segregation & Logistical Disposal Strategy
Once lab-packed, the ultimate destruction of 2-Oxabicyclo[2.2.2]octan-4-amine requires highly specific industrial processing due to its nitrogen content.
The Incineration Requirement (NOx Abatement)
When amines are combusted, the nitrogen atom oxidizes to form Nitric Oxide (NO) and Nitrogen Dioxide (
Therefore, this waste must be routed to a permitted hazardous waste incinerator that operates at high temperatures (>1150°C) with a residence time of >2 seconds [5]. Furthermore, the facility must be equipped with Selective Non-Catalytic Reduction (SNCR) or Selective Catalytic Reduction (SCR) scrubbers. These systems inject ammonia or urea into the flue gas to chemically reduce the hazardous NOx back into benign, elemental Nitrogen (
Decision matrix and logistical workflow for the safe segregation and disposal of amine waste.
Emergency Spill Response
In the event of an accidental release, immediate and scientifically sound action is required:
-
For Solid Spills (HCl Salt): Do not sweep dry, as this generates inhalable dust. Lightly mist the powder with water to suppress dust, then wipe up with damp absorbent pads. Place pads in a sealed solid hazardous waste container.
-
For Liquid Spills (Free Base): Evacuate personnel from the immediate area to avoid vapor inhalation. Cover the spill with an amphoteric chemical absorbent (e.g., diatomaceous earth or specialized amine-spill clay). Do not use sawdust , as the high surface area combined with a reactive amine can pose a spontaneous combustion risk. Neutralize the absorbed residue with a weak acid (like 5% citric acid) before final cleanup.
References
- Google Patents. "WO2017223414A1 - HETEROCYCLIC COMPOUNDS AS PI3K-γ INHIBITORS".
-
Scottish Environment Protection Agency (SEPA). "Review of amine emissions from carbon capture systems". Available at:[Link]
-
Environmental Protection Agency (EPA.ie). "New Product Introduction Treatment – EPA Notification". Available at:[Link]
Navigating the Safe Handling of 2-Oxabicyclo[2.2.2]octan-4-amine: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Oxabicyclo[2.2.2]octan-4-amine. The following protocols for personal protective equipment (PPE) and waste disposal are designed to ensure a safe laboratory environment.
Core Safety Directives: A Risk-Based Approach to PPE
A thorough risk assessment is the foundational step before handling any chemical.[4][5] For 2-Oxabicyclo[2.2.2]octan-4-amine, the primary exposure routes of concern are dermal contact, eye contact, and inhalation of any aerosols or dust. The following PPE is the minimum requirement for any work involving this compound.[4][6]
Hand Protection: The First Line of Defense
-
Glove Selection: Disposable nitrile gloves are the minimum requirement for handling 2-Oxabicyclo[2.2.2]octan-4-amine.[6] Nitrile provides good resistance to a range of chemicals. However, for prolonged handling or in situations with a higher risk of spillage, consider double-gloving or using thicker, reusable butyl or neoprene gloves.[3][7] Always consult the glove manufacturer's compatibility chart for specific chemical resistance data.
-
Glove Integrity: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.[7]
-
Proper Technique: Remove gloves immediately if they become contaminated.[7] Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Eye and Face Protection: Shielding Against Splashes and Vapors
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory work.[4]
-
Enhanced Protection: When there is a risk of splashes or handling larger quantities, chemical splash goggles are required.[6][7] For significant splash hazards, a face shield should be worn in addition to safety goggles.[6][8]
Body Protection: Minimizing Dermal Exposure
-
Laboratory Coat: A properly fitting, long-sleeved laboratory coat is essential to protect skin and personal clothing.[4][9] Lab coats should be fully buttoned.[4]
-
Material Considerations: Standard cotton or cotton/polyester blend lab coats are generally sufficient.[8]
-
Additional Protection: For tasks with a high likelihood of splashes, a chemically resistant apron or smock worn over the lab coat is recommended.[7]
Respiratory Protection: Addressing Inhalation Risks
-
Engineering Controls: The primary method for controlling inhalation exposure is to handle 2-Oxabicyclo[2.2.2]octan-4-amine in a certified chemical fume hood.[10]
-
Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during certain high-risk procedures, respiratory protection may be necessary. The selection of an appropriate respirator should be based on a formal risk assessment and in accordance with your institution's respiratory protection program.
// Node Definitions Start [label="Start: Handling\n2-Oxabicyclo[2.2.2]octan-4-amine", fillcolor="#F1F3F4", fontcolor="#202124"]; RiskAssessment [label="Conduct\nRisk Assessment", fillcolor="#FBBC05", fontcolor="#202124"]; HandProtection [label="Select Hand Protection:\n- Nitrile Gloves (min)\n- Double Glove (high risk)\n- Butyl/Neoprene (prolonged)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EyeProtection [label="Select Eye/Face Protection:\n- Safety Glasses (min)\n- Goggles (splash risk)\n- Face Shield (high splash risk)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BodyProtection [label="Select Body Protection:\n- Lab Coat\n- Chem-Resistant Apron\n(high splash risk)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RespiratoryProtection [label="Work in Fume Hood", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckVentilation [label="Is Ventilation\nAdequate?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Respirator [label="Consult EHS for\nRespirator Selection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proceed [label="Proceed with Work", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edge Definitions Start -> RiskAssessment; RiskAssessment -> HandProtection; RiskAssessment -> EyeProtection; RiskAssessment -> BodyProtection; RiskAssessment -> RespiratoryProtection; RespiratoryProtection -> CheckVentilation; CheckVentilation -> Proceed [label="Yes"]; CheckVentilation -> Respirator [label="No"]; Respirator -> Proceed; HandProtection -> Proceed; EyeProtection -> Proceed; BodyProtection -> Proceed; } A simplified workflow for selecting appropriate PPE.
Operational and Disposal Plans: A Step-by-Step Guide
Proper handling and disposal procedures are critical to maintaining a safe laboratory environment and minimizing environmental impact.
Handling Procedures
-
Preparation: Before starting work, ensure all necessary PPE is available and in good condition. Designate a specific area within the fume hood for handling 2-Oxabicyclo[2.2.2]octan-4-amine.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood to prevent the generation of airborne dust.
-
Spill Management: In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite or sand.[10] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[10]
Storage
-
Store 2-Oxabicyclo[2.2.2]octan-4-amine in a tightly sealed, clearly labeled container.[5][11]
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[5][12] Amines can be sensitive to light and air, so storage in a dark or opaque container under an inert atmosphere may be advisable for long-term stability.[13]
Disposal Plan
All waste containing 2-Oxabicyclo[2.2.2]octan-4-amine, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.[10]
-
Waste Segregation: Do not mix amine waste with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.[10][14]
-
Containerization: Collect all waste in a designated, leak-proof, and chemically compatible container.[10][14] The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[10]
-
Disposal: Contact your institution's EHS office or a licensed chemical waste disposal contractor for pickup and final disposal.[10][14] Do not dispose of this chemical down the drain or in the regular trash.[14]
References
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]
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How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. UK - SDS Manager. [Link]
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Personal Protective Equipment. Division of Research Safety, University of Illinois. [Link]
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Choosing The Correct PPE. Environmental Health & Safety, University of Missouri. [Link]
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Required Personal Protective Equipment Use in Campus Research Laboratories. Office of Environmental Health and Safety, Princeton University. [Link]
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Disposing Amine Waste. Technology Catalogue. [Link]
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Treatment of amine wastes generated in industrial processes. ResearchGate. [Link]
-
What are the Health and Safety Guidelines for Using Amines? SolvChem. [Link]
-
New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. WIT Press. [Link]
-
Safety Data Sheet - 1-Azabicyclo[2.2.2]octane-3-methanamine, hydrochloride (1:2). Aaron Chemistry. [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]
-
2-Oxabicyclo[2.2.2]octane. PubChem, National Center for Biotechnology Information. [Link]
-
Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council. [Link]
-
Specific Chemical Handling and Storage. UW-Milwaukee Safety and Health Programs. [Link]
-
What are stabilizers for amides, imides and amines for their long time storage? ResearchGate. [Link]
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- 7. Personal Protective Equipment | Division of Research Safety | Illinois [drs.illinois.edu]
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- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
